Product packaging for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane(Cat. No.:CAS No. 943516-54-9)

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B1443058
CAS No.: 943516-54-9
M. Wt: 111.18 g/mol
InChI Key: BGOMFPZIMJCRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B1443058 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane CAS No. 943516-54-9

Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMFPZIMJCRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712413
Record name 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943516-54-9
Record name 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a saturated bicyclic heterocyclic amine. Its rigid, three-dimensional structure and chiral nature have made it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and significance, particularly as a key intermediate in the development of antiviral therapeutics. The unique conformational constraints imposed by the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings are instrumental in the design of molecules with specific spatial orientations for optimal target binding.

Core Properties

This section summarizes the key physical, chemical, and structural properties of this compound and its commonly used hydrochloride salt.

Physicochemical and Spectral Data

The following tables provide a consolidated summary of the quantitative data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₇H₁₃N[1]C₇H₁₄ClN[2]
Molecular Weight 111.18 g/mol [1]147.64 g/mol [2]
CAS Number 943516-54-9[1]943516-55-0[2]
Appearance Colorless to brown clear liquid[3]Solid
Boiling Point 135 °C[4]Not available
Purity >98.0% (GC)[3]Not available
Storage Store at 2-8°C, protected from light[4]Not available

Table 2: Spectral Data

Spectrum TypeData
¹H NMR (CDCl₃, 400 MHz) δ 3.07 (m, 2H), 2.89 (d, 2H, J= 11.6 Hz), 1.56 (br s, 1H), 1.25 (m, 2H), 1.00 (s, 3H), 0.98 (s, 3H)[4]
¹³C NMR Data not readily available in the searched literature.
Infrared (IR) Data not readily available in the searched literature.
Mass Spectrometry (MS) Data not readily available in the searched literature.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, driven by its importance in pharmaceutical manufacturing. Below are detailed protocols for some of the key methods.

Reduction of this compound-2,4-dione

This method involves the reduction of the corresponding dione (B5365651) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • A solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • A solution of this compound-2,4-dione in anhydrous THF is added dropwise to the LiAlH₄ solution.

  • The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reduction.

  • After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield pure this compound.

Ruthenium-Catalyzed Intramolecular Cyclopropanation

A more recent and efficient method involves an intramolecular cyclopropanation reaction catalyzed by a ruthenium (II) complex.[5]

Experimental Protocol:

  • The synthesis starts from 3-methyl-2-butenol.

  • A series of steps are performed to introduce a diazoacetate group to the molecule.

  • The key intramolecular cyclopropanation is then carried out in the presence of a Ru(II) catalyst.

  • This is followed by a Gabriel synthesis to introduce the amine functionality.

  • The final steps involve the reduction of a lactam to yield this compound.[5]

Role in Drug Development

This compound is a crucial structural motif in several antiviral drugs, most notably Boceprevir and Nirmatrelvir (B3392351).

Intermediate in Boceprevir Synthesis

Boceprevir is a protease inhibitor used to treat hepatitis C. The bicyclic proline-like structure of this compound serves as a key component of the P2 group of the drug, which plays a critical role in binding to the NS3/4A protease of the hepatitis C virus.[5][6]

Intermediate in Nirmatrelvir (Paxlovid) Synthesis

Nirmatrelvir is a key component of the antiviral medication Paxlovid, which is used to treat COVID-19. It is an inhibitor of the SARS-CoV-2 main protease (Mpro). The this compound moiety is incorporated into the structure of Nirmatrelvir and is crucial for its inhibitory activity against the viral protease.[7][8][9]

Visualizations

The following diagrams illustrate key workflows related to the synthesis and application of this compound.

Synthesis_Workflow cluster_reduction Reduction Method cluster_cyclopropanation Intramolecular Cyclopropanation Method Start_Red 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane-2,4-dione Step1_Red Reduction (e.g., LiAlH4 in THF) Start_Red->Step1_Red Product_Red 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Step1_Red->Product_Red Start_Cyclo 3-Methyl-2-butenol Step1_Cyclo Formation of Diazoacetate Start_Cyclo->Step1_Cyclo Step2_Cyclo Ru(II)-Catalyzed Cyclopropanation Step1_Cyclo->Step2_Cyclo Step3_Cyclo Gabriel Synthesis Step2_Cyclo->Step3_Cyclo Step4_Cyclo Lactam Reduction Step3_Cyclo->Step4_Cyclo Product_Cyclo 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Step4_Cyclo->Product_Cyclo

Caption: Synthetic workflows for this compound.

Drug_Synthesis_Role cluster_boceprevir Boceprevir Synthesis cluster_nirmatrelvir Nirmatrelvir (Paxlovid) Synthesis Core 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Product_B Boceprevir (Hepatitis C Protease Inhibitor) Core->Product_B Key Building Block Product_N Nirmatrelvir (SARS-CoV-2 Main Protease Inhibitor) Core->Product_N Key Building Block Reactant_B Other Precursors Reactant_B->Product_B Reactant_N Other Precursors Reactant_N->Product_N

Caption: Role as a key intermediate in antiviral drug synthesis.

Conclusion

This compound is a synthetically important molecule with a significant impact on modern medicine. Its fundamental properties, particularly its rigid bicyclic structure, have been leveraged by medicinal chemists to design potent antiviral agents. The continued development of efficient and scalable synthetic routes for this intermediate is of high importance for ensuring the availability of these critical medicines. This guide provides a foundational understanding of this key molecule for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a saturated bicyclic heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure serves as a valuable scaffold in the design of therapeutic agents, most notably as a key intermediate in the synthesis of antiviral drugs such as boceprevir (B1684563) and the COVID-19 oral medication, Paxlovid (PF-07321332).[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic methodologies for this important molecule.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a pyrrolidine (B122466) ring fused with a gem-dimethyl substituted cyclopropane (B1198618) ring. This fusion results in a constrained and conformationally rigid framework.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem
IUPAC Name This compoundPubChem
CAS Number 943516-54-9PubChem
Molecular Weight 111.18 g/mol PubChem
Monoisotopic Mass 111.10480 uPubChem
Boiling Point 135 °CChemicalBook
Storage Temperature 2-8 °CChemicalBook

Spectroscopic Data

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃) δ 3.07 (m, 2H), 2.89 (d, J=11.6 Hz, 2H), 1.56 (br s, 1H), 1.25 (m, 2H), 1.00 (s, 3H), 0.98 (s, 3H)ChemicalBook
¹³C NMR Data for the parent compound is not explicitly available. For the related this compound-2,4-dione, spectra are available.[2]-
Mass Spectrometry Predicted m/z for [M+H]⁺: 112.11208PubChemLite

Stereochemistry

The rigid bicyclic structure of this compound gives rise to multiple stereoisomers. The fusion of the cyclopropane and pyrrolidine rings creates stereogenic centers, and the substituents on the rings can exist in different spatial arrangements.

The stereochemistry at the bridgehead carbons (C1 and C5) is of particular importance. The relative orientation of substituents on the pyrrolidine ring with respect to the cyclopropane ring is designated as exo or endo.

Due to the presence of multiple chiral centers, several enantiomeric and diastereomeric forms are possible, especially in substituted derivatives. For instance, in derivatives with a substituent at the C2 position, such as a carboxylic acid, the (1R, 2S, 5S) enantiomer is a common and important building block in pharmaceutical synthesis.[3] The synthesis of specific stereoisomers often requires stereoselective synthetic methods or chiral resolution of a racemic mixture.[4]

stereoisomers cluster_racemic Racemic Mixture cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers (for substituted derivatives) racemic Racemic this compound (or derivative) enantiomer1 (1R, 5S)-enantiomer racemic->enantiomer1 Chiral Resolution enantiomer2 (1S, 5R)-enantiomer racemic->enantiomer2 Chiral Resolution exo exo-isomer endo endo-isomer ru_catalyzed_synthesis start 3-Methyl-2-butenol step1 Reaction with bromoacetyl bromide start->step1 intermediate1 Bromoacetate intermediate step1->intermediate1 step2 Formation of α-diazoacetate intermediate1->step2 intermediate2 α-Diazoacetate intermediate step2->intermediate2 step3 Ru(II)-catalyzed intramolecular cyclopropanation intermediate2->step3 intermediate3 Cyclopropane intermediate step3->intermediate3 step4 Gabriel synthesis sequence intermediate3->step4 final_product This compound step4->final_product synthesis_comparison cluster_routes Synthetic Methodologies cluster_considerations Key Considerations start Choice of Synthetic Route ru_cat Ru(II)-Catalyzed Intramolecular Cyclopropanation start->ru_cat Gram-scale, innovative dione_red Reduction of Dione Precursor start->dione_red Common reductive route debenz Debenzylation of Benzylated Amine start->debenz Catalytic hydrogenation scale Scale of Synthesis ru_cat->scale stereo Stereochemical Control ru_cat->stereo conditions Reaction Conditions dione_red->conditions start_mat Starting Material Availability debenz->start_mat

References

Spectroscopic Profile of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a saturated bicyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of antiviral drugs.[1][2] Its rigid, three-dimensional structure imparts specific conformational constraints that are desirable in drug design. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control during synthesis and development.

This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset with detailed protocols is not readily accessible, this guide compiles predicted data, expected spectral features based on the molecular structure, and information from related compounds to offer a comprehensive analytical overview.

Chemical Structure and Properties

PropertyValue
Chemical Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
IUPAC Name This compound
CAS Number 943516-54-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not widely published. However, based on the chemical structure, the following proton (¹H) and carbon-13 (¹³C) NMR spectral features are anticipated. The proton chemical shifts are influenced by the rigid bicyclic system and the nitrogen atom.

Expected ¹H NMR Data (Predicted)

ProtonsMultiplicityChemical Shift (ppm)Notes
CH₃ (gem-dimethyl)s0.8 - 1.2Two singlets are expected due to the different magnetic environments of the methyl groups relative to the bicyclic ring.
CH (bridgehead)m1.5 - 2.0Protons at the bridgehead positions (C1 and C5).
CH₂ (pyrrolidine ring)m2.5 - 3.5Protons on the carbons adjacent to the nitrogen (C2 and C4). These would be diastereotopic and likely show complex splitting.
NHbr s1.0 - 3.0The chemical shift and appearance of the N-H proton signal can vary significantly depending on the solvent and concentration.

Expected ¹³C NMR Data (Predicted)

CarbonChemical Shift (ppm)
C(CH₃)₂20 - 30
CH₃15 - 25
C1/C530 - 40
C2/C445 - 55
C625 - 35

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for a secondary amine and aliphatic C-H bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 3500N-H stretchMedium, broad
2850 - 3000C-H stretch (aliphatic)Strong
1450 - 1470C-H bend (CH₂)Medium
1365 - 1385C-H bend (gem-dimethyl)Medium to Strong
1000 - 1250C-N stretchMedium

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺112.1121
[M+Na]⁺134.0940
[M+NH₄]⁺129.1386
[M+K]⁺150.0680

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not available in the reviewed literature. However, standard analytical chemistry procedures would be employed.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs would be used. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.

General IR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Confirm Structure Assess Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A Core Scaffold in Modern Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties, Synthesis, and Biological Significance of a Key Pharmaceutical Intermediate

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a saturated bicyclic amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound, with a particular focus on its role as a critical building block in antiviral drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development, influencing factors such as solubility, absorption, and metabolic stability of the final active pharmaceutical ingredient (API). The known and predicted properties are summarized below.

Table 1: Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₇H₁₃NPubChem[1]
Molecular Weight 111.18 g/mol PubChem[1]
Boiling Point 135 °CChemicalBook[2]
Density 0.911 g/cm³Synquest Labs
Flash Point 24 °CSynquest Labs
pKa (Predicted) 11.51 ± 0.40ChemAxon
logP (Predicted) 1.0PubChemLite
Solubility Very soluble in N,N-dimethylformamideHenan Lihao Chem Plant Limited
Appearance Colorless liquidChemicalBook[2]
CAS Number 943516-54-9PubChem[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical parameters are crucial for reproducible research and quality control. While specific experimental reports for all properties of this compound are not publicly available, standardized methodologies can be applied.

Synthesis of this compound

Multiple synthetic routes to this compound have been reported, often starting from readily available precursors. One common method involves the reduction of a lactam intermediate.

Protocol for Synthesis via Lactam Reduction:

  • Lactam Formation: An appropriate precursor, such as a γ-amino acid derivative with the desired dimethylcyclopropane moiety, is cyclized to form the corresponding lactam, 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one. This can be achieved through intramolecular cyclization using a suitable coupling agent.

  • Reduction: The resulting lactam is then reduced to the desired bicyclic amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is typically employed.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted into an organic solvent. Purification is commonly achieved through distillation under reduced pressure to yield the pure this compound as a colorless liquid.[2]

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point would be determined for its solid derivatives, such as the hydrochloride salt.

General Protocol for Melting Point Determination:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Determination of pKa

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter for understanding its ionization state at physiological pH.

General Protocol for pKa Determination via Potentiometric Titration:

  • A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, often as the pH at the half-equivalence point.[3]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which influences its membrane permeability and pharmacokinetic properties.

General Protocol for logP Determination (Shake-Flask Method):

  • A solution of this compound is prepared in n-octanol.

  • An equal volume of water is added, and the mixture is shaken vigorously to allow for partitioning between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. A typical ¹H NMR spectrum of this compound in CDCl₃ would show characteristic signals for the methyl groups as singlets, and the protons on the bicyclic ring system as multiplets.[2]

  • ¹³C NMR: Reveals the number of different carbon environments in the molecule.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information.[4]

Biological Significance and Applications in Drug Development

The rigid bicyclic structure of this compound makes it an attractive scaffold in drug design. Its primary significance lies in its incorporation as a key structural element in several antiviral drugs, most notably the protease inhibitors boceprevir (B1684563) (for Hepatitis C) and nirmatrelvir (B3392351) (a component of Paxlovid for COVID-19).[5]

In these drugs, the this compound moiety typically occupies the P2 pocket of the viral protease, contributing to the high binding affinity and selectivity of the inhibitor. The constrained conformation of the bicyclic system helps to orient other pharmacophoric groups for optimal interaction with the enzyme's active site.

Visualizations

Logical Relationship: Role in Nirmatrelvir

Nirmatrelvir_Role cluster_Nirmatrelvir Nirmatrelvir (Active Pharmaceutical Ingredient) cluster_Target SARS-CoV-2 Main Protease (Mpro) Nirmatrelvir Nirmatrelvir Mpro Mpro Active Site Nirmatrelvir->Mpro Inhibits P1_group P1 Group (e.g., Lactam) S1_pocket S1 Pocket P1_group->S1_pocket Interacts with P2_scaffold P2 Scaffold (this compound) S2_pocket S2 Pocket P2_scaffold->S2_pocket Occupies P3_group P3 Group S3_pocket S3 Pocket P3_group->S3_pocket Interacts with Warhead Warhead (e.g., Nitrile) Warhead->S1_pocket Binds to

Caption: Role of this compound in Nirmatrelvir's Mpro Inhibition.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Starting Materials (e.g., γ-amino acid derivative) Lactam_Formation Lactam Formation (Intramolecular Cyclization) Start->Lactam_Formation Lactam_Intermediate Lactam Intermediate (6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one) Lactam_Formation->Lactam_Intermediate Reduction Reduction (e.g., with LiAlH4 in THF) Lactam_Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Extraction Aqueous Work-up & Extraction Crude_Product->Extraction Purification Purification (Distillation under reduced pressure) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a vital heterocyclic building block with significant applications in the pharmaceutical industry, particularly in the development of antiviral protease inhibitors. Its unique, rigid scaffold provides a valuable platform for the design of highly potent and selective drugs. A comprehensive understanding of its physicochemical properties and synthetic methodologies is paramount for its effective utilization in the discovery and development of new and improved therapeutics. Further research into the experimental determination of all its physicochemical properties will undoubtedly facilitate its broader application in medicinal chemistry.

References

Navigating the Thermal Landscape of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A Technical Guide to Stability and Degradation Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a critical building block in contemporary pharmaceutical synthesis, notably as a key intermediate.[1] Its bicyclic structure imparts conformational rigidity, a desirable trait in modern drug design. However, a comprehensive public-domain analysis of its thermal stability and degradation profile is notably absent. This technical guide consolidates the available physicochemical data and outlines a robust experimental framework for the comprehensive thermal characterization of this compound. The protocols and workflows detailed herein are intended to provide a foundational methodology for researchers and professionals in drug development and process chemistry to ensure safety, stability, and regulatory compliance.

Physicochemical Properties and Known Hazards

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₃N[2][3]
Molecular Weight 111.18 g/mol [2]
Boiling Point 135 °C[1][3]
Flash Point 24 °C[3]
Physical State Liquid[3]
Relative Density 0.911[3]
Storage Conditions 2-8°C, protect from light[1]

The provided safety data sheets indicate that the compound is a flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] Precautionary statements advise keeping it away from heat, sparks, open flames, and other ignition sources.[3] While not explicitly detailing thermal decomposition products, it is standard practice to assume that thermal degradation of nitrogen-containing organic compounds may produce toxic gases such as carbon oxides and nitrogen oxides.

Proposed Experimental Workflow for Thermal Analysis

To address the gap in knowledge regarding the thermal stability of this compound, a multi-technique approach is recommended. The following workflow is designed to provide a comprehensive understanding of its thermal behavior.

Thermal_Stability_Workflow Figure 1: Proposed Experimental Workflow for Thermal Analysis cluster_0 Initial Assessment cluster_1 Degradation Product Identification cluster_2 Kinetic Analysis cluster_3 Data Interpretation and Reporting TGA Thermogravimetric Analysis (TGA) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify evolved gases Isothermal_TGA Isothermal TGA TGA->Isothermal_TGA Determine onset temperature for kinetic study DSC Differential Scanning Calorimetry (DSC) Data_Analysis Comprehensive Data Analysis DSC->Data_Analysis Determine thermal events (melting, boiling, decomposition) TGA_MS->Data_Analysis Identify degradation products Headspace_GCMS Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Headspace_GCMS->Data_Analysis Identify volatile degradants Model_Fitting Kinetic Model Fitting Isothermal_TGA->Model_Fitting Obtain mass loss vs. time data Model_Fitting->Data_Analysis Determine degradation kinetics Report Final Report Generation Data_Analysis->Report Summarize findings

Caption: Proposed workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be employed to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to degrade and to quantify mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss and temperature continuously throughout the experiment.

  • Data to be Collected: Onset temperature of decomposition (Tonset), peak degradation temperature (Tpeak), and percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify and quantify thermal transitions such as melting, boiling, and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its boiling point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data to be Collected: Endothermic and exothermic peaks corresponding to melting, boiling, and decomposition, along with their associated enthalpy changes (ΔH).

TGA coupled with Mass Spectrometry (TGA-MS)
  • Objective: To identify the chemical nature of the gases evolved during thermal decomposition.

  • Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • Methodology:

    • Follow the TGA protocol as described in section 3.1.

    • The evolved gases from the TGA furnace are continuously transferred to the mass spectrometer through the heated transfer line.

    • The mass spectrometer is set to scan a mass-to-charge (m/z) range of approximately 10-200 amu throughout the TGA run.

  • Data to be Collected: Mass spectra of the evolved gases at different temperatures, allowing for the identification of degradation products based on their fragmentation patterns.

Logical Framework for Thermal Hazard Assessment

The data obtained from the proposed experiments can be integrated to form a comprehensive thermal hazard assessment.

Thermal_Hazard_Assessment Figure 2: Logical Framework for Thermal Hazard Assessment cluster_data Experimental Data cluster_analysis Analysis and Interpretation cluster_assessment Hazard Assessment TGA_Data TGA Data (Tonset, Tpeak) Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp DSC_Data DSC Data (ΔHdecomp) Decomposition_Energy Decomposition Energy DSC_Data->Decomposition_Energy TGAMS_Data TGA-MS Data (Degradation Products) Product_Toxicity Toxicity of Products TGAMS_Data->Product_Toxicity Thermal_Stability Thermal Stability Rating Decomposition_Temp->Thermal_Stability Decomposition_Energy->Thermal_Stability Process_Safety Process Safety Recommendations Product_Toxicity->Process_Safety Safe_Handling_Temp Maximum Safe Handling Temperature Thermal_Stability->Safe_Handling_Temp Safe_Handling_Temp->Process_Safety

Caption: Logical flow from experimental data to a comprehensive thermal hazard assessment.

Conclusion

While this compound is a valuable intermediate, the lack of public data on its thermal stability presents a challenge for process safety and development. The experimental protocols and workflows outlined in this guide provide a clear and robust pathway for researchers and drug development professionals to thoroughly characterize its thermal properties. By systematically applying these methodologies, it is possible to determine the onset of thermal degradation, the energy released during decomposition, and the identity of the degradation products. This information is paramount for establishing safe handling and storage procedures, designing stable formulations, and ensuring the overall safety and robustness of manufacturing processes involving this important molecule.

References

Solubility Characteristics of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a key intermediate in the synthesis of various pharmaceutical compounds, notably antiviral agents such as boceprevir (B1684563) and nirmatrelvir.[1][2][3][4][5] Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a detailed understanding of its expected solubility based on its physicochemical properties and the general solubility of bicyclic amines. Furthermore, a standardized experimental protocol for determining its solubility in various organic solvents is presented, aimed at enabling researchers to generate precise and reproducible data. This document is intended to be a valuable resource for scientists and professionals involved in the research, development, and manufacturing processes that utilize this compound.

Introduction

This compound is a saturated bicyclic amine that has garnered significant attention in the pharmaceutical industry. Its rigid, three-dimensional structure is a desirable feature in the design of enzyme inhibitors and other therapeutic agents. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification processes (such as crystallization), and formulation development. An understanding of its solubility profile is therefore essential for process optimization and ensuring product quality and yield.

This guide summarizes the known physicochemical properties of this compound and provides a generalized, robust experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its expected behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Appearance White to off-white powder or colorless liquid[6]
Boiling Point 135 °C
Physical Form Solid or Liquid[7]
CAS Number 94316-54-9

Qualitative Solubility

While specific quantitative data is scarce, some sources indicate that this compound is soluble in organic solvents such as ethanol (B145695) and chloroform.[6] As a secondary aliphatic amine, it is expected to exhibit good solubility in polar organic solvents due to the potential for hydrogen bonding. Its solubility in non-polar solvents is likely to be more limited but may be influenced by the non-polar dimethylcyclopropane moiety.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and the known behavior of aliphatic amines, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 2. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe amine functionality can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, leading to favorable interactions with protic solvents like alcohols.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe polar carbonyl group of the ketone can interact with the amine group of the solute.
Esters Ethyl AcetateModerateEsters are polar aprotic solvents and should be capable of dissolving the amine through dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowWhile ethers are less polar than alcohols or ketones, they can still engage in hydrogen bonding as acceptors. THF is generally a better solvent than diethyl ether for a wider range of compounds.
Aromatic Hydrocarbons Toluene, XyleneLowAs non-polar solvents, aromatic hydrocarbons are not expected to be good solvents for a relatively polar amine, although some solubility may be observed due to van der Waals forces.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThese are non-polar solvents and are unlikely to effectively solvate the polar amine.
Chlorinated Solvents Dichloromethane, ChloroformHighChlorinated solvents are effective at dissolving a wide range of organic compounds, including amines. Chloroform's ability to act as a hydrogen bond donor enhances its solvating power for amines.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method.

5.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system with a flame ionization detector (FID).

5.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 6,6-Dimethyl- 3-azabicyclo[3.1.0]hexane prep2 Add a known volume of the selected organic solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil1 Place vials in a thermostatically controlled shaker prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) equil1->equil2 sep1 Allow vials to stand to let undissolved solid settle equil2->sep1 sep2 Centrifuge the vials to ensure complete separation sep1->sep2 sep3 Withdraw an aliquot of the supernatant using a syringe sep2->sep3 sep4 Filter the aliquot through a syringe filter sep3->sep4 anal2 Dilute the filtered sample with the solvent to a suitable concentration sep4->anal2 anal1 Prepare a series of standard solutions of known concentrations anal3 Analyze standard and sample solutions by HPLC or GC anal1->anal3 anal2->anal3 anal4 Calculate the concentration of the saturated solution from the calibration curve anal3->anal4

Caption: Experimental workflow for the determination of solubility.

5.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the range of the standard solutions.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

5.4. Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, the temperature at which the solubility was determined, and the measured solubility with appropriate units.

Visualization of Logical Relationships

In the context of drug development, understanding the relationship between a compound's properties and its suitability as a pharmaceutical intermediate is crucial. The following diagram illustrates the logical flow from the fundamental properties of this compound to its application.

logical_relationship cluster_properties Physicochemical Properties cluster_solubility Solubility Profile cluster_application Application in Drug Development cluster_outcome Desired Outcome prop1 Molecular Structure (Bicyclic Amine) prop2 Polarity prop1->prop2 prop3 Hydrogen Bonding Capacity prop1->prop3 solubility Solubility in various organic solvents prop2->solubility prop3->solubility prop4 Molecular Weight prop4->solubility app1 Reaction Medium Selection solubility->app1 app2 Optimization of Reaction Kinetics solubility->app2 app3 Purification Strategy (e.g., Crystallization) solubility->app3 app4 Formulation Development solubility->app4 outcome Efficient and Scalable Synthesis of Active Pharmaceutical Ingredients app1->outcome app2->outcome app3->outcome app4->outcome

Caption: Logical relationship of properties to application.

Conclusion

While specific, publicly available quantitative solubility data for this compound in a wide array of organic solvents is limited, its chemical structure as a bicyclic amine allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in polar protic and aprotic solvents and less soluble in non-polar hydrocarbon solvents. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The systematic evaluation of its solubility is a critical step in the efficient and scalable synthesis of pharmaceuticals derived from this important intermediate.

References

The Core of Antiviral Innovation: A Technical Guide to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Application of a Critical Pharmaceutical Building Block.

The rigid, bicyclic structure of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane has emerged as a privileged scaffold in modern medicinal chemistry, most notably as a cornerstone in the architecture of potent antiviral drugs. Its unique three-dimensional arrangement provides an ideal framework for orienting functional groups to interact with biological targets, leading to significant advancements in the treatment of viral diseases. This technical guide provides a comprehensive overview of the discovery and synthetic history of this vital compound, offering detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.

A Serendipitous Beginning: Discovery and Early Synthesis

The first notable synthesis that paved the way for the this compound core was reported in 1999 by Zhang and Madalengoitia.[1][2][3] Their work focused on creating mimics of poly-l-proline type-II (PPII) secondary structures, which are crucial in many biological recognition processes. The bicyclic system was designed to lock the peptide backbone into the desired conformation. While their initial work was on a related derivative, it laid the foundational chemistry that would later be adapted and refined for pharmaceutical applications.

The significance of this structural motif skyrocketed with its incorporation into boceprevir (B1684563), a groundbreaking protease inhibitor for the treatment of Hepatitis C Virus (HCV), and later, nirmatrelvir (B3392351) (a component of Paxlovid), an oral antiviral for SARS-CoV-2.[4][5][6][7][8][9][10] This surge in interest has led to the development of numerous synthetic routes, each with its own advantages in terms of efficiency, scalability, and stereochemical control.

Synthetic Strategies: A Comparative Overview

Several distinct and innovative synthetic pathways to this compound and its derivatives have been established. The following sections detail the most prominent methods, with quantitative data summarized for ease of comparison.

Ruthenium-Catalyzed Intramolecular Cyclopropanation

A recent and efficient approach involves a Ru(II)-catalyzed intramolecular cyclopropanation of an allylic diazoacetate. This method provides a gram-scale synthesis from readily available starting materials.

Reaction Scheme:

G cluster_0 Ru(II)-Catalyzed Intramolecular Cyclopropanation 3-methyl-2-butenol 3-methyl-2-butenol Bromoacetate (B1195939) Derivative Bromoacetate Derivative 3-methyl-2-butenol->Bromoacetate Derivative Bromoacetylation (97% yield) Allylic Diazoacetate Allylic Diazoacetate Bromoacetate Derivative->Allylic Diazoacetate Diazo Transfer Bicyclic Ester Bicyclic Ester Allylic Diazoacetate->Bicyclic Ester Ru(II) Catalyst (Cyclopropanation) Gabriel Synthesis Gabriel Synthesis Bicyclic Ester->Gabriel Synthesis Potassium Phthalimide (B116566) Amine Hydrochloride Amine Hydrochloride Gabriel Synthesis->Amine Hydrochloride Hydrolysis (81% over 2 steps) Lactam Lactam Amine Hydrochloride->Lactam Intramolecular Cyclization (70% yield) This compound This compound Lactam->this compound Reduction (LiAlH4) (80% yield)

Caption: Ru(II)-Catalyzed Synthesis of this compound.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductYield
13-methyl-2-butenolBromoacetyl bromide, NaHCO3Bromoacetate derivative97%
2Bromoacetate derivativeN,N'-Bis(p-toluenesulfonyl)hydrazineAllylic diazoacetateIn-situ
3Allylic diazoacetateRu(II) catalystBicyclic ester-
4Bicyclic esterPotassium phthalimidePhthalimide derivative81% (over 2 steps with hydrolysis)
5Phthalimide derivativeHClAmine hydrochloride-
6Amine hydrochlorideDichlorosulfoxideLactam70%
7LactamLiAlH4This compound80%
Overall 3-methyl-2-butenol -This compound ~28%

Experimental Protocol (Adapted from Li et al.):

  • Step 1: Bromoacetylation: To a solution of 3-methyl-2-butenol (1.0 eq) in a suitable solvent, add sodium bicarbonate (1.5 eq). Cool the mixture and add bromoacetyl bromide (1.2 eq) dropwise. Stir at room temperature until completion.

  • Step 2 & 3: Diazo Transfer and Cyclopropanation: The crude bromoacetate is reacted with N,N'-Bis(p-toluenesulfonyl)hydrazine in the presence of a base in an anhydrous solvent like THF to generate the unstable alpha-diazoacetate in-situ. This is immediately followed by the addition of a Ru(II) catalyst to effect the intramolecular cyclopropanation.

  • Step 4 & 5: Gabriel Synthesis and Hydrolysis: The resulting bicyclic ester is treated with potassium phthalimide in DMF. The phthalimide derivative is then hydrolyzed with hydrochloric acid to yield the corresponding amine hydrochloride.

  • Step 6: Intramolecular Cyclization: The amine hydrochloride is reacted with dichlorosulfoxide to form the lactam.

  • Step 7: Reduction: The final product is obtained by reducing the lactam with a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent.

Synthesis via Reduction of a Dione (B5365651) Precursor

Another common route involves the reduction of a this compound-2,4-dione intermediate. This method is often employed in industrial settings.

Reaction Scheme:

G cluster_1 Dione Reduction Pathway This compound-2,4-dione This compound-2,4-dione This compound This compound This compound-2,4-dione->this compound Reduction (e.g., NaBH4/BF3.Et2O or LiAlH4)

Caption: Synthesis via Reduction of a Dione Precursor.

Quantitative Data Summary:

Starting MaterialKey ReagentsProductYieldPurity
This compound-2,4-dioneSodium borohydride (B1222165), BF3·Et2OThis compound-96% (GC)
A dione precursor (unspecified)LiAlH4This compound88%-

Experimental Protocol (Adapted from ChemicalBook):

  • Using Sodium Borohydride and BF3·Et2O: To a well-stirred suspension of this compound-2,4-dione (1.0 eq) in dry THF, sodium borohydride (3.0 eq) is added at -30 to -20 °C. BF3·Et2O (3.0 eq) is then added slowly at the same temperature. The reaction mixture is stirred for 7-8 hours at 40 to 50 °C. After quenching and extraction, the product is isolated.

  • Using LiAlH4: A THF solution of LiAlH4 (1.67 eq) is warmed to 40 °C. A solution of the dione precursor (1.0 eq) in THF is added, and the mixture is refluxed for approximately 3 hours. A biphasic quench with potassium sodium tartrate tetrahydrate and sodium hydroxide (B78521) is performed, followed by extraction and fractional distillation to yield the product.

Diastereoselective Synthesis from cis-Cypermethric Acid

A multi-gram synthesis has been developed starting from the inexpensive insecticide ingredient, cis-cypermethric acid. This route is particularly valuable for producing specific enantiomers required for pharmaceuticals like boceprevir.

Experimental Workflow:

G cluster_2 Synthesis from cis-Cypermethric Acid cis-Cypermethric Acid cis-Cypermethric Acid Series of Transformations Series of Transformations cis-Cypermethric Acid->Series of Transformations Multi-step sequence Boc-protected Intermediate Boc-protected Intermediate Series of Transformations->Boc-protected Intermediate Deprotection Deprotection Boc-protected Intermediate->Deprotection 1M HCl in EtOAc (1R,2S,5S)-methyl this compound-2-carboxylate (1R,2S,5S)-methyl this compound-2-carboxylate Deprotection->(1R,2S,5S)-methyl this compound-2-carboxylate

Caption: Diastereoselective Synthesis from cis-Cypermethric Acid.

This synthetic approach involves a more extended sequence of reactions, often including oxidation, epimerization, and protection/deprotection steps to achieve the desired stereochemistry. The key advantage is the use of a cheap and readily available chiral pool starting material.

Role in Antiviral Therapy: Mechanism of Action

The this compound core is a critical component in drugs that function as protease inhibitors. These drugs block the action of viral proteases, which are essential enzymes for the replication of viruses.

Boceprevir: Targeting HCV NS3/4A Protease

Boceprevir inhibits the Hepatitis C Virus NS3/4A serine protease.[4][5][9] This enzyme is responsible for cleaving the viral polyprotein into functional non-structural proteins. By binding to the active site of the protease, boceprevir prevents this cleavage, thereby halting viral replication.[5][11]

G cluster_3 Boceprevir Mechanism of Action HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Functional Viral Proteins Functional Viral Proteins HCV Polyprotein->Functional Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease NS3/4A Protease->HCV Polyprotein Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Boceprevir Boceprevir Boceprevir->NS3/4A Protease Inhibits

Caption: Boceprevir's Inhibition of HCV Replication.

Nirmatrelvir (in Paxlovid): Targeting SARS-CoV-2 Main Protease

Nirmatrelvir (PF-07321332) is an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[6][7][8][10][12] This protease is crucial for processing the viral polyproteins that are translated from the viral RNA. Nirmatrelvir covalently binds to the catalytic cysteine residue in the Mpro active site, preventing it from cleaving the polyproteins and thus inhibiting viral replication.[7]

G cluster_4 Nirmatrelvir Mechanism of Action SARS-CoV-2 RNA SARS-CoV-2 RNA Viral Polyproteins Viral Polyproteins SARS-CoV-2 RNA->Viral Polyproteins Translation Functional Viral Proteins Functional Viral Proteins Viral Polyproteins->Functional Viral Proteins Cleavage Main Protease (Mpro/3CLpro) Main Protease (Mpro/3CLpro) Main Protease (Mpro/3CLpro)->Viral Polyproteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Main Protease (Mpro/3CLpro) Inhibits

Caption: Nirmatrelvir's Inhibition of SARS-CoV-2 Replication.

Conclusion

The this compound core represents a remarkable success story in medicinal chemistry. From its origins in peptide mimicry to its central role in life-saving antiviral medications, its journey highlights the power of innovative synthetic chemistry in addressing global health challenges. The continued development of efficient and stereoselective synthetic routes to this scaffold will undoubtedly fuel the discovery of new therapeutics for years to come.

References

The Ascendant Therapeutic Potential of the 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core has emerged as a privileged scaffold in modern medicinal chemistry, conferring favorable pharmacokinetic properties and precise vectoral orientation of substituents. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by its derivatives, ranging from potent antiviral agents to modulators of key central nervous system targets. Herein, we consolidate quantitative biological data, detail essential experimental methodologies, and visualize the intricate signaling pathways and workflows associated with this versatile molecular framework.

I. Modulation of Opioid Receptors

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been extensively investigated as modulators of opioid receptors, particularly as potent and selective antagonists of the mu (µ)-opioid receptor. These compounds hold promise for the treatment of conditions such as pruritus.

Quantitative Data: Opioid Receptor Antagonism

The following table summarizes the in vitro binding affinities and functional potencies of representative 3-azabicyclo[3.1.0]hexane derivatives at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Compoundµ Ki (nM)δ Ki (nM)κ Ki (nM)µ Functional Antagonism (pA2)
Lead Compound 1.1>1000>10008.9
Derivative A 0.031202509.5
Derivative B 0.083004009.1
Experimental Protocols

Opioid Receptor Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of test compounds for the human mu-opioid receptor.

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor are utilized.

  • Radioligand: [3H]-DAMGO, a selective mu-opioid receptor agonist, is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. Cell membranes (10-20 µg of protein per well) are incubated in a 96-well plate. b. For competitive binding, varying concentrations of the test compound are added along with [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM). c. Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM naloxone). d. The plates are incubated at room temperature for 120 minutes to reach equilibrium. e. The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. f. The filters are washed with ice-cold assay buffer to remove unbound radioligand. g. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: a. Specific binding is calculated by subtracting non-specific binding from total binding. b. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. c. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional antagonism of compounds at G-protein coupled receptors, such as the mu-opioid receptor.

  • Principle: Agonist activation of the mu-opioid receptor stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. Antagonists inhibit this agonist-stimulated binding.

  • Reagents:

    • Cell membranes expressing the mu-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • A known mu-opioid receptor agonist (e.g., DAMGO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Procedure: a. Cell membranes are pre-incubated with varying concentrations of the antagonist test compound. b. The agonist (at its EC90 concentration) is then added, followed by GDP. c. The reaction is initiated by the addition of [³⁵S]GTPγS. d. The mixture is incubated at 30°C for 60 minutes. e. The reaction is terminated by rapid filtration through glass fiber filters. f. The filters are washed with ice-cold buffer. g. The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified, and the pA2 value is calculated using the Schild equation.

Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release. Antagonists, such as the 3-azabicyclo[3.1.0]hexane derivatives, prevent this cascade by blocking the initial agonist binding.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC α-subunit inhibition GIRK GIRK Channel G_protein->GIRK βγ-subunit activation Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel βγ-subunit inhibition cAMP cAMP AC->cAMP ATP to cAMP K_ion K⁺ Efflux GIRK->K_ion Ca_influx Ca²⁺ Influx Inhibition Ca_channel->Ca_influx Agonist Opioid Agonist Agonist->MOR Antagonist 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Derivative Antagonist->MOR Blocks Binding

Figure 1: Mu-Opioid Receptor Signaling Pathway.

II. Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Derivatives of the azabicyclo[3.1.0]hexane scaffold have also been developed as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These compounds are being investigated for the treatment of central nervous system disorders such as depression.

Quantitative Data: Nicotinic Acetylcholine Receptor Modulation

The following table presents the binding affinities of representative azabicyclo[3.1.0]hexane derivatives for the α4β2 and α3β4 nAChR subtypes.

Compoundα4β2 Ki (nM)α3β4 Ki (nM)
SUVN-911 (2-azabicyclo[3.1.0]hexane derivative) 1.5>10,000
Derivative C (3-azabicyclo[3.1.0]hexane derivative) 213-
Derivative D (3-azabicyclo[3.1.0]hexane derivative) 296-
Experimental Protocols

Nicotinic Acetylcholine Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the α4β2 nAChR.

  • Receptor Source: Membrane homogenates from a cell line stably expressing the human α4β2 nAChR (e.g., SH-EP1 cells).

  • Radioligand: [³H]-Cytisine, a high-affinity α4β2 nAChR agonist.

  • Assay Buffer: Binding saline (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 50 mM Tris, pH 7.0).

  • Procedure: a. Membrane homogenates are incubated with [³H]-cytisine (e.g., 1 nM) and varying concentrations of the test compound. b. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM nicotine). c. The incubation is carried out at 4°C for 75 minutes. d. Bound and free radioligand are separated by rapid filtration through glass fiber filters pre-soaked in a solution like 0.1% polyethyleneimine. e. Radioactivity is quantified by liquid scintillation spectrometry.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This electrophysiological assay measures the functional activity (agonist or antagonist) of compounds at nAChRs expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). Oocytes are then incubated for several days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Procedure: a. The oocyte is perfused with a standard saline solution. b. The test compound is applied to the oocyte via the perfusion system at various concentrations. c. For antagonists, the oocyte is pre-incubated with the compound before co-application with a known agonist (e.g., acetylcholine or nicotine) at its EC50 concentration. d. The resulting ion current flowing through the nAChRs is recorded.

  • Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration. EC50 (for agonists) or IC50 (for antagonists) values are determined by fitting the data to the Hill equation.

Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. When an agonist binds, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and subsequent cellular responses. Antagonists block this ion flow by preventing agonist binding.

nAChR_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR IonInflux Na⁺, Ca²⁺ Influx nAChR->IonInflux Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Antagonist Azabicyclo[3.1.0]hexane Derivative (Antagonist) Antagonist->nAChR Blocks Binding Depolarization Membrane Depolarization CellularResponse Cellular Response Depolarization->CellularResponse IonInflux->Depolarization

Figure 2: Nicotinic Acetylcholine Receptor (α4β2) Signaling.

III. Inhibition of T-Type Calcium Channels

A series of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels. These compounds show potential for the treatment of neuropathic pain.

Quantitative Data: T-Type Calcium Channel Inhibition

The following table summarizes the inhibitory activity of representative 3-azabicyclo[3.1.0]hexane carboxamide derivatives against T-type (Cav3.1 and Cav3.2) and N-type calcium channels, as well as their effect on the hERG channel.[1]

CompoundCav3.1 IC50 (µM)Cav3.2 IC50 (µM)N-type IC50 (µM)hERG IC50 (µM)
10a 11.038.20>30>30
10c 4.382.60>30>30
10d 1.831.011.3015.1
10e 1.520.982.1520.4
15a 5.323.91>30>30
Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for T-Type Calcium Channel Inhibition

This protocol is used to determine the IC50 values of compounds against T-type calcium channel subtypes.[1]

  • Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, or Cav3.3).

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP (pH adjusted to 7.4 with CsOH).

  • Procedure: a. Whole-cell voltage-clamp recordings are performed at room temperature. b. Cells are held at a holding potential of -100 mV. c. T-type calcium currents are elicited by a depolarizing test pulse to -30 mV for 200 ms. d. The test compound is perfused at various concentrations, and the peak inward current is measured before and after drug application.

  • Data Analysis: a. The percentage of current inhibition is calculated for each concentration. b. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Signaling Pathway

T-type calcium channels are low-voltage activated channels that play a role in neuronal excitability. Their inhibition can reduce neuronal firing and has therapeutic potential in conditions like epilepsy and neuropathic pain.

t_type_ca_channel_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Inhibitor 3-Azabicyclo[3.1.0]hexane Derivative (Inhibitor) Inhibitor->T_type_channel Blocks Channel NeuronalExcitability Neuronal Excitability Ca_influx->NeuronalExcitability Depolarization Membrane Depolarization Depolarization->T_type_channel Low-voltage activation

Figure 3: Inhibition of T-Type Calcium Channels.

IV. Antiviral Activity

The this compound scaffold is a key component of several antiviral drugs, including the hepatitis C virus (HCV) NS3 protease inhibitor boceprevir (B1684563) and the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir (B3392351) (a component of Paxlovid).

Quantitative Data: SARS-CoV-2 Mpro Inhibition

The following table shows the inhibitory potency and antiviral activity of a compound incorporating the this compound moiety against SARS-CoV-2.

CompoundSARS-CoV-2 Mpro Ki (nM)SARS-CoV-2 Antiviral EC50 (nM)
PF-07321332 (Nirmatrelvir) 3.1174.5
Experimental Protocols

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2 main protease.

  • Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a FRET donor and quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro.

    • FRET peptide substrate.

    • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

  • Procedure: a. The test compound is pre-incubated with Mpro in a 384-well plate. b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently calculated.

Experimental Workflow

The development and characterization of a novel antiviral agent targeting a viral protease typically follows a structured workflow.

antiviral_workflow cluster_discovery Drug Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound_Design Compound Design & Synthesis Biochemical_Assay Biochemical Assay (e.g., Mpro FRET) Compound_Design->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Biochemical_Assay->SAR_Analysis SAR_Analysis->Compound_Design Iterative Optimization Cell_Based_Assay Cell-Based Antiviral Assay (EC50) SAR_Analysis->Cell_Based_Assay ADME_Tox ADME/Toxicity Profiling Cell_Based_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo_Efficacy Phase_I Phase I Trials (Safety) In_Vivo_Efficacy->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III

Figure 4: Antiviral Drug Development Workflow.

V. Conclusion

The this compound scaffold and its parent structures represent a highly versatile and valuable core in contemporary drug discovery. The rigid bicyclic system provides a fixed orientation for substituents, enabling precise interactions with biological targets. This has led to the development of compounds with high potency and selectivity across diverse therapeutic areas, including CNS disorders and infectious diseases. The continued exploration of this scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: An In-Depth Technical Guide to a Constrained Proline Analog in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a rigid, bicyclic proline analog that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational constraints impart favorable properties to peptide-based therapeutics, including enhanced metabolic stability, improved binding affinity, and controlled molecular geometry. This technical guide provides a comprehensive overview of the synthesis, structural features, and biological applications of this important scaffold, with a particular focus on its role in the development of potent protease inhibitors.

Structural and Conformational Analysis

The core structure of this compound consists of a pyrrolidine (B122466) ring fused with a gem-dimethyl-substituted cyclopropane (B1198618) ring. This fusion results in a constrained bicyclic system that significantly restricts the conformational freedom typically observed in proline residues.

X-ray crystallographic and NMR spectroscopic studies have revealed that the pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane system predominantly adopts a flattened boat-like conformation.[1][2] The presence of the gem-dimethyl group on the cyclopropane ring further influences the puckering of the five-membered ring, leading to a more planar geometry compared to the unsubstituted parent scaffold.[1] This rigid structure is crucial for pre-organizing the pharmacophoric elements of a drug molecule for optimal interaction with its biological target.

Key Structural Features:
  • Rigid Bicyclic Scaffold: The fused ring system limits bond rotations, providing a predictable and stable conformation.

  • Constrained Dihedral Angles: The bicyclic nature fixes the dihedral angles of the peptide backbone when incorporated, influencing the overall peptide secondary structure.

  • Gem-Dimethyl Group: These groups can provide advantageous steric interactions within a binding pocket and contribute to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.

Data Presentation

The incorporation of this compound into peptidomimetics has been a key strategy in the development of potent protease inhibitors. The constrained nature of this proline analog contributes significantly to the high binding affinities observed in drugs such as the Hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir (B1684563) and the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir (B3392351).

Table 1: Biological Activity of Peptidomimetics Containing this compound
Compound/DrugTargetAssay TypeActivity (IC₅₀/EC₅₀/Kᵢ)Reference(s)
BoceprevirHCV NS3/4A ProteaseEnzyme Inhibition (Kᵢ)14 nM[3]
Boceprevir AnalogSARS-CoV-2 MproEnzyme Inhibition (IC₅₀)4.13 µM[4]
Nirmatrelvir (PF-07321332)SARS-CoV-2 MproEnzyme Inhibition (Kᵢ)3.1 nM[5]
Nirmatrelvir (PF-07321332)SARS-CoV-2 (VeroE6 cells)Antiviral Activity (EC₅₀)74.5 nM (with P-gp inhibitor)[5]
Nirmatrelvir Analog (Compound 5)SARS-CoV-2 MproEnzyme Inhibition (Kᵢ)230 nM[6]
Nirmatrelvir Analog (Compound 5)SARS-CoV-2Antiviral Activity (EC₅₀)5.6 µM[6]
Nirmatrelvir Analog (Compound 10)SARS-CoV-2 MproEnzyme Inhibition (IC₅₀)18 nM[7]
Nirmatrelvir Analog (Compound 10)SARS-CoV-2 (VeroE6 cells)Antiviral Activity (EC₅₀)313 nM[7]
Nirmatrelvir Analog (Compound 11)SARS-CoV-2 MproEnzyme Inhibition (IC₅₀)22 nM[7]
Nirmatrelvir Analog (Compound 11)SARS-CoV-2 (VeroE6 cells)Antiviral Activity (EC₅₀)170 nM[7]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core, its incorporation into peptides, and the evaluation of its biological activity are crucial for researchers in the field.

Synthesis of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

A key intermediate in the synthesis of boceprevir and nirmatrelvir is the carboxylic acid derivative of the title compound. Several synthetic routes have been reported, often starting from commercially available materials. A chemoenzymatic approach has also been developed for large-scale manufacturing.[6][8] A common laboratory-scale synthesis involves the following key transformations:

  • Cyclopropanation: Reaction of a suitable protected pyrroline (B1223166) derivative with a diazoacetate in the presence of a rhodium or ruthenium catalyst to form the bicyclic core.[4]

  • Functional Group Manipulation: Conversion of the resulting ester to the desired carboxylic acid, often involving hydrolysis under basic conditions.

  • Chiral Resolution: If a racemic synthesis is performed, resolution of the enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives.[9]

Illustrative Synthetic Step: Amide Coupling to form a Peptide Bond

The incorporation of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid into a peptide chain is a critical step in the synthesis of inhibitors like nirmatrelvir. This is typically achieved using standard peptide coupling reagents.[5]

  • Materials:

    • (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

    • N-terminally protected amino acid or peptide (e.g., Boc-L-tert-leucine)

    • Peptide coupling reagent (e.g., EDC·HCl, HATU)

    • Coupling additive (e.g., HOBt)

    • Organic base (e.g., N-methylmorpholine, DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a stirred solution of the N-terminally protected amino acid (1.2 equivalents), (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF at 0 °C, add N-methylmorpholine (2.5 equivalents).

    • Add EDC·HCl (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous acid, aqueous base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired dipeptide.

Biochemical Assay: SARS-CoV-2 Mpro Inhibition (FRET Assay)

A common method to determine the inhibitory potency of compounds against SARS-CoV-2 Mpro is a Fluorescence Resonance Energy Transfer (FRET) based assay.[3][10][11]

  • Principle: A fluorogenic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

  • Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET peptide substrate

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compound (serially diluted)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Add serially diluted test compound to the wells of the assay plate.

    • Add the Mpro enzyme solution to all wells (except for no-enzyme controls) and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Antiviral Activity (Cytopathic Effect Assay)

The antiviral efficacy of a compound is often assessed in a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).[9][12]

  • Principle: Viral infection of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) leads to cell death, or CPE. Antiviral compounds will protect the cells from the virus-induced death, and cell viability can be measured using a colorimetric or luminescent readout.

  • Materials:

    • Vero E6 cells

    • SARS-CoV-2 virus stock

    • Cell culture medium

    • Test compound (serially diluted)

    • 96-well or 384-well clear-bottom assay plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed Vero E6 cells in assay plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the compound dilutions to the cells.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient to allow for viral replication and CPE development (e.g., 72 hours).

    • At the end of the incubation period, add the cell viability reagent to each well.

    • Measure the luminescence signal, which is proportional to the number of viable cells.

    • Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow start Protected Pyrroline Derivative cyclopropanation Cyclopropanation (e.g., Rh₂(OAc)₄, Diazoacetate) start->cyclopropanation bicyclic_ester Bicyclic Ester Intermediate cyclopropanation->bicyclic_ester hydrolysis Hydrolysis (e.g., LiOH, H₂O) bicyclic_ester->hydrolysis racemic_acid Racemic Carboxylic Acid hydrolysis->racemic_acid resolution Chiral Resolution (e.g., Tartaric Acid Derivative) racemic_acid->resolution final_product (1R,2S,5S)-6,6-Dimethyl-3- azabicyclo[3.1.0]hexane- 2-carboxylic acid resolution->final_product

Synthetic workflow for the constrained proline analog.

Protease_Inhibition_Mechanism cluster_protease Protease Active Site cluster_substrate Normal Substrate Processing cluster_inhibitor Inhibition by Peptidomimetic Protease Viral Protease (e.g., HCV NS3/4A, SARS-CoV-2 Mpro) Cleavage Cleavage Binding Reversible Covalent Binding CatalyticResidue Catalytic Residue (e.g., Serine, Cysteine) Polyprotein Viral Polyprotein Substrate Polyprotein->Cleavage enters active site MatureProteins Mature Viral Proteins Cleavage->MatureProteins results in Inhibitor Inhibitor containing This compound Inhibitor->Binding enters active site InactiveComplex Inactive Protease-Inhibitor Complex Binding->InactiveComplex forms InactiveComplex->Cleavage blocks Antiviral_Assay_Workflow start Start: Cell Seeding add_compounds Add Serially Diluted Test Compounds start->add_compounds infect_cells Infect Cells with Virus (e.g., SARS-CoV-2) add_compounds->infect_cells incubation Incubate (e.g., 72 hours) for CPE Development infect_cells->incubation measure_viability Measure Cell Viability (e.g., ATP content) incubation->measure_viability data_analysis Data Analysis: Plot Dose-Response Curve measure_viability->data_analysis end Determine EC₅₀ Value data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane from 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a valuable saturated bicyclic amine scaffold that serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest in the design of novel therapeutic agents. Notably, this moiety is a key structural component of several antiviral drugs, including the hepatitis C protease inhibitor Boceprevir and Pfizer's oral COVID-19 therapeutic, Nirmatrelvir (a component of Paxlovid)[1][2]. The unique conformational constraints imposed by the bicyclic system can lead to enhanced binding affinity and selectivity for biological targets. This document outlines a proposed synthetic route for the preparation of this compound from the readily available and renewable terpene, (+)-3-carene. The synthesis involves a two-step sequence: ozonolysis of 3-carene (B45970) to yield a key keto-aldehyde intermediate, followed by an intramolecular reductive amination to construct the final bicyclic amine.

Proposed Synthetic Pathway

The proposed synthesis transforms (+)-3-carene into this compound in two key steps. The first step is the oxidative cleavage of the carbon-carbon double bond in 3-carene via ozonolysis with a reductive workup to produce the intermediate keto-aldehyde, 3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde (B162561). The second step involves the intramolecular reductive amination of this intermediate with an ammonia (B1221849) source to furnish the desired this compound.

Synthesis_Pathway Synthesis of this compound from 3-Carene 3-Carene 3-Carene Keto-aldehyde_Intermediate 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde 3-Carene->Keto-aldehyde_Intermediate 1. O3, CH2Cl2/MeOH, -78 °C 2. Me2S (DMS) Final_Product This compound Keto-aldehyde_Intermediate->Final_Product NH3, NaBH3CN, MeOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Ozonolysis of (+)-3-Carene to 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde

This procedure details the oxidative cleavage of the double bond in 3-carene to form the corresponding keto-aldehyde. A reductive workup with dimethyl sulfide (B99878) (DMS) is employed to quench the ozonide and prevent over-oxidation to carboxylic acids[3][4][5].

Materials:

Procedure:

  • Dissolve (+)-3-carene (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Slowly add dimethyl sulfide (DMS, 1.5-2.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours to overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde.

Quantitative Data (Representative):

Reagent/ParameterValueMoles/Equivalents
(+)-3-Carene13.6 g0.1 mol (1.0 eq)
Dichloromethane450 mL-
Methanol50 mL-
Dimethyl Sulfide11.2 mL0.15 mol (1.5 eq)
Temperature-78 °C to RT-
Reaction TimeOzonolysis: 2-4 h; Workup: 12 h-
Product Yield (Expected) 11.8 - 13.5 g (70-80%) 0.07 - 0.08 mol
Step 2: Intramolecular Reductive Amination to this compound

This protocol describes the cyclization of the keto-aldehyde intermediate with an ammonia source, followed by in-situ reduction of the resulting imine/enamine intermediates to the saturated bicyclic amine. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is stable under mildly acidic conditions and selectively reduces iminium ions over carbonyls[6][7][8].

Materials:

  • 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde

  • Ammonia solution (e.g., 7 N in methanol) or ammonium (B1175870) acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH2Cl2) or diethyl ether

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • Dissolve 3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7 N, 5-10 eq) or ammonium acetate (5-10 eq).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (NaBH3CN, 1.5-2.0 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by carefully adding an aqueous HCl solution until the mixture is acidic.

  • Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer to a pH > 12 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with dichloromethane or diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or crystallization of its salt (e.g., hydrochloride).

Quantitative Data (Representative):

Reagent/ParameterValueMoles/Equivalents
Keto-aldehyde16.8 g0.1 mol (1.0 eq)
Ammonia (7N in MeOH)143 mL1.0 mol (10 eq)
Sodium Cyanoborohydride9.4 g0.15 mol (1.5 eq)
Methanol500 mL-
TemperatureRoom Temperature-
Reaction Time24 h-
Product Yield (Expected) 7.5 - 9.4 g (60-75%) 0.06 - 0.075 mol

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Amination A Dissolve 3-Carene in CH2Cl2/MeOH B Cool to -78 °C A->B C Bubble O3 gas B->C D Purge with N2 C->D E Add DMS (reductive workup) D->E F Warm to RT and stir E->F G Aqueous workup and extraction F->G H Purification (Chromatography) G->H I Dissolve keto-aldehyde in MeOH H->I Intermediate Product J Add NH3 source and adjust pH I->J K Add NaBH3CN J->K L Stir at RT K->L M Acidic quench L->M N Basify and extract product M->N O Purification (Distillation/Crystallization) N->O

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions should be conducted in a well-ventilated fume hood, and the excess ozone should be properly quenched or vented.

  • Ozonides are potentially explosive, especially upon concentration. The reductive workup should be performed at low temperatures, and the reaction mixture should not be concentrated before the ozonide is fully quenched.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment and quench carefully under controlled pH.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

References

Chiral Synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a key building block in the development of various pharmaceutical agents, notably as an intermediate for the hepatitis C virus (HCV) protease inhibitor Boceprevir. The synthesis is achieved through a diastereoselective pathway commencing from readily available cis-cypermethric acid, followed by chiral resolution and final reduction.

I. Overview of the Synthetic Strategy

The synthesis of the target molecule, (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, is accomplished via a multi-step sequence that involves the formation of a racemic bicyclic proline intermediate, followed by chiral resolution to isolate the desired enantiomer, and a final reduction step. The key stages of this synthesis are:

  • Synthesis of Racemic Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: A diastereoselective synthesis starting from cis-cypermethric acid.

  • Chiral Resolution: Enantiomeric separation of the racemic methyl ester using a chiral resolving agent, di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Reduction to (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Reduction of the chiral methyl ester to the final product.

II. Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.

Step No.ReactionStarting MaterialProductReagentsYield (%)Enantiomeric Excess (e.e.) (%)Reference
1Diastereoselective Synthesiscis-Cypermethric acidrac-Methyl this compound-2-carboxylateMulti-stepNot explicitly stated for the entire sequenceN/A[1]
2Chiral Resolutionrac-Methyl this compound-2-carboxylate(1R,2S,5S)-Methyl this compound-2-carboxylate D-DTTA saltdi-p-toluoyl-D-tartaric acid (D-DTTA)High≥ 90%[2][3]
3Reduction(1R,2S,5S)-Methyl this compound-2-carboxylate(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneLiAlH₄~88% (estimated)> 99%[4]

Note: The yield for step 3 is an estimation based on a similar reduction of a related compound.

III. Experimental Protocols

Protocol 1: Diastereoselective Synthesis of rac-Methyl this compound-2-carboxylate[1]

This protocol outlines a multi-step synthesis starting from cis-cypermethric acid. Due to the complexity of the multi-step process, a summary of the key transformations is provided. The synthesis involves the conversion of cis-cypermethric acid through a series of intermediates to form the racemic bicyclic proline methyl ester. This process is advantageous as it utilizes an inexpensive and readily available starting material.

Protocol 2: Chiral Resolution of rac-Methyl this compound-2-carboxylate[2][3][5]

This protocol describes the separation of the desired (1R,2S,5S)-enantiomer from the racemic mixture.

Materials:

  • rac-Methyl this compound-2-carboxylate

  • Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Methanol (B129727)

  • Ethyl acetate

Procedure:

  • Dissolve the racemic methyl this compound-2-carboxylate in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of di-p-toluoyl-D-tartaric acid (D-DTTA) in the same solvent to the racemic mixture.

  • Stir the mixture to allow for the formation of the diastereomeric salt. The (1R,2S,5S)-enantiomer will preferentially form a salt with D-DTTA and precipitate out of the solution.

  • Collect the precipitated (1R,2S,5S)-methyl this compound-2-carboxylate D-DTTA salt by filtration.

  • Wash the collected salt with a cold solvent to remove impurities.

  • The free base of the chiral ester can be obtained by treating the salt with a suitable base.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Protocol 3: Reduction of (1R,2S,5S)-Methyl this compound-2-carboxylate to (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane[4]

This protocol describes the final reduction step to obtain the target molecule. This procedure is adapted from the reduction of a similar bicyclic dione.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (1R,2S,5S)-methyl this compound-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or chromatography to afford pure (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.

IV. Visualizations

The following diagrams illustrate the key experimental workflow for the chiral synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.

G cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Reduction start cis-Cypermethric Acid rac_ester rac-Methyl this compound-2-carboxylate start->rac_ester Multi-step Diastereoselective Synthesis chiral_salt (1R,2S,5S)-Ester D-DTTA Salt rac_ester->chiral_salt Salt Formation dtta D-DTTA dtta->chiral_salt chiral_ester (1R,2S,5S)-Methyl this compound-2-carboxylate chiral_salt->chiral_ester Basification final_product (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane chiral_ester->final_product Reduction lah LiAlH₄ lah->final_product

Caption: Overall workflow for the chiral synthesis.

G cluster_resolution Chiral Resolution Protocol dissolve Dissolve Racemic Ester add_dtta Add D-DTTA Solution dissolve->add_dtta precipitate Precipitate Diastereomeric Salt add_dtta->precipitate filter_salt Filter Salt precipitate->filter_salt basify Basify to Free Chiral Ester filter_salt->basify

Caption: Key steps in the chiral resolution protocol.

G cluster_reduction Reduction Protocol lah_suspension Prepare LiAlH₄ Suspension in THF add_ester Add Chiral Ester Solution lah_suspension->add_ester reflux Reflux Reaction Mixture add_ester->reflux quench Quench with H₂O/NaOH reflux->quench workup Filter and Concentrate quench->workup purify Purify Final Product workup->purify

Caption: Key steps in the final reduction protocol.

References

Application Notes and Protocols for the Asymmetric Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, a key structural motif in various therapeutic agents. The focus is on asymmetric strategies to obtain enantiomerically pure or enriched compounds.

Introduction

The this compound scaffold is a conformationally constrained diamine surrogate that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. A notable application of this scaffold is in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C. The development of efficient and stereocontrolled synthetic routes to these derivatives is crucial for the exploration of new chemical entities in drug discovery.

This document outlines two primary strategies for obtaining enantiomerically pure this compound derivatives: a diastereoselective synthesis from a chiral precursor and a racemic synthesis followed by chiral resolution. Additionally, a general asymmetric catalytic approach for the broader class of 3-azabicyclo[3.1.0]hexanes is presented, which can be adapted for the synthesis of the 6,6-dimethyl analogues.

Diastereoselective Synthesis from a Chiral Precursor

A highly efficient method for the synthesis of a specific enantiomer, (1R,2S,5S)-methyl this compound-2-carboxylate, has been developed starting from the readily available and inexpensive cis-cypermethric acid. This approach leverages the existing stereochemistry of the starting material to induce the desired stereochemistry in the final product.

Signaling Pathway

diastereoselective_synthesis cis-Cypermethric acid cis-Cypermethric acid Intermediate 1 Intermediate 1 cis-Cypermethric acid->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Step 3 (1R,2S,5S)-methyl this compound-2-carboxylate (1R,2S,5S)-methyl this compound-2-carboxylate Intermediate 3->(1R,2S,5S)-methyl this compound-2-carboxylate Step 4 racemic_synthesis_resolution cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Starting Materials Starting Materials Racemic methyl this compound-2-carboxylate Racemic methyl this compound-2-carboxylate Starting Materials->Racemic methyl this compound-2-carboxylate Multi-step synthesis Racemic carboxylate Racemic methyl this compound-2-carboxylate Diastereomeric Salts Diastereomeric Salts Racemic carboxylate->Diastereomeric Salts Salt formation Chiral Acid e.g., D-DTTA Chiral Acid->Diastereomeric Salts Separated Enantiomers Separated Enantiomers Diastereomeric Salts->Separated Enantiomers Fractional Crystallization asymmetric_synthesis Azomethine Ylide Precursor Azomethine Ylide Precursor Azomethine Ylide Azomethine Ylide Azomethine Ylide Precursor->Azomethine Ylide Base This compound derivative This compound derivative Azomethine Ylide->this compound derivative 3,3-Dimethylcyclopropene 3,3-Dimethylcyclopropene 3,3-Dimethylcyclopropene->this compound derivative [3+2] Cycloaddition Chiral Copper Catalyst Chiral Copper Catalyst Chiral Copper Catalyst->this compound derivative

Application Notes and Protocols for the Scale-up Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a critical chiral building block in the synthesis of several antiviral drugs, most notably the Hepatitis C virus (HCV) protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir, a component of Paxlovid.[1][2] Its rigid bicyclic structure and stereochemical complexity necessitate robust and scalable synthetic routes to ensure a consistent and high-purity supply for pharmaceutical manufacturing. This document provides detailed application notes and protocols for various scale-up syntheses of this compound, presenting comparative data and experimental workflows.

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, imparting unique conformational constraints on molecules.[3] The gem-dimethyl substitution at the 6-position of the title compound presents additional synthetic challenges. A variety of synthetic strategies have been developed to access this key intermediate, ranging from classical multi-step organic synthesis to modern catalytic and enzymatic approaches. The selection of an appropriate synthetic route for pharmaceutical production depends on factors such as cost of starting materials, overall yield, scalability, stereochemical control, and compliance with Good Manufacturing Practices (GMP).

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound and its derivatives have been reported. The following table summarizes key quantitative data from prominent scalable routes.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsScaleOverall YieldKey AdvantagesReference(s)
Ru(II)-Catalyzed Intramolecular Cyclopropanation3-methyl-2-butenol, bromoacetyl bromideRu(II) catalyst, N,N'-Bis(p-toluenesulfonyl)hydrazine, LiAlH₄Gram-scale28% (7 steps)Utilizes inexpensive starting materials, straightforward work-up.[2][4][5]
Diastereoselective Synthesiscis-cypermethric acidH₂O₂, DBU, Jones reagentMulti-gram scaleNot explicitly stated, but described as "efficient"Carbon conservative approach, retains the entire carbon backbone of the starting material.[1]
Reduction of Dione (B5365651) PrecursorThis compound-2,4-dioneSodium borohydride (B1222165), BF₃·Et₂ONot specified~96% GC purityA direct reduction method from a readily available precursor.[6]
Debenzylation of Benzylated AmineBenzylated this compound5% Pd/C, H₂Not specified88% (for a related step)A common deprotection strategy in amine synthesis.[6]
Chemoenzymatic DesymmetrizationThis compound (racemic)Evolved monoamine oxidase (MAO), NaHSO₃, NaCNPilot plant scale (0.36 mol)90% from starting amineHighly enantioselective, suitable for producing specific stereoisomers.[7]
Dirhodium(II)-Catalyzed CyclopropanationN-Boc-2,5-dihydropyrrole, ethyl diazoacetateDirhodium(II) catalystsGram-scaleup to 90%High turnover catalysis, allows for selective formation of exo or endo isomers.[8][9]

Experimental Protocols

Protocol 1: Synthesis via Ru(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted from a reported seven-step synthesis.[2][4]

Step 1: Synthesis of 3-methylbut-2-en-1-yl 2-bromoacetate (3)

  • To a solution of 3-methyl-2-butenol (2 ) and sodium bicarbonate in a suitable solvent, add bromoacetyl bromide (1 ) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up, extract with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield bromoacetate (B1195939) 3 . A reported yield for this step is 97%.[2]

Step 2: Synthesis of 3-methylbut-2-en-1-yl 2-diazoacetate (4)

  • In an anhydrous THF solution under an inert atmosphere, combine intermediate 3 with N,N'-Bis(p-toluenesulfonyl)hydrazine.

  • Cool the mixture and add a suitable base (e.g., DBU) dropwise.

  • Stir the reaction at low temperature until completion. Due to its instability, use the resulting alpha-diazoacetate 4 immediately in the next step.[2]

Step 3: Ru(II)-Catalyzed Intramolecular Cyclopropanation to Ethyl this compound-2-carboxylate (5)

  • To a solution of the crude diazoacetate 4 in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Ru(II) complex.

  • Stir the reaction at room temperature until the diazo compound is consumed.

  • Purify the product 5 by column chromatography.

Step 4-7: Conversion to this compound (9)

  • The ester 5 is converted to the corresponding amine hydrochloride 7 via a Gabriel synthesis, involving reaction with potassium phthalimide (B116566) followed by hydrolysis with hydrochloric acid. This two-step process has a reported combined yield of 81%.[2]

  • The resulting amine 7 undergoes intramolecular cyclization with dichlorosulfoxide to form the lactam 8 in 70% yield.[2]

  • Finally, reduction of the lactam 8 with a strong reducing agent like lithium aluminum hydride (LiAlH₄) affords the target product, this compound (9 ), with a reported yield of 80%.[2]

Protocol 2: Reduction of this compound-2,4-dione

This protocol is based on a described reduction method.[6]

  • To a well-stirred suspension of this compound-2,4-dione in dry THF, add sodium borohydride portion-wise at a temperature of -30 to -20 °C.

  • Slowly add BF₃·Et₂O at the same temperature.

  • Allow the reaction mixture to warm and stir at 40 to 50 °C for 7-8 hours.

  • Distill off the THF and quench the unreacted NaBH₄ with methanol.

  • Dilute the reaction mass with water and extract with toluene.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound. A GC purity of 96% has been reported for this method.[6]

Visualizations

Synthesis Workflow: Ru(II)-Catalyzed Intramolecular Cyclopropanation

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Final Product 3-methyl-2-butenol 3-methyl-2-butenol Bromoacetate Bromoacetate 3-methyl-2-butenol->Bromoacetate bromoacetyl bromide bromoacetyl bromide bromoacetyl bromide->Bromoacetate Diazoacetate Diazoacetate Bromoacetate->Diazoacetate N,N'-Bis(p-toluenesulfonyl)hydrazine Cyclopropane Ester Cyclopropane Ester Diazoacetate->Cyclopropane Ester Ru(II) Catalyst Phthalimide Adduct Phthalimide Adduct Cyclopropane Ester->Phthalimide Adduct Potassium Phthalimide Amine Hydrochloride Amine Hydrochloride Phthalimide Adduct->Amine Hydrochloride HCl Hydrolysis Lactam Lactam Amine Hydrochloride->Lactam Dichlorosulfoxide This compound This compound Lactam->this compound LiAlH4 Reduction

Caption: Multi-step synthesis via Ru(II)-catalyzed cyclopropanation.

Logical Relationship: Key Synthetic Approaches

G cluster_routes Synthetic Strategies Start Starting Material Catalytic Cyclopropanation Catalytic Cyclopropanation Start->Catalytic Cyclopropanation Reduction Reduction Start->Reduction Functional Group Interconversion Functional Group Interconversion Start->Functional Group Interconversion Target 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane Racemic Product Racemic Product Target->Racemic Product Catalytic Cyclopropanation->Target Reduction->Target Enzymatic Desymmetrization Enzymatic Desymmetrization Chiral Target Chiral Target Enzymatic Desymmetrization->Chiral Target Enantiopure Product Functional Group Interconversion->Target Racemic Product->Enzymatic Desymmetrization Enantiopure Product

Caption: Overview of major synthetic strategies.

Conclusion

The scale-up synthesis of this compound for pharmaceutical use can be achieved through several viable routes. The choice of a specific pathway will be dictated by economic, logistical, and regulatory considerations. The Ru(II)-catalyzed intramolecular cyclopropanation offers a de novo synthesis from simple starting materials, while methods involving reduction of dione precursors or chemoenzymatic resolution provide alternative approaches that may be advantageous depending on the availability of key intermediates. For the production of enantiomerically pure material, as required for many pharmaceutical applications, the chemoenzymatic desymmetrization route is particularly powerful. The provided protocols and workflows serve as a guide for researchers and process chemists in the development and optimization of large-scale manufacturing processes for this vital pharmaceutical building block.

References

Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane in the Synthesis of Nirmatrelvir (Paxlovid)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nirmatrelvir, the active pharmaceutical ingredient in Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), playing a crucial role in the treatment of COVID-19.[1][2][3] A key structural component of Nirmatrelvir is the bicyclic proline mimetic, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. This application note details the pivotal role of a specific derivative, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, as a key intermediate in the synthesis of Nirmatrelvir.[4][5][6] We provide comprehensive experimental protocols for its coupling with a protected L-tert-leucine derivative, a critical step in the construction of the Nirmatrelvir backbone. Furthermore, we present a comparative analysis of various reported coupling methods and address challenges such as epimerization. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

The global effort to combat the COVID-19 pandemic has led to the rapid development of antiviral therapies. Nirmatrelvir (formerly PF-07321332), co-packaged with ritonavir (B1064) as Paxlovid, has emerged as a leading oral antiviral treatment.[1][2][7] The intricate molecular architecture of Nirmatrelvir features several chiral centers and functional groups that necessitate a carefully designed synthetic strategy.[8] Central to this synthesis is the incorporation of the rigid, non-natural amino acid mimic, this compound. This bicyclic scaffold imparts conformational rigidity to the final molecule, which is crucial for its high-affinity binding to the active site of the SARS-CoV-2 Mpro.

This application note focuses on the utilization of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride as a key building block in the synthesis of Nirmatrelvir. We will detail the amide coupling reaction of this intermediate with a protected L-tert-leucine derivative, a convergent step that forms a significant portion of the drug's structure.

Synthesis Workflow

The general workflow for the application of this compound in the synthesis of a Nirmatrelvir precursor involves the amide coupling of its methyl ester hydrochloride salt with a protected L-tert-leucine derivative. This process is typically mediated by a coupling agent and a base in an appropriate solvent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Methyl (1R,2S,5S)-6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride H Amide Coupling Reaction A->H B Protected L-tert-leucine (e.g., Boc-L-tert-leucine) B->H C Coupling Agent (e.g., EDC.HCl, HATU) C->H D Additive (e.g., HOBt) D->H E Base (e.g., N-Methylmorpholine, DIPEA) E->H F Solvent (e.g., DMF) F->H G Temperature & Time (e.g., 0 °C to 23 °C, 5-12h) G->H I Nirmatrelvir Precursor (Dipeptide-like Intermediate) H->I

Figure 1: General workflow for the amide coupling reaction.

Experimental Protocols

Herein, we provide detailed experimental protocols for the amide coupling reaction, based on published literature.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and hydroxybenzotriazole (B1436442) (HOBt) as the coupling agents.

Materials:

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

  • Boc-L-tert-leucine

  • EDC.HCl

  • HOBt

  • N-methylmorpholine (NMM)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, cold

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in 13 mL of DMF at 0 °C, add EDC.HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol).[4]

  • After 10 minutes, remove the ice bath and allow the reaction mixture to stir at 23 °C for 5 hours.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with cold water.[4]

  • The organic layer is then dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol employs [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) as the coupling agent.

Materials:

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

  • Cbz-L-tert-leucine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, cold

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of Cbz-L-tert-leucine (0.377 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (0.377 mmol) in 3.0 mL of DMF at 0 °C, add HATU (0.452 mmol) and DIPEA (0.452 mmol).[6]

  • After 10 minutes, remove the ice bath and allow the reaction mixture to stir at 23 °C for 12 hours.[6]

  • Following the reaction, dilute the mixture with diethyl ether and wash with cold water.[6]

  • Dry the organic phase, filter, and concentrate to obtain the crude product for subsequent purification.

Comparative Data of Coupling Methods

The choice of coupling reagents can significantly impact the yield and purity of the desired dipeptide intermediate. Below is a summary of different N-acylation methods reported in the literature for the synthesis of Nirmatrelvir precursors.

Protecting Group (L-tert-leucine)Coupling Reagent/MethodBaseSolventYieldObservationsReference
BocEDC.HCl / HOBtN-methylmorpholineDMF-Standard peptide coupling.[4][5]
CbzHATUDIPEADMF-Alternative activation method.[6]
BocZnCl2-mediated direct N-trifluoroacetylation-CH2Cl2-Developed to circumvent epimerization observed with standard coupling reagents.[4][4]
-EDCI / HOPODIPEADichloromethane-Optimized for industrial production, simplifying post-treatment.[8][8]

Yields are not consistently reported across all literature for direct comparison.

Addressing Epimerization

A critical challenge in the coupling of the L-tert-leucine moiety is the potential for epimerization at the chiral center bearing the tert-butyl group. One study reported significant epimerization when using standard coupling reagents like EDC and HOBt.[4] To overcome this, a ZnCl2-mediated direct N-trifluoroacetylation of the Boc-protected intermediate was developed.[4] This method allows for the formation of the amide bond with other anhydrides without significant epimerization.[4]

Logical Relationship of Key Components in the Coupling Reaction

The following diagram illustrates the interaction of the key components in the amide bond formation.

G cluster_inputs Inputs cluster_process Process cluster_output Output Carboxylic_Acid Protected L-tert-leucine (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Bicyclic Amine (R'-NH2.HCl) Neutralization Neutralization of Amine Salt Amine->Neutralization Coupling_Agent Coupling Agent (e.g., EDC.HCl) Coupling_Agent->Activation Base Base (e.g., NMM) Base->Neutralization Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Neutralization->Nucleophilic_Attack Amide_Product Amide Product (R-CO-NH-R') Nucleophilic_Attack->Amide_Product

Figure 2: Logical flow of the amide coupling reaction.

Conclusion

The bicyclic intermediate, this compound, is a cornerstone in the synthetic route to Nirmatrelvir. The successful and stereochemically controlled coupling of its methyl ester derivative with protected L-tert-leucine is a critical transformation. The protocols and comparative data presented here offer valuable insights for researchers engaged in the synthesis of Nirmatrelvir and related antiviral compounds. Careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and minimizing side reactions, particularly epimerization. The methodologies described provide a solid foundation for both laboratory-scale synthesis and process development for the large-scale manufacturing of this life-saving medication.

References

The Versatile Scaffold: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (DMABH) scaffold is a conformationally constrained bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive building block for the design of potent and selective therapeutic agents. This document provides an overview of the applications of the DMABH scaffold, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

Applications in Drug Discovery

The DMABH scaffold has been successfully incorporated into a range of therapeutic agents, demonstrating its versatility in targeting diverse biological pathways. Key application areas include:

  • Antiviral Therapy: The most prominent application of the DMABH scaffold is in the development of antiviral drugs. It is a crucial component of Nirmatrelvir, an orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and a key ingredient in the COVID-19 therapeutic, Paxlovid.[1][2] The rigid bicyclic structure of DMABH helps to position the pharmacophoric elements of the inhibitor for optimal interaction with the active site of the protease.[1][2] It is also a fundamental building block in Boceprevir, a protease inhibitor used to treat Hepatitis C.[1]

  • Neuropathic Pain: Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective inhibitors of T-type calcium channels (Cav3.1 and Cav3.2). These channels are implicated in the pathophysiology of neuropathic pain, and their modulation represents a promising therapeutic strategy. Compounds incorporating the DMABH scaffold have shown efficacy in preclinical models of neuropathic pain.

  • Opioid Receptor Modulation: The 3-azabicyclo[3.1.0]hexane framework has been utilized to design novel μ opioid receptor ligands. These compounds have shown high binding affinity and selectivity, with potential applications in the treatment of conditions such as pruritus.

  • Anticancer Activity: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated significant antiproliferative activity against various cancer cell lines in vitro. For instance, certain adducts have exhibited cytotoxic effects against human erythroleukemia (K562) and other cancer cell lines, suggesting potential for the development of novel anticancer agents.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of various compounds containing the this compound scaffold.

Table 1: Antiviral Activity of DMABH-Containing Compounds

Compound/Drug NameTargetAssayActivity (IC₅₀/EC₅₀)Reference
Nirmatrelvir (PF-07321332)SARS-CoV-2 MproEnzyme Inhibition0.0217 µM[4]
Nirmatrelvir (PF-07321332)SARS-CoV-2 (VeroE6 cells)Antiviral Activity0.076 µM
BoceprevirHCV NS3/4A ProteaseEnzyme Inhibition14 nM
TKB272SARS-CoV-2 MproAntiviral Activity (VeroE6-TMPRSS2)0.0049 µM[5]
TKB272 Derivative (13)SARS-CoV-2 MproAntiviral Activity (VeroE6-TMPRSS2)0.015 µM[5]

Table 2: T-Type Calcium Channel Inhibition by DMABH Derivatives

Compound IDTargetAssayActivity (IC₅₀)Reference
10dT-type calcium channelsElectrophysiologyPotent Inhibition[6]
10eT-type calcium channelsElectrophysiologyPotent Inhibition[6]

Table 3: Antiproliferative Activity of Spiro-Fused DMABH Derivatives

Compound IDCell LineAssayActivity (IC₅₀)Reference
Adduct 2bK562 (human erythroleukemia)MTS Assay~25-27 µM[3]
Adduct 2cK562 (human erythroleukemia)MTS Assay~25-27 µM[3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below is a general protocol based on a Ru(II)-catalyzed intramolecular cyclopropanation approach.[1]

Materials:

  • 3-Methyl-2-butenol

  • Bromoacetyl bromide

  • Sodium bicarbonate

  • N,N'-Bis(p-toluenesulfonyl)hydrazine

  • Anhydrous Tetrahydrofuran (THF)

  • Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Phthalimide (B116566)

  • Potassium carbonate

  • Hydrazine (B178648) hydrate (B1144303)

  • Hydrochloric acid

  • Thionyl chloride

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

Procedure:

  • Synthesis of Bromoacetate (B1195939) (3): React 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate to yield the corresponding bromoacetate.

  • Synthesis of α-Diazoacetate (4): Treat the bromoacetate with N,N'-bis(p-toluenesulfonyl)hydrazine in anhydrous THF under alkaline conditions to produce the α-diazoacetate. This intermediate is typically used immediately in the next step due to its instability.

  • Intramolecular Cyclopropanation: Subject the α-diazoacetate to Ru(II)-catalyzed intramolecular cyclopropanation to form the bicyclic ester.

  • Gabriel Synthesis:

    • React the bicyclic ester with phthalimide in the presence of a base (e.g., potassium carbonate) to introduce the nitrogen atom.

    • Remove the phthaloyl protecting group using hydrazine hydrate to yield the primary amine.

  • Hydrolysis and Cyclization:

    • Hydrolyze the ester group under acidic conditions (e.g., using hydrochloric acid) to afford the corresponding carboxylic acid.

    • Treat the amino acid with thionyl chloride to induce intramolecular cyclization, forming the lactam.

  • Reduction to DMABH (9): Reduce the lactam using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as diethyl ether or THF to obtain the final product, this compound.

Purification: The final compound is typically purified by distillation or column chromatography.

Biological Evaluation Protocols

This protocol describes a general procedure for evaluating the inhibitory activity of DMABH derivatives against the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (DMABH derivatives) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant Mpro to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute them in the assay buffer.

  • Assay Reaction:

    • Add the Mpro solution to the wells of the 384-well plate.

    • Add the test compound solutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This protocol outlines a method to assess the cytotoxic effects of DMABH derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

antiviral_mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Mechanism of Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro Mpro Polyprotein->Mpro Cleavage Site Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Proteolytic Cleavage Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions DMABH_Inhibitor Nirmatrelvir (contains DMABH scaffold) DMABH_Inhibitor->Mpro Inhibition

Caption: Mechanism of action of DMABH-containing SARS-CoV-2 Mpro inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 3-Methyl-2-butenol) Synthesis Multi-step Synthesis (e.g., Cyclopropanation, Gabriel Synthesis) Start->Synthesis DMABH_Core This compound Synthesis->DMABH_Core Derivatization Functional Group Modification DMABH_Core->Derivatization Compound_Library Library of DMABH Derivatives Derivatization->Compound_Library Screening Primary Screening (e.g., Enzyme Inhibition Assay) Compound_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Secondary_Assay Secondary Assays (e.g., Cell-based Antiviral/Antiproliferative Assay) Hit_Identification->Secondary_Assay Active Hits Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assay->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General workflow for the development of DMABH-based therapeutic agents.

References

Application Notes and Protocols for the Derivatization of the Secondary Amine in 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a valuable saturated bicyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid, three-dimensional structure is a key feature in the design of molecules with specific pharmacological activities. Notably, this scaffold is a core component of the antiviral drugs boceprevir (B1684563) and nirmatrelvir (B3392351), which are inhibitors of the SARS-CoV-2 main protease.[1][2] Furthermore, derivatives of the 3-azabicyclo[3.1.0]hexane core have shown potential as T-type calcium channel inhibitors and µ opioid receptor ligands.[3][4]

The secondary amine at the 3-position of the bicyclic system offers a prime site for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. This document provides detailed application notes and experimental protocols for the derivatization of the secondary amine in this compound via acylation, alkylation, sulfonylation, and reductive amination.

Data Presentation: Summary of Derivatization Reactions

The following tables summarize the reaction conditions and outcomes for various derivatization methods applied to this compound and its closely related analogs.

Table 1: N-Acylation of 3-Azabicyclo[3.1.0]hexane Derivatives

EntryAmine SubstrateAcylating AgentBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HClBoc-L-tert-leucineEDC·HCl, HOBt, NMMDMF0 to 235Methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate-[5]
2Deprotected 3-azabicyclo[3.1.0]hexane derivativeBenzoyl chlorideTEACH₂Cl₂--3N-Benzoyl derivative-[3]
3Deprotected 3-azabicyclo[3.1.0]hexane derivative2-Phenyacetyl chlorideTEACH₂Cl₂--3N-(2-Phenyacetyl) derivative-[3]

NMM: N-methylmorpholine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, TEA: Triethylamine (B128534), DMF: Dimethylformamide

Table 2: N-Alkylation, N-Sulfonylation, and Reductive Amination of 3-Azabicyclo[3.1.0]hexane Derivatives

| Entry | Reaction Type | Amine Substrate | Reagent(s) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Reductive Alkylation | Deprotected 3-azabicyclo[3.1.0]hexane derivative | 3,3-Dimethylpropyl aldehyde | NaBH(OAc)₃ | CH₂Cl₂ | - | - | 3N-(3,3-Dimethylpentyl) derivative | - |[3] | | 2 | Reductive Alkylation | Deprotected 3-azabicyclo[3.1.0]hexane derivative | Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | - | - | 3N-Benzyl derivative | - |[3] | | 3 | Reductive Alkylation | Deprotected 3-azabicyclo[3.1.0]hexane derivative | p-Trifluoromethylphenylethyl aldehyde | NaBH(OAc)₃ | CH₂Cl₂ | - | - | 3N-(p-Trifluoromethylphenylethyl) derivative | - |[3] | | 4 | Sulfonylation | Deprotected 3-azabicyclo[3.1.0]hexane derivative | Benzenesulfonyl chloride | TEA | CH₂Cl₂ | - | - | 3N-(Phenylsulfonyl) derivative | - |[3] |

NaBH(OAc)₃: Sodium triacetoxyborohydride (B8407120), TEA: Triethylamine

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is adapted from the acylation of a closely related 3-azabicyclo[3.1.0]hexane derivative.[5]

  • Reaction Setup: To a stirred solution of the desired carboxylic acid (1.2 equiv.) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 equiv.) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 equiv.), HOBt (1.2 equiv.), and N-methylmorpholine (2.5 equiv.).

  • Reaction Progression: After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Dilute the reaction with diethyl ether and wash with cold H₂O.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reductive Amination

This protocol is based on the reductive amination of a deprotected 3-azabicyclo[3.1.0]hexane derivative.[3]

  • Reaction Setup: To a solution of the deprotected 3-azabicyclo[3.1.0]hexane derivative (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.) in dichloromethane (B109758) (CH₂Cl₂), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in portions.

  • Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for N-Sulfonylation

This protocol is based on the sulfonylation of a deprotected 3-azabicyclo[3.1.0]hexane derivative.[3]

  • Reaction Setup: To a solution of the deprotected 3-azabicyclo[3.1.0]hexane derivative (1.0 equiv.) and triethylamine (TEA) (1.5 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add the desired sulfonyl chloride (1.1 equiv.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the derivatization of this compound and the mechanism of action of its derivatives.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Products Start 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane Acylation Acylation (RCOCl, Base) Start->Acylation Alkylation Reductive Amination (RCHO/RCOR', NaBH(OAc)₃) Start->Alkylation Sulfonylation Sulfonylation (RSO₂Cl, Base) Start->Sulfonylation Acyl_Product N-Acyl Derivative Acylation->Acyl_Product Alkyl_Product N-Alkyl Derivative Alkylation->Alkyl_Product Sulfonyl_Product N-Sulfonyl Derivative Sulfonylation->Sulfonyl_Product

Caption: General workflow for the derivatization of this compound.

SARS_CoV_2_Mpro_Inhibition Nirmatrelvir Nirmatrelvir (contains this compound) Mpro SARS-CoV-2 Main Protease (Mpro) Nirmatrelvir->Mpro Binds to active site Inhibition Inhibition Cleavage Polyprotein Cleavage Mpro->Cleavage Catalyzes Polyprotein Viral Polyproteins (pp1a, pp1ab) Polyprotein->Cleavage NSPs Non-structural Proteins (NSPs) Cleavage->NSPs Block Blocked Replication Viral Replication Complex Assembly NSPs->Replication Inhibition->Cleavage Block->NSPs

Caption: Mechanism of SARS-CoV-2 main protease inhibition by Nirmatrelvir.[1][6]

T_type_Calcium_Channel_Inhibition Derivative 3-Azabicyclo[3.1.0]hexane Derivative T_channel T-type Calcium Channel (e.g., Cav3.2) Derivative->T_channel Binds to channel Inhibition Inhibition Ca_influx Calcium Influx T_channel->Ca_influx Mediates Depolarization Neuronal Depolarization Ca_influx->Depolarization Block Blocked Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Inhibition->Ca_influx Block->Depolarization

Caption: Proposed mechanism of T-type calcium channel inhibition.[7]

References

Protocol for N-Alkylation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Application Notes for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the N-alkylation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, a critical building block in the synthesis of various pharmaceutical agents, notably antiviral compounds. The protocols described herein focus on two primary methods: reductive amination and direct alkylation with alkyl halides. These methodologies offer versatile and efficient pathways for the synthesis of N-substituted derivatives, which are of significant interest to researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to facilitate ease of use and reproducibility in a laboratory setting.

Introduction

The this compound scaffold is a key structural motif present in a number of clinically important antiviral drugs. The nitrogen atom at the 3-position provides a convenient handle for the introduction of various substituents, allowing for the modulation of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The N-alkylation of this bicyclic amine is therefore a crucial transformation in the synthesis of novel drug candidates. This application note details two robust and widely applicable methods for this transformation: reductive amination and direct alkylation. Reductive amination offers a mild and efficient one-pot procedure for the coupling of the amine with aldehydes and ketones, while direct alkylation provides a classical approach for the introduction of alkyl groups via nucleophilic substitution.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of 3-azabicyclo[3.1.0]hexane derivatives, providing a comparative overview of different substrates and methodologies.

EntryAmine SubstrateAlkylating AgentMethodReducing Agent/BaseSolventTemp. (°C)Time (h)Yield (%)
13-Azabicyclo[3.1.0]hexane derivative4-FluorobenzaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂RT1285
23-Azabicyclo[3.1.0]hexane derivative3,3-DimethylbutanalReductive AminationNaBH(OAc)₃CH₂Cl₂RT1282
33-Azabicyclo[3.1.0]hexane derivativeCyclohexanecarbaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂RT1288
4Secondary AmineAlkyl HalideDirect AlkylationK₂CO₃Acetonitrile602475-90
5Secondary AmineBenzyl (B1604629) BromideDirect AlkylationEt₃NTHFRT12>90

Note: Data for entries 1-3 is adapted from protocols for similar 3-azabicyclo[3.1.0]hexane systems. Data for entries 4-5 represent typical yields for direct alkylation of secondary amines.

Experimental Protocols

Method 1: Reductive Amination

This protocol is adapted from the procedure described by Kim, J. H., & Nam, G. (2016) for the N-alkylation of a related 3-azabicyclo[3.1.0]hexane derivative.[1]

Materials:

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Method 2: Direct Alkylation with Alkyl Halides

This is a general protocol for the direct N-alkylation of secondary amines.

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equiv)

  • Solvent (e.g., Acetonitrile, THF, DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer/heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the chosen base (1.5-2.0 equiv).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile, THF) to the flask.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) under a nitrogen atmosphere. The reaction time will vary depending on the reactivity of the alkyl halide and can range from a few hours to overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocols.

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix Mix Amine and Aldehyde/Ketone in CH₂Cl₂ start->mix add_reductant Add NaBH(OAc)₃ mix->add_reductant stir Stir at Room Temperature (12-24h) add_reductant->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Direct_Alkylation_Workflow Direct Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix Mix Amine and Base in Solvent start->mix add_alkyl_halide Add Alkyl Halide mix->add_alkyl_halide react Stir at RT or Heat add_alkyl_halide->react filter Filter Salts react->filter concentrate Concentrate filter->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for the N-alkylation of this compound via direct alkylation.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel pharmaceutical candidates. The protocols for reductive amination and direct alkylation detailed in this application note provide reliable and versatile methods for achieving this modification. The choice of method will depend on the desired substituent, the scale of the reaction, and the functional group tolerance required. These detailed procedures and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-based amino acids are a class of conformationally constrained proline analogues that serve as invaluable building blocks in solid-phase peptide synthesis (SPPS). Their rigid bicyclic structure, featuring a fused cyclopropane (B1198618) and pyrrolidine (B122466) ring system, imparts a well-defined three-dimensional geometry upon the resulting peptides.[1][2] This structural constraint is instrumental in the design of peptidomimetics that mimic or stabilize specific secondary structures, such as the poly-L-proline type II (PPII) helix.[3] The incorporation of these scaffolds can lead to peptides with enhanced biological activity, increased metabolic stability, and improved receptor-binding affinity.

The 6,6-dimethyl substitution provides additional steric hindrance, further influencing the conformational properties of the peptide backbone.[1] These characteristics have made this compound derivatives, particularly the carboxylic acid analogues, critical components in the development of potent enzyme inhibitors. Notably, this scaffold is a fundamental structural element in several antiviral drugs, including the Hepatitis C virus (HCV) NS3 protease inhibitor boceprevir (B1684563) and the SARS-CoV-2 main protease inhibitor nirmatrelvir (B3392351) (a component of Paxlovid).[4][5]

These application notes provide an overview of the utility of this compound-2-carboxylic acid in SPPS and furnish a generalized protocol for its incorporation into peptide chains.

Key Applications

  • Conformationally Constrained Peptides: The primary application is to enforce specific backbone torsion angles (φ and ψ), effectively locking a segment of the peptide into a desired conformation. This is crucial for mimicking the bioactive conformation of a native peptide ligand.[3][6]

  • Enzyme Inhibitors: The rigid scaffold is ideally suited for positioning pharmacophoric groups into the active sites of enzymes. It has been successfully employed to develop inhibitors for various proteases, including dipeptidyl peptidase-IV (DPP-IV), HCV NS3 protease, and SARS-CoV-2 Mpro.[5][7][8][9]

  • PPII Helix Mimicry: The flattened boat conformation of the bicyclic system promotes the adoption of a poly-L-proline type II (PPII) helical structure, which is a key recognition motif in many protein-protein interactions.[2][3][10]

  • Drug Development Scaffolds: The 3-azabicyclo[3.1.0]hexane core serves as a versatile scaffold that can be chemically modified to explore structure-activity relationships (SAR) in drug discovery campaigns.[7]

Data Presentation

The utility of incorporating the this compound moiety is often demonstrated through the biological activity of the final peptide. The tables below summarize the inhibitory activity of peptidomimetics containing this scaffold against key viral protease targets.

Table 1: Inhibitory Activity of Peptidomimetics Against SARS-CoV-2 Mpro

Compound P2/Cap Moiety P1 Moiety Warhead Mpro IC50 (nM) Reference
1 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl γ-lactam Phenoxymethyl ketone 10 [11]
7 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl γ-lactam Phenoxymethyl ketone 300 [11]

| Nirmatrelvir | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl | γ-lactam | Nitrile | ~100 (Ki) |[5] |

Data synthesized from referenced literature for comparative purposes.

Table 2: Antiviral Activity of Peptidomimetics Against SARS-CoV-2

Compound P2/Cap Moiety Cellular Assay System EC50 (nM) Reference
1 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl A549-ACE2/TMPRSS2 cells 130 [11]

| Nirmatrelvir | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl | Various cell lines | 38 - 181 |[5] |

EC50 values represent the concentration for 50% maximal effective response in cellular antiviral assays.

Visualizations

The following diagrams illustrate the structure of the key building block and the general workflow for its incorporation in solid-phase peptide synthesis.

Caption: Structure of the Fmoc-protected building block for SPPS.

SPPS_Workflow Resin 1. Start with solid support (e.g., Rink Amide Resin) Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Wash1 3. Wash (DMF, DCM) Deprotection1->Wash1 Coupling_AA 4. Couple standard Fmoc-Amino Acid (HBTU/DIPEA or similar) Wash1->Coupling_AA Wash2 5. Wash Coupling_AA->Wash2 Deprotection2 6. Fmoc Deprotection Wash2->Deprotection2 Wash3 7. Wash Deprotection2->Wash3 Coupling_DABH 8. Couple Fmoc-DABH-OH (HATU/DIPEA) Wash3->Coupling_DABH Wash4 9. Wash Coupling_DABH->Wash4 Repeat 10. Repeat steps 2-4 for subsequent amino acids Wash4->Repeat Cleavage 11. Final Deprotection & Cleavage from Resin (e.g., TFA/TIS/H2O cocktail) Repeat->Cleavage Purification 12. Purify Peptide (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating the constrained amino acid via Fmoc-SPPS.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (DABH-OH) using Fmoc chemistry. This protocol is based on standard SPPS methodologies and practices described in the literature.[11][12]

Materials and Reagents:

  • Solid support resin (e.g., Rink Amide MBHA resin, 100-200 mesh)

  • Fmoc-protected amino acids

  • Fmoc-(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Fmoc-DABH-OH)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation Solvent: Cold diethyl ether

  • Testing Reagent: Ninhydrin (B49086) solution for monitoring coupling completion

Protocol:

  • Resin Swelling and Preparation:

    • Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Swell the resin in DMF for 30 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Coupling of First Amino Acid:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq., 0.3 mmol) and HBTU (2.85 eq., 0.285 mmol) in DMF (2 mL).

    • Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a ninhydrin test to confirm coupling completion (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

    • Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation (Repeat Cycles):

    • Repeat the Fmoc deprotection step (Protocol Step 2).

    • Repeat the coupling step (Protocol Step 3) for each subsequent standard amino acid in the sequence.

  • Coupling of Fmoc-DABH-OH:

    • Perform the Fmoc deprotection step (Protocol Step 2) to expose the N-terminal amine.

    • In a separate vial, dissolve Fmoc-DABH-OH (3 eq., 0.3 mmol) and HATU (2.85 eq., 0.285 mmol) in DMF (2 mL).

    • Add DIPEA (6 eq., 0.6 mmol) and vortex for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. Note: Due to the steric hindrance of this constrained amino acid, a longer coupling time and a more potent coupling reagent like HATU are recommended.

    • Perform a ninhydrin test to confirm completion.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection:

    • If the peptide synthesis is complete, perform a final deprotection (Protocol Step 2) to remove the N-terminal Fmoc group.

    • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Add the pre-chilled cleavage cocktail (5 mL) to the dry resin in the reaction vessel.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

This protocol provides a robust framework for incorporating the valuable this compound scaffold into synthetic peptides, enabling the exploration of novel, conformationally defined peptidomimetics for therapeutic and research applications.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic methodology.

Method 1: Reduction of this compound-2,4-dione

Issue 1.1: Low or no yield of the desired product after LiAlH₄ reduction.

  • Question: My LiAlH₄ reduction of this compound-2,4-dione is resulting in a low yield or recovery of starting material. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred for a sufficient amount of time, typically around 3 hours at reflux in THF.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to confirm the disappearance of the starting material.

    • Inactive LiAlH₄: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Improper Quenching: The workup procedure is critical for obtaining a good yield. A careful, dropwise addition of water followed by a sodium hydroxide (B78521) solution (Fieser workup) or a Rochelle's salt solution can help to precipitate the aluminum salts and improve the extraction of the product.[1]

    • Incorrect Stoichiometry: Ensure the correct molar ratio of LiAlH₄ to the starting material is used. An excess of the reducing agent is typically required to ensure complete reduction of both carbonyl groups.[1]

Issue 1.2: Formation of side products during NaBH₄/BF₃·Et₂O reduction.

  • Question: I am observing unexpected side products in my NaBH₄/BF₃·Et₂O reduction. How can I minimize their formation?

  • Answer:

    • Temperature Control: The addition of boron trifluoride etherate (BF₃·Et₂O) to the suspension of the starting material and sodium borohydride (B1222165) should be performed at a low temperature (-30 to -20 °C) to control the reactivity and minimize side reactions.[1]

    • Slow Addition of BF₃·Et₂O: Add the BF₃·Et₂O solution slowly and dropwise to maintain control over the reaction exotherm. A rapid addition can lead to localized heating and the formation of byproducts.[1]

    • Anhydrous Conditions: Similar to the LiAlH₄ reduction, moisture can interfere with the reaction. Use dry THF as the solvent and ensure all reagents are anhydrous.[1]

Method 2: Catalytic Debenzylation

Issue 2.1: Incomplete debenzylation of the N-benzyl precursor.

  • Question: My catalytic hydrogenation to remove the N-benzyl protecting group is incomplete. How can I drive the reaction to completion?

  • Answer:

    • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst. The catalyst loading is also important; typically 10% w/w is used.[1]

    • Hydrogen Pressure: Ensure an adequate pressure of hydrogen gas is maintained throughout the reaction (e.g., 3 bar).[1] Check for any leaks in the hydrogenation apparatus.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitoring the reaction by TLC or GC-MS will help determine the endpoint.

    • Solvent Choice: Methanol (B129727) is a common solvent for this reaction.[1] Ensure the starting material is fully dissolved in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical boiling point of this compound? A1: The boiling point of this compound is approximately 135 °C.[1]

Q2: What are the recommended storage conditions for this compound? A2: It should be stored at 2-8 °C and protected from light.[1]

Q3: Can other reducing agents be used for the reduction of the dione (B5365651) precursor? A3: While LiAlH₄ and NaBH₄/BF₃·Et₂O are commonly reported, other hydride reagents could potentially be used. However, their effectiveness and selectivity would need to be experimentally determined. LiAlH₄ is a powerful reducing agent capable of reducing amides to amines, whereas NaBH₄ is generally not reactive enough for this transformation without an activating agent like BF₃·Et₂O.[2]

Q4: What are the main synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core? A4: The primary methods include intramolecular cyclization reactions, such as those catalyzed by ruthenium(II) or rhodium(II), and intermolecular cyclopropanation of pyrrole (B145914) derivatives, for instance, through a Simmons-Smith reaction.[3][4] Another approach involves the reduction of a corresponding dione precursor.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Reduction of Dione LiAlH₄THF70 (reflux)388[1]
Reduction of Dione NaBH₄, BF₃·Et₂OTHF-30 to 507-896 (GC Purity)[1]
Catalytic Debenzylation H₂, 5% Pd/CMeOH20-25697.8[1]
Ru(II)-Catalyzed Cyclopropanation & Reduction Ru(II) catalyst, LiAlH₄VariousVariousMulti-step28 (overall)[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol is based on the reduction of this compound-2,4-dione.

Materials:

  • This compound-2,4-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Potassium sodium tartrate tetrahydrate

  • Sodium hydroxide (NaOH)

  • tert-Butyl methyl ether (TBME)

  • Water (H₂O)

Procedure:

  • In a three-neck flask equipped with a nitrogen inlet, charge a 2.4 M solution of LiAlH₄ in THF.

  • Warm the flask to 40 °C while purging with nitrogen.

  • In a separate flask, dissolve the this compound-2,4-dione in anhydrous THF.

  • Slowly add the solution of the dione to the LiAlH₄ solution over a period of 0.5 to 1 hour, allowing the temperature to rise to approximately 70 °C (reflux).

  • Rinse the second flask with additional THF and add it to the reaction mixture.

  • Maintain the reaction at reflux and stir for approximately 3 hours, or until the reaction is complete as monitored by TLC or GC.

  • In a separate flask, prepare a quench solution of potassium sodium tartrate tetrahydrate and sodium hydroxide in water and TBME. Stir until all solids have dissolved.

  • Cool the reaction mixture and transfer it via cannula to the quench solution over 10-20 minutes.

  • Rinse the reaction flask with TBME and add it to the quench flask.

  • Agitate the biphasic mixture for 15-30 minutes and then separate the layers at 40 °C.

  • Extract the aqueous layer twice with TBME.

  • Combine the organic layers and purify by fractional distillation to obtain this compound as a colorless liquid.[1]

Protocol 2: Synthesis of this compound via Catalytic Debenzylation

This protocol describes the removal of an N-benzyl protecting group.

Materials:

  • N-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

  • 5% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic acid

  • 10 N Sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Water (H₂O)

  • Hydrogen gas (H₂)

Procedure:

  • To a round bottom flask, charge the benzylated amine, methanol, and activated charcoal.

  • Filter the suspension and wash the filter cake with additional methanol.

  • To the filtrate, add acetic acid.

  • Transfer the solution to a hydrogenation apparatus.

  • In a separate flask, prepare a slurry of 5% Pd/C in methanol and add it to the hydrogenator.

  • Pressurize the hydrogenator with hydrogen gas (e.g., 3 bar) and agitate the suspension at 20-25 °C for 6 hours.

  • Filter the catalyst and wash the hydrogenator with methanol.

  • Concentrate the combined solvents in vacuo at 40 °C.

  • To the residue, add water and cool to 20 °C.

  • Add 10 N NaOH and MTBE, and agitate the biphasic mixture.

  • Separate the organic phase and concentrate it.

  • Purify the crude residue by distillation to yield the product.[1]

Visualizations

experimental_workflow_reduction cluster_0 LiAlH4 Reduction Protocol Start Start Prepare LiAlH4 Prepare LiAlH4 solution in anhydrous THF Start->Prepare LiAlH4 Prepare Dione Dissolve dione precursor in anhydrous THF Start->Prepare Dione Addition Slowly add dione solution to LiAlH4 solution at reflux Prepare LiAlH4->Addition Prepare Dione->Addition Reaction Stir at reflux for ~3h Addition->Reaction Quench Prepare and add to Rochelle's salt quench solution Reaction->Quench Extraction Extract with TBME Quench->Extraction Purification Fractional distillation Extraction->Purification Product 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Purification->Product

Caption: Workflow for LiAlH₄ Reduction.

logical_relationship_troubleshooting cluster_1 Troubleshooting Low Yield in LiAlH4 Reduction Low Yield Low Yield Incomplete Reaction Incomplete Reaction? Low Yield->Incomplete Reaction Inactive Reagent Inactive LiAlH4? Low Yield->Inactive Reagent Workup Issue Improper Quench? Low Yield->Workup Issue Solution1 Increase reaction time, monitor by TLC/GC Incomplete Reaction->Solution1 Solution2 Use fresh LiAlH4, ensure anhydrous conditions Inactive Reagent->Solution2 Solution3 Use Fieser or Rochelle's salt workup Workup Issue->Solution3

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic routes are employed for the synthesis of this compound. The most prevalent methods include:

  • Reduction of this compound-2,4-dione: This method involves the reduction of a dione (B5365651) precursor using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid.[1]

  • Intramolecular Cyclopropanation: A multi-step synthesis that utilizes a Ru(II)-catalyzed intramolecular cyclopropanation of an alpha-diazoacetate intermediate.[2][3]

  • Catalytic Hydrogenation: This route often involves the debenzylation of a protected amine precursor using a palladium on carbon (Pd/C) catalyst.[1]

Q2: What is the typical yield and purity I can expect for this compound?

A2: The yield and purity of this compound are highly dependent on the chosen synthetic method and optimization of reaction conditions. Reported values vary significantly:

  • Fractional distillation of the product from a reduction method has been reported to yield a colorless liquid with 88% yield.[1]

  • A reduction method using NaBH₄ followed by extraction and solvent removal under reduced pressure has yielded the product with a GC purity of 96%.[1]

  • A seven-step synthesis involving Ru(II)-catalyzed intramolecular cyclopropanation reported a total yield of 28%.[2][3]

Q3: What are the key starting materials for the synthesis of this compound?

A3: The starting materials vary depending on the synthetic pathway:

  • For the reduction route, this compound-2,4-dione is a key precursor.[1]

  • The intramolecular cyclopropanation route can start from 3-methyl-2-butenol.[2][3]

  • For the catalytic hydrogenation method, a benzylated amine precursor is used.[1]

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of this compound-2,4-dione.

Potential Cause Troubleshooting Step
Incomplete Reaction * Ensure the reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and has been stored under appropriate anhydrous conditions. * Verify the reaction temperature. For instance, with NaBH₄ and BF₃·Et₂O, the addition should be performed at a low temperature (-30 to -20 °C).[1] * Increase the reaction time or temperature as per the protocol. For one NaBH₄ method, stirring for 7-8 hours at 40 to 50 °C is recommended.[1]
Product Loss During Workup * Ensure efficient extraction by using an appropriate solvent (e.g., toluene (B28343), MTBE) and performing multiple extractions.[1] * During solvent removal under reduced pressure, carefully control the temperature to avoid loss of the volatile product (boiling point: 135 °C). A temperature below 55 °C is recommended.[1]
Side Reactions * The presence of water can quench the reducing agent and lead to side reactions. Ensure all glassware is dry and solvents are anhydrous.

Issue 2: Impurities Detected in the Final Product.

Potential Cause Troubleshooting Step
Incomplete Reaction or Unreacted Starting Materials * Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of the starting material. * If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the reducing agent.
Impurities from Solvents or Reagents * Use high-purity, anhydrous solvents for the reaction and extraction. * Ensure all reagents are of appropriate quality.
Inefficient Purification * For purification by distillation, ensure the fractional distillation column is efficient enough to separate the product from impurities with close boiling points. * Consider alternative purification methods such as column chromatography if distillation is ineffective.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Key Reagents Reported Yield Reported Purity Reference
Reduction with LiAlH₄LiAlH₄, THF--[1]
Reduction with NaBH₄NaBH₄, BF₃·Et₂O, THF-96% (GC)[1]
Catalytic Hydrogenation5% Pd/C, H₂, MeOH, Acetic Acid97.8%-[1]
Intramolecular CyclopropanationRu(II) catalyst28% (overall)-[2][3]
Fractional Distillation (Purification)-88%-[1]

Experimental Protocols

Method 1: Reduction of this compound-2,4-dione with NaBH₄ [1]

  • Suspend this compound-2,4-dione (2.0 g, 14.38 mmol) in dry THF (20.0 mL) in a well-stirred reaction vessel.

  • Cool the suspension to between -30 and -20 °C.

  • Add sodium borohydride (1.64 g, 43.16 mmol) to the cooled suspension.

  • Slowly add BF₃·Et₂O (43.16 mmol) while maintaining the temperature between -30 and -20 °C.

  • After the addition is complete, stir the reaction mixture for 7-8 hours at 40 to 50 °C.

  • Distill off the THF.

  • Add toluene and strip to remove any remaining THF.

  • Cool the reaction mass and quench any unreacted NaBH₄ with methanol (B129727) (5.0 mL).

  • Dilute the mixture with water (100 mL) and extract with toluene (3 x 25 mL).

  • Combine the toluene layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, keeping the temperature below 55°C, to obtain this compound as a colorless liquid.

Method 2: Catalytic Hydrogenation of Benzylated Amine [1]

  • Charge a round bottom flask with the benzylated amine (179.5 g, 0.89 mol), methanol (360 mL), and charcoal (5 g).

  • Filter the suspension and wash the filter cake with additional methanol (50 mL).

  • To the filtrate, add acetic acid (90 mL) and charge the solution to a Buchi hydrogenator.

  • In a separate flask, prepare a slurry of 5% Pd/C (17.9 g, 10% w/w) in methanol (30 mL) and add it to the hydrogenator.

  • Pressurize the hydrogenator with hydrogen and conduct the hydrogenation.

  • After the reaction is complete, filter the catalyst and wash the hydrogenator with methanol (2 x 100 mL).

  • Concentrate the combined solvents in vacuo at 40 °C until the solution becomes viscous.

  • Add water (120 mL) to the residue and cool the mixture to 20 °C.

  • Add 10 N NaOH (180 mL) and MTBE (450 mL) to the mixture.

  • Agitate the biphasic mixture for 10 minutes and allow the layers to settle for an additional 10 minutes.

  • Separate the organic phase, heat it to 90 °C, and concentrate at atmospheric pressure.

  • Distill the crude residue at 130 mm Hg to yield the product as a colorless liquid.

Visualizations

Synthesis_Workflow cluster_reduction Reduction Pathway cluster_hydrogenation Hydrogenation Pathway cluster_cyclopropanation Cyclopropanation Pathway Start_Dione 6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2,4-dione Reduction Reduction (e.g., NaBH4, BF3.Et2O) Start_Dione->Reduction Workup Workup & Extraction Reduction->Workup Start_Benzyl Benzylated Amine Precursor Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Start_Benzyl->Hydrogenation Hydrogenation->Workup Start_Alcohol 3-methyl-2-butenol Multi_Step Multi-Step Synthesis Start_Alcohol->Multi_Step Cyclopropanation Ru(II)-catalyzed Intramolecular Cyclopropanation Multi_Step->Cyclopropanation Cyclopropanation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Purification->Final_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurities Impurities in Product Start->Impurities Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Product_Loss Product Loss During Workup? Low_Yield->Product_Loss No Unreacted_SM Unreacted Starting Material? Impurities->Unreacted_SM Yes Purification_Issue Inefficient Purification? Impurities->Purification_Issue No Solution_Reaction Check Reagent Quality Optimize Reaction Time/Temp Incomplete_Reaction->Solution_Reaction Solution_Workup Optimize Extraction Control Distillation Temp Product_Loss->Solution_Workup Solution_SM Monitor Reaction Progress (TLC/GC) Adjust Stoichiometry Unreacted_SM->Solution_SM Solution_Purification Improve Distillation Efficiency Consider Chromatography Purification_Issue->Solution_Purification

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis and Purification of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. This valuable building block is integral to the development of various pharmaceutical agents. Below, we address common challenges encountered during its synthesis, with a focus on byproduct formation and effective removal strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Reduction of this compound-2,4-dione: This route typically employs strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a combination of Sodium Borohydride and Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O).[1]

  • Catalytic Debenzylation of N-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane: This method involves the removal of a benzyl (B1604629) protecting group via catalytic hydrogenation, commonly using Palladium on carbon (Pd/C) as the catalyst.[1]

Q2: I am observing a lower than expected yield after the reduction of this compound-2,4-dione. What could be the issue?

A2: Lower yields in this reduction can often be attributed to incomplete reaction or the formation of partially reduced byproducts. Key factors to consider are the purity and activity of the reducing agent, reaction temperature, and reaction time. Inadequate control of these parameters can lead to the formation of hydroxy-lactam or amino-alcohol intermediates.

Q3: During the debenzylation of N-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, I am finding it difficult to remove all the starting material. What can I do?

A3: Residual starting material is a common issue in catalytic debenzylation. To drive the reaction to completion, ensure the catalyst is active and not poisoned. You can try increasing the hydrogen pressure, reaction time, or catalyst loading. Additionally, the choice of solvent can be critical; while alcoholic solvents are often used, they can sometimes lead to N-alkylation as a side reaction.[2] Using a solvent like 2,2,2-trifluoroethanol (B45653) has been shown to prevent such side reactions and promote reliable hydrogenolysis.[2]

Q4: My final product of this compound is not pure enough for my next step. What are the recommended purification methods?

A4: The primary methods for purifying this compound are fractional distillation and column chromatography. Due to its relatively high boiling point (approximately 135 °C), vacuum distillation is often employed to prevent thermal degradation.[1] For challenging separations from polar byproducts, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. The choice of eluent system is crucial and may require some optimization. For basic amines, adding a small amount of a competing amine like triethylamine (B128534) to the mobile phase can improve separation on silica gel.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the synthesis and purification of this compound.

Synthesis Route 1: Reduction of this compound-2,4-dione

Problem: Low Purity of Crude Product (GC analysis shows multiple peaks)

Potential Cause & Solution:

  • Incomplete Reduction: The presence of partially reduced intermediates, such as 4-hydroxy-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one or 2-amino-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-4-ol, is a common issue.

    • Troubleshooting Steps:

      • Verify Reagent Activity: Use freshly opened or properly stored LiAlH₄ or NaBH₄. The activity of these reagents can diminish with improper handling and storage.

      • Optimize Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for a sufficient duration. For the NaBH₄/BF₃·Et₂O system, maintaining a low temperature during the addition of BF₃·Et₂O is critical.[1]

      • Increase Reagent Stoichiometry: A slight excess of the reducing agent may be necessary to drive the reaction to completion.

  • Formation of Inorganic Salts: The work-up procedure after reduction with complex metal hydrides can generate aluminum or boron salts that may contaminate the product.[4][5]

    • Troubleshooting Steps:

      • Careful Quenching: Follow a well-established quenching procedure (e.g., Fieser workup for LiAlH₄) to precipitate the metal salts in a filterable form.

      • Aqueous Extraction: Thoroughly wash the organic extract with water or brine to remove any water-soluble inorganic impurities.

Synthesis Route 2: Catalytic Debenzylation of N-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Problem: Presence of Starting Material in the Final Product

Potential Cause & Solution:

  • Catalyst Inactivity: The Pd/C catalyst may be poisoned or have low activity.

    • Troubleshooting Steps:

      • Use High-Quality Catalyst: Ensure the catalyst is from a reputable supplier and has been stored under appropriate conditions (e.g., under an inert atmosphere).

      • Increase Catalyst Loading: While optimizing for cost is important, a slightly higher catalyst loading can significantly improve reaction completion.

  • Insufficient Hydrogen: The reaction may be limited by the availability of hydrogen.

    • Troubleshooting Steps:

      • Ensure Proper Agitation: Vigorous stirring is necessary to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

      • Increase Hydrogen Pressure: Increasing the hydrogen pressure (within the safety limits of the equipment) can enhance the rate of reaction.

  • N-Alkylation Side Reaction: When using alcoholic solvents like methanol (B129727) or ethanol, N-alkylation of the product amine can occur as a side reaction.[2]

    • Troubleshooting Steps:

      • Solvent Selection: Consider using a non-alcoholic solvent or a solvent less prone to oxidation, such as 2,2,2-trifluoroethanol.[2]

Data on Byproduct Removal

The following table summarizes common byproducts and recommended purification strategies with typical outcomes.

Synthetic RouteCommon Byproduct(s)Identification MethodPurification MethodExpected Purity
Reduction of Dione (B5365651) 4-hydroxy-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one, Unreacted Dione, Inorganic SaltsGC-MS, NMRFractional Vacuum Distillation>98%
Column Chromatography (Silica Gel)>99%
Debenzylation N-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexaneTLC, GC-MS, NMRFractional Vacuum Distillation>97%
N-methyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane (if using MeOH)GC-MS, NMRColumn Chromatography (Silica Gel)>99%

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for removing less volatile byproducts, such as the starting dione or the N-benzyl precursor.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum adapter, and receiving flasks. Ensure all glassware is dry.

  • Crude Product Preparation: Charge the distillation flask with the crude this compound.

  • Distillation: Gradually reduce the pressure and slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the product under the applied vacuum (the boiling point at atmospheric pressure is ~135 °C).[1] Discard any initial lower-boiling fractions and the higher-boiling residue.

Protocol 2: Column Chromatography

This method is effective for separating the target compound from polar byproducts like partially reduced intermediates or when high purity is required.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A gradient of 0-10% methanol in dichloromethane (B109758) is often a good starting point. For basic amines, adding 0.5-1% triethylamine to the eluent can improve peak shape and reduce tailing.[3]

  • Fraction Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Start_Dione 6,6-Dimethyl-3-azabicyclo- [3.1.0]hexane-2,4-dione Reduction Reduction (LiAlH4 or NaBH4/BF3.Et2O) Start_Dione->Reduction Start_Benzyl N-benzyl-6,6-dimethyl-3- azabicyclo[3.1.0]hexane Debenzylation Catalytic Debenzylation (H2, Pd/C) Start_Benzyl->Debenzylation Crude_Product Crude 6,6-Dimethyl-3-azabicyclo- [3.1.0]hexane Reduction->Crude_Product Debenzylation->Crude_Product Distillation Fractional Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure 6,6-Dimethyl-3-azabicyclo- [3.1.0]hexane Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity in Reduction Synthesis

Start Low Purity in Reduction Synthesis Check_Byproducts Identify Byproducts (GC-MS, NMR) Start->Check_Byproducts Incomplete_Reduction Incomplete Reduction (Hydroxy-lactam, etc.) Check_Byproducts->Incomplete_Reduction Inorganic_Salts Inorganic Salts Check_Byproducts->Inorganic_Salts Optimize_Reaction Optimize Reaction: - Verify Reagent Activity - Adjust Temp/Time - Increase Stoichiometry Incomplete_Reduction->Optimize_Reaction Yes Improve_Workup Improve Workup: - Proper Quenching - Thorough Extraction Inorganic_Salts->Improve_Workup Yes Re-purify Re-purify Product (Distillation/Chromatography) Optimize_Reaction->Re-purify Improve_Workup->Re-purify

Caption: Troubleshooting logic for addressing low purity in the reduction synthesis route.

References

Purification of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane by distillation vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a key intermediate in pharmaceutical synthesis.[1][2] This guide focuses on comparing distillation and chromatography as purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: When should I choose distillation for purification?

Distillation is generally preferred for large-scale purifications where the impurities have significantly different boiling points from the product. Given that this compound is a liquid with a boiling point of 135°C, distillation can be an effective method.[1][3][4][5] It is particularly useful for removing non-volatile impurities or solvents with much lower boiling points.

Q3: When is chromatography the better option?

Chromatography, specifically flash column chromatography, is ideal for separating the target compound from impurities with similar boiling points. It is also well-suited for smaller-scale purifications where high purity is critical. While it can be more time-consuming and require more solvent than distillation, it offers higher resolution for complex mixtures.

Q4: What purity can I expect from each method?

Both methods can yield high purity product. Commercial suppliers often specify purities of >98.0% (by GC) for this compound.[5] Distillation can achieve purities of 96% or higher, as indicated in some synthetic procedures.[2] Column chromatography can also achieve very high purity (>98%), especially when optimized.

Troubleshooting Guides

Distillation Issues
Issue Possible Cause Troubleshooting Steps
Product not distilling at 135°C Incorrect pressure reading.Ensure your manometer is calibrated. The boiling point is pressure-dependent.
Thermometer placed incorrectly.The thermometer bulb should be positioned just below the side arm of the distillation head.
Presence of high-boiling impurities.Consider purification by chromatography if impurities have close boiling points.
Low Recovery/Yield Inefficient column packing.Use a properly packed fractional distillation column for better separation.
Distillation rate is too fast.A slower distillation rate improves separation efficiency.
Product is volatile.Ensure the receiving flask is adequately cooled to prevent loss of product.
Product is discolored Thermal decomposition.Consider vacuum distillation to lower the boiling point and prevent degradation.
Contamination in the distillation setup.Thoroughly clean and dry all glassware before use.
Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf value of ~0.3-0.5 for the product).
Column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly to avoid channeling.
Overloading the column.Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the polarity of the eluent. Increase polarity to elute the compound faster, decrease it to slow it down.
Streaking or Tailing of the Product Band Compound is too polar for the solvent system.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) for basic compounds to the eluent.
Sample is not fully dissolved or is precipitating on the column.Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.

Quantitative Data Summary

Parameter Distillation Column Chromatography
Typical Purity 96-99% (GC)[2]>98%
Typical Yield 88-98%[2]65-95%
Scale Best for >10 gBest for <10 g
Solvent Consumption LowHigh
Time Requirement Faster for large scalesSlower, more labor-intensive
Separation Principle Difference in boiling pointsDifference in polarity and interaction with stationary phase

Experimental Protocols

General Protocol for Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings). Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the column to establish a temperature gradient.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product (135°C at atmospheric pressure). A synthetic procedure notes distillation at 130 mm Hg.[2]

  • Completion: Stop the distillation when the temperature begins to rise or drop, or when only a small residue remains.

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) that provides good separation.[6]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column, applying positive pressure (flash chromatography) to speed up the process.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagrams

Purification_Decision_Tree start Crude 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane scale What is the scale of the purification? start->scale impurities Are impurities close in boiling point? scale->impurities > 10g chromatography Use Column Chromatography scale->chromatography < 10g distillation Use Fractional Distillation impurities->distillation No impurities->chromatography Yes

Caption: Decision tree for selecting a purification method.

Purification_Workflows cluster_distillation Distillation Workflow cluster_chromatography Chromatography Workflow d1 Setup Fractional Distillation Apparatus d2 Charge Flask with Crude Product d1->d2 d3 Heat and Equilibrate Column d2->d3 d4 Collect Pure Fraction at 135°C d3->d4 d5 Pure Product d4->d5 c1 Select Eluent System via TLC c2 Pack Column with Silica Gel c1->c2 c3 Load Crude Product c2->c3 c4 Elute and Collect Fractions c3->c4 c5 Combine Pure Fractions & Evaporate Solvent c4->c5 c6 Pure Product c5->c6

Caption: Experimental workflows for purification methods.

References

Technical Support Center: Stereoselective Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important bicyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane core?

A1: The primary strategies for constructing the 3-azabicyclo[3.1.0]hexane skeleton, including the 6,6-dimethyl substituted version, predominantly involve intramolecular cyclopropanation reactions.[1][2] Key methods include transition-metal-catalyzed reactions using diazo compounds and Simmons-Smith type cyclopropanations.[3][4][5][6][7] Ruthenium(II) and dirhodium(II) catalysts are commonly employed for reactions involving diazoacetates, offering good yields and stereoselectivity.[1][2][8][9][10] The choice of catalyst and ligand can significantly influence the diastereoselectivity, allowing for the preferential formation of either the exo or endo isomer.[8][9][10]

Q2: How does the gem-dimethyl group at the C6 position influence the stereoselectivity of the cyclopropanation?

A2: The gem-dimethyl group at the C6 position introduces significant steric hindrance. In intramolecular cyclopropanation reactions, this steric bulk can influence the facial selectivity of the carbene addition to the double bond. The approach of the reactive intermediate will generally favor the less hindered face, which can lead to a higher diastereoselectivity in the formation of the bicyclic product. This steric effect is a key consideration when designing the synthetic strategy and choosing the appropriate catalyst system.

Q3: Are there any alternatives to diazo compounds for the cyclopropanation step?

A3: Yes, while diazo compounds are effective, safety concerns associated with their handling have led to the exploration of alternatives. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species, is a classic alternative for cyclopropanation.[3][4][5][6][7] Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324), can improve reactivity and selectivity.[3] Additionally, other methods like the Corey-Chaykovsky reaction using sulfur ylides can also be employed for the formation of cyclopropanes.

Q4: What is a typical overall yield for the synthesis of this compound?

A4: A reported gram-scale synthesis of this compound starting from 3-methyl-2-butenol was achieved in seven steps with an overall yield of 28%.[1][2] This multi-step synthesis involves the formation of an allylic amine, introduction of the diazoacetate functionality, and a final Ru(II)-catalyzed intramolecular cyclopropanation.[1][2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst For Ru(II) or Rh(II) catalyzed reactions, ensure the catalyst is fresh and has been stored under an inert atmosphere. For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated.[3] Consider using ultrasound to improve activation.[3][4]
Poor Quality of Reagents Use freshly distilled or high-purity diiodomethane for Simmons-Smith reactions.[3] Ensure diazo compounds are freshly prepared or have been stored appropriately at low temperatures.
Presence of Moisture or Air All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3]
Low Reaction Temperature While lower temperatures can improve selectivity, they may also decrease the reaction rate.[3] If the reaction is sluggish, consider gradually increasing the temperature in 5-10 °C increments while monitoring the reaction progress.[3]
Insufficient Reagent Use a slight excess (e.g., 1.2-1.5 equivalents) of the cyclopropanating agent.[3]
Issue 2: Poor Diastereoselectivity
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Lowering the reaction temperature generally favors the formation of the thermodynamically more stable diastereomer and can enhance diastereoselectivity.[3]
Inappropriate Catalyst or Ligand The choice of catalyst and its ligands is crucial for stereocontrol. For dirhodium(II)-catalyzed reactions, different carboxylate and carboxamidate ligands can favor the formation of either the exo or endo isomer.[8][9][10] Experiment with different catalysts to optimize selectivity.
Solvent Effects The polarity of the solvent can influence the transition state of the cyclopropanation reaction and thus the diastereoselectivity. Screen a range of solvents with varying polarities.
Absence of a Directing Group In some systems, the presence of a directing group, such as a hydroxyl group, can coordinate to the metal center of the cyclopropanating agent and direct the addition to one face of the double bond.[4][6] While the target molecule does not have an inherent directing group, consider if a temporary directing group can be introduced and later removed.
Issue 3: Incomplete Starting Material Conversion
Possible Cause Troubleshooting Step
Short Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to proceed for a longer duration until the starting material is consumed.[3]
Catalyst Deactivation If the reaction stalls, it could be due to catalyst deactivation. In some cases, a second addition of the catalyst may be necessary.
Low Substrate Reactivity For Simmons-Smith type reactions, consider switching to a more reactive reagent, such as that used in the Furukawa or Shi modifications.[3] For metal-catalyzed reactions, a more active catalyst system may be required.

Experimental Protocols

Protocol 1: Ru(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted from a reported synthesis of this compound.[1][2]

  • Preparation of the Diazoacetate Precursor: The synthesis starts from 3-methyl-2-butenol and proceeds through several steps to obtain the allylic amine precursor with a diazoacetate group.

  • Cyclopropanation Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the diazoacetate precursor in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

    • Add the Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) in a catalytic amount (typically 1-5 mol%).

    • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or GC.

    • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • Work-up and Purification:

    • The crude product is typically purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: General Simmons-Smith Cyclopropanation

This is a general protocol that can be adapted for the cyclopropanation of the appropriate allylic amine precursor.[3][5]

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the allylic amine precursor (with a suitable protecting group on the nitrogen if necessary) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O).

  • Addition of Reagents:

    • Cool the solution to 0 °C.

    • Add a solution of diethylzinc (Et₂Zn) (typically 2.2 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add diiodomethane (CH₂I₂) (typically 2.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography. Note that acid-sensitive cyclopropanes may require de-activated silica gel (e.g., with triethylamine) or alumina (B75360) for purification.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Cyclopropanation of N-Boc-2,5-dihydropyrrole

While not specific to the 6,6-dimethyl derivative, this data for a related substrate provides insight into catalyst performance for the formation of the 3-azabicyclo[3.1.0]hexane core.

CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (exo:endo)
Rh₂(OAc)₄1 - 78 - 66Varies
Dirhodium(II) Catalyst0.005HighHigh (catalyst dependent)

Data adapted from literature on the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.[9][10]

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Precursor Synthesis (Multi-step) cluster_cyclopropanation Key Cyclopropanation Step cluster_purification Purification cluster_product Final Product start 3-Methyl-2-butenol precursor Allylic Amine with Diazoacetate Group start->precursor Synthesis reaction Intramolecular Cyclopropanation precursor->reaction Ru(II) Catalyst purification Column Chromatography reaction->purification Crude Product product This compound purification->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_selectivity Poor Diastereoselectivity cluster_conversion Incomplete Conversion start Problem Encountered yield_q Check Catalyst Activity & Reagent Purity start->yield_q selectivity_q Optimize Reaction Conditions start->selectivity_q conversion_q Reaction Stalled? start->conversion_q yield_a1 Use fresh catalyst/reagents, ensure inert conditions yield_q->yield_a1 selectivity_a1 Lower temperature, screen catalysts/solvents selectivity_q->selectivity_a1 conversion_a1 Increase reaction time, consider catalyst deactivation conversion_q->conversion_a1

Caption: Troubleshooting logic for common synthesis challenges.

References

Troubleshooting guide for the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and its intermediates.

General Synthesis Workflow

The following diagram outlines a common synthetic pathway to this compound, highlighting key intermediates.

Synthesis_Workflow A 3-Methyl-2-buten-1-ol B Bromoacetate Intermediate A->B Bromoacetylation C Alpha-diazoacetate Intermediate B->C Diazo Transfer D Cyclopropane (B1198618) Intermediate C->D Ru(II)-catalyzed Cyclopropanation E Phthalimide (B116566) Intermediate D->E Gabriel Synthesis F Amine Hydrochloride Intermediate E->F Hydrolysis G Lactam Intermediate F->G Intramolecular Cyclization H This compound G->H Reduction (LiAlH4)

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes have been reported, with the most common ones involving:

  • Ru(II)-catalyzed intramolecular cyclopropanation of an alpha-diazoacetate: This is an efficient method for forming the bicyclic core.[1][2]

  • Simmons-Smith cyclopropanation: This classic reaction can be used to form the cyclopropane ring on a suitable pyrroline (B1223166) precursor.

  • Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: This method provides access to a variety of 3-azabicyclo[3.1.0]hexane derivatives.

  • Reduction of a dione (B5365651) intermediate: The target compound can be synthesized by the reduction of this compound-2,4-dione.[3]

Q2: I am observing a mixture of exo and endo diastereomers after cyclopropanation. How can I separate them?

A2: Separation of exo and endo diastereomers can often be achieved by column chromatography on silica (B1680970) gel.[4][5] The choice of eluent system will depend on the specific substrate. In some cases, selective hydrolysis of one diastereomer followed by extraction can be an effective separation strategy.[6]

Q3: What are the key safety precautions to take when working with reagents like diiodomethane, diazo compounds, and lithium aluminum hydride (LiAlH4)?

A3:

  • Diiodomethane: It is a dense, toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazo Compounds: These can be explosive, especially in concentrated form or in the presence of certain metals. They are also toxic. It is recommended to generate and use them in situ whenever possible and to avoid rough handling or heating.[1]

  • Lithium Aluminum Hydride (LiAlH4): This is a highly reactive and flammable solid that reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The workup procedure requires careful, slow quenching of the excess reagent at low temperatures.[3]

Troubleshooting Guides

Ru(II)-Catalyzed Intramolecular Cyclopropanation

Q1.1: My cyclopropanation reaction is showing low or no conversion. What are the possible causes and solutions?

A1.1: Low conversion in Ru(II)-catalyzed cyclopropanation can be due to several factors. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Ru_Cyclopropanation Start Low/No Conversion Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Diazo Verify Diazo Compound Stability Start->Check_Diazo Check_Conditions Review Reaction Conditions Start->Check_Conditions Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst Catalyst stored improperly? Degraded_Diazo Degraded Diazo Compound Check_Diazo->Degraded_Diazo Diazo compound old or discolored? Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Temperature too low? Reaction time too short? Solution_Catalyst Use fresh catalyst or a different batch. Inactive_Catalyst->Solution_Catalyst Solution_Diazo Prepare diazo compound fresh before use. Avoid exposure to light and acid. Degraded_Diazo->Solution_Diazo Solution_Conditions Optimize temperature and reaction time. Ensure inert atmosphere. Suboptimal_Conditions->Solution_Conditions

Caption: Troubleshooting workflow for low conversion in Ru(II)-catalyzed cyclopropanation.

Q1.2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A1.2: Common side reactions in metal-catalyzed reactions with diazo compounds include carbene dimerization and C-H insertion.[7][8]

  • Carbene Dimerization: The highly reactive carbene intermediate can react with itself. To minimize this, add the diazo compound slowly to the reaction mixture to maintain a low concentration of the carbene at any given time.

  • C-H Insertion: The carbene can insert into C-H bonds of the substrate or solvent. Choosing a solvent with less reactive C-H bonds can sometimes mitigate this issue.

Gabriel Synthesis

Q2.1: The yield of my primary amine is low after the Gabriel synthesis. What could be the problem?

A2.1: Low yields in the Gabriel synthesis can often be attributed to either the alkylation step or the cleavage of the phthalimide.

Troubleshooting_Gabriel_Synthesis Start Low Amine Yield Check_Alkylation Check Alkylation Step (SN2) Start->Check_Alkylation Check_Cleavage Check Cleavage Step Start->Check_Cleavage Poor_SN2 Inefficient SN2 Reaction Check_Alkylation->Poor_SN2 Secondary alkyl halide used? Moisture present? Incomplete_Cleavage Incomplete Cleavage Check_Cleavage->Incomplete_Cleavage Phthalhydrazide (B32825) precipitate difficult to remove? Harsh hydrolysis conditions degrading product? Solution_SN2 Use a primary alkyl halide. Ensure anhydrous conditions. Use an appropriate solvent (e.g., DMF). Poor_SN2->Solution_SN2 Solution_Cleavage Use hydrazine (B178648) hydrate (B1144303) (Ing-Manske procedure) for milder conditions. If using hydrolysis, ensure sufficient reaction time and temperature. Incomplete_Cleavage->Solution_Cleavage

Caption: Troubleshooting workflow for low yield in the Gabriel Synthesis.

Q2.2: I am having difficulty removing the phthalhydrazide byproduct after hydrazinolysis. What is the best way to do this?

A2.2: Phthalhydrazide is often insoluble in common organic solvents and precipitates out of the reaction mixture. Filtration is the standard method for its removal.[9][10] If the precipitate is very fine, using a filter aid like Celite can be helpful. Washing the filtered solid with the reaction solvent can help recover any entrained product.

LiAlH4 Reduction of the Lactam Intermediate

Q3.1: The reduction of my lactam to the final amine is incomplete. How can I improve the yield?

A3.1: Incomplete reduction with LiAlH4 can be due to several factors.

  • Insufficient LiAlH4: Ensure that a sufficient excess of LiAlH4 is used, as it can be consumed by any residual moisture or acidic protons in the starting material.

  • Reaction Temperature: While the initial addition of the substrate to the LiAlH4 solution is often done at a lower temperature, the reaction may require heating to reflux to go to completion.[3]

  • Reaction Time: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. Monitoring the reaction by TLC or GC-MS is recommended.

  • Purity of the Lactam: Impurities in the lactam starting material can interfere with the reduction. Ensure the lactam is sufficiently pure before proceeding.

Q3.2: The workup of my LiAlH4 reaction is problematic, leading to low isolated yields. What is a reliable workup procedure?

A3.2: A common and effective workup procedure for LiAlH4 reactions is the Fieser workup. This involves the sequential, slow, and careful addition of:

  • X mL of water for every Y g of LiAlH4 used.

  • X mL of 15% aqueous NaOH.

  • 3X mL of water.

This procedure should result in a granular precipitate that can be easily filtered off, leaving the desired amine in the organic solution. Always perform the quenching step at a low temperature (e.g., 0 °C) and behind a blast shield.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities for key steps in the synthesis of this compound and its analogs.

Reaction StepCatalyst/ReagentSubstrateYield (%)Diastereomeric Ratio (exo:endo)Reference
Ru(II)-Catalyzed CyclopropanationRu(II) complexAlpha-diazoacetate~70-80 (cyclopropane)N/A (intramolecular)[1][2]
Gabriel Synthesis & HydrolysisPhthalimide, HydrazineCyclopropane intermediate~81 (over two steps)N/A[2]
Intramolecular CyclizationThionyl chlorideAmine hydrochloride~70N/A[2]
LiAlH4 ReductionLiAlH4Lactam intermediate~80N/A[2]
Pd-Catalyzed CyclopropanationPd(OAc)2N-Phenylmaleimide85-95>20:1
Rh(II)-Catalyzed CyclopropanationRh2(esp)2N-Boc-2,5-dihydropyrrole76~1:1[6][11]
Rh(II)-Catalyzed CyclopropanationRh2(S-TPPTTL)4N-Boc-2,5-dihydropyrrole5924:75[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-2,4-dione

This protocol describes the synthesis of a key dione intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethylmaleic anhydride (B1165640) in a suitable solvent such as toluene.

  • Ammonia (B1221849) Addition: Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in a suitable solvent. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting anhydride is consumed.

  • Workup and Purification: Upon completion, the product may precipitate from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: LiAlH4 Reduction of this compound-2,4-dione[3]

This protocol details the reduction of the dione to the final product.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF).

  • Substrate Addition: Dissolve the this compound-2,4-dione in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product can be further purified by distillation or column chromatography.

Protocol 3: Gabriel Synthesis of a Primary Amine from a Halide Intermediate[9][10][13]

This protocol outlines the two main stages of the Gabriel synthesis.

Stage 1: N-Alkylation

  • Reaction Setup: In a round-bottom flask, suspend potassium phthalimide in anhydrous dimethylformamide (DMF).

  • Alkyl Halide Addition: Add the primary alkyl halide intermediate to the suspension.

  • Reaction: Heat the reaction mixture (e.g., to 70-90 °C) and stir for several hours until the starting halide is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it into water. The N-alkylated phthalimide product will often precipitate and can be collected by filtration.

Stage 2: Cleavage (Ing-Manske Procedure)

  • Reaction Setup: Dissolve the N-alkylated phthalimide from Stage 1 in ethanol (B145695) or methanol.

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux for a few hours. A precipitate of phthalhydrazide should form.

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the phthalhydrazide precipitate.

  • Purification: The filtrate contains the desired primary amine. The solvent can be removed under reduced pressure, and the crude amine can be purified by distillation, column chromatography, or by conversion to a salt followed by recrystallization.

References

Preventing racemization during the synthesis of chiral 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chirality important?

A1: this compound is a bicyclic proline analogue. Its rigid structure and chiral centers make it a valuable building block in medicinal chemistry. It is a key component in several antiviral drugs, including the Hepatitis C virus (HCV) protease inhibitor Boceprevir and the SARS-CoV-2 protease inhibitor PF-07321332.[1][2][3] The specific stereoisomer, often (1R,2S,5S), is crucial for the compound's biological activity and binding affinity to its target enzyme. The incorrect enantiomer may be inactive or even cause undesirable side effects.

Q2: What are the primary causes of racemization during the synthesis of this molecule?

A2: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. The primary causes during this synthesis include:

  • Harsh Reaction Conditions: High temperatures or extreme pH (strongly acidic or basic conditions) can provide the energy needed to overcome the activation barrier for chiral inversion.

  • Base-Catalyzed Epimerization: The presence of a base can lead to the deprotonation of a stereogenic carbon, especially one adjacent to a carbonyl group (like an ester or amide). This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information.[4][5]

  • Inappropriate Reagents or Catalysts: Certain reagents or catalysts may not be sufficiently stereoselective or could promote side reactions that lead to racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of losing enantiomeric purity.

Q3: Which synthetic strategies are most effective for obtaining high enantiomeric excess (ee)?

A3: Several strategies have proven effective:

  • Asymmetric Catalysis: This is one of the most efficient methods. The use of a chiral catalyst, such as a copper or palladium complex with a chiral ligand, can direct the reaction to form predominantly one enantiomer. For example, 1,3-dipolar cycloadditions of azomethine ylides have achieved excellent enantioselectivities (up to 98-99% ee) using specific copper/chiral ligand systems.[6][7][8]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. An S-chiral p-tolylsulfinyl group has been used successfully for this purpose.[9]

  • Diastereoselective Synthesis: This approach uses a starting material that already contains a chiral center to influence the formation of new stereocenters. An efficient synthesis of a key intermediate for Boceprevir starts from the readily available cis-cypermethric acid.[1]

  • Chiral Resolution: This classic method involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This is often done by reacting the racemate with a chiral resolving agent, such as di-p-toluoyl-D-tartaric acid (D-DTTA) or dibenzoyl-D-tartaric acid (D-DBTA), to form diastereomeric salts that have different solubilities and can be separated by crystallization.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) in Asymmetric Cycloaddition 1. Suboptimal catalyst/ligand combination. 2. Reaction temperature is too high. 3. Impure reagents or solvents.1. Screen different chiral ligands (e.g., Fesulphos, Ph-Phosferrox) and metal sources (e.g., CuI, Cu(CH₃CN)₄BF₄).[6][7] 2. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or lower) to enhance selectivity.[6] 3. Ensure all reagents and solvents are pure and anhydrous.
Racemization During a Base-Mediated Step 1. The base is too strong or not sterically hindered. 2. The proton on the stereogenic center is too acidic (e.g., alpha to a carbonyl).1. Use a weaker, non-nucleophilic, or sterically hindered base (e.g., 2,6-lutidine, N-methylmorpholine, or proton sponge instead of triethylamine (B128534) or DBU).[5][12] 2. If possible, modify the substrate to reduce the acidity of the alpha-proton or choose a synthetic route that avoids this vulnerability. Protect the carbonyl group if feasible.
Loss of ee During Workup or Purification 1. Exposure to acidic or basic conditions during extraction. 2. Racemization on silica (B1680970) gel during column chromatography.1. Use a buffered aqueous solution (e.g., saturated NH₄Cl or phosphate (B84403) buffer) for extractions. Avoid strong acids or bases. 2. Neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (B75360) or consider purification by crystallization.
Poor Diastereoselectivity in Chiral Resolution 1. Incorrect choice of resolving agent. 2. Suboptimal crystallization solvent or temperature.1. Select the appropriate enantiomer of the resolving agent. For example, D-DTTA precipitates the (1R,2S,5S) enantiomer of the methyl ester intermediate.[10][11] 2. Screen various solvents to find one that provides a significant solubility difference between the diastereomeric salts. Control the cooling rate during crystallization.

Factors Influencing Racemization and Prevention Strategies

Racemization_Prevention cluster_causes Potential Causes of Racemization cluster_prevention Prevention Strategies Harsh_Conditions High Temperature or Extreme pH Racemization Racemization (Loss of ee%) Harsh_Conditions->Racemization Strong_Base Strong / Unhindered Base Unstable_Intermediate Planar Intermediate (e.g., Enolate) Strong_Base->Unstable_Intermediate promotes Unstable_Intermediate->Racemization Control_Temp Lower Reaction Temperature (-20°C to 0°C) Control_Temp->Racemization prevents Mild_Base Use Mild / Hindered Base (e.g., 2,6-Lutidine) Mild_Base->Racemization prevents Optimize_Catalyst Optimize Chiral Catalyst and Ligand Optimize_Catalyst->Racemization prevents Chiral_Resolution Chiral Resolution (e.g., with DTTA) Chiral_Resolution->Racemization circumvents (separates) Neutral_Workup Buffered / Neutral Workup and Purification Neutral_Workup->Racemization prevents

Caption: Logical workflow of racemization causes and preventative measures.

Quantitative Data Summary

The following table summarizes the enantiomeric excess (ee) achieved using different asymmetric methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

MethodCatalyst / ReagentSubstrate TypeSolventTemp (°C)Enantiomeric Excess (ee)Reference
1,3-Dipolar CycloadditionCuI / (R)-FesulphosAzomethine ylide + AzirineTHFN/AUp to 98%[6][8]
1,3-Dipolar CycloadditionCu(CH₃CN)₄BF₄ / Ph-PhosferroxAzomethine ylide + CyclopropeneN/AN/A97% to >99%[7]
Chiral ResolutionDi-p-toluoyl-D-tartaric acid (D-DTTA)Racemic methyl esterMethanolN/A>90% (of precipitated salt)[10][11]
Chiral ResolutionDibenzoyl-D-tartaric acid (D-DBTA)Racemic methyl esterMethanolN/A>85% (of precipitated salt)[10][11]

Key Experimental Protocols

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition (General Procedure)

This protocol is a generalized representation based on common practices for achieving high enantioselectivity.[6][7]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the copper source (e.g., CuI, 5 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 5.5 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Mixture: In a separate flask, dissolve the iminoester (1.2 equivalents) and the dipolarophile (e.g., an azirine or cyclopropene, 1.0 equivalent) in anhydrous THF.

  • Initiation: Add the base (e.g., KOtBu, 1.1 equivalents) to the substrate mixture.

  • Cycloaddition: Transfer the substrate/base mixture to the catalyst mixture via cannula. If necessary, cool the reaction to the desired temperature (e.g., -20 °C).

  • Monitoring: Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the final product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation[10][11]
  • Dissolution: Dissolve the racemic methyl this compound-2-carboxylate in a suitable solvent, such as methanol.

  • Addition of Resolving Agent: To the solution, add a sub-stoichiometric amount (approximately 0.5 equivalents) of the chiral resolving agent, Di-p-toluoyl-D-tartaric acid (D-DTTA), which will selectively react with the desired (1R,2S,5S) enantiomer.

  • Crystallization: Stir the solution to allow for the formation of the diastereomeric salt. The (1R,2S,5S)-salt will preferentially precipitate out of the solution due to its lower solubility. The process can be aided by slow cooling or seeding with a small crystal of the desired salt.

  • Isolation: Isolate the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated NaHCO₃). Stir vigorously until the salt dissolves completely.

  • Extraction: Separate the organic layer. Extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched free base.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC. The mother liquor will be enriched in the opposite enantiomer, (1S,2R,5R).

References

Managing scalability issues in the production of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a laboratory and industrial scale?

A1: Several synthetic routes are employed for the production of this compound. The choice of route often depends on the desired scale, cost considerations, and available starting materials. Key methods include:

  • Ru(II)-Catalyzed Intramolecular Cyclopropanation: This method utilizes an intramolecular cyclopropanation of α-diazoacetates catalyzed by a Ruthenium(II) complex, followed by a Gabriel synthesis. It has been successfully demonstrated on a gram-scale.[1][2][3]

  • Diastereoselective Synthesis from Ethyl Chrysanthemate: This approach leverages the readily available and inexpensive ethyl chrysanthemate as a starting material to construct the bicyclic proline core. This method is suitable for multi-gram synthesis.

  • Dirhodium(II)-Catalyzed Cyclopropanation: This route involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst. This method has been optimized for low catalyst loadings and scaled to the gram level.[4][5]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Maintaining High Yields: Some cyclization reactions are known to have lower yields, which can be exacerbated at a larger scale.[1]

  • Cost of Reagents: Catalysts such as those based on ruthenium and rhodium can be expensive, impacting the overall cost-effectiveness of the synthesis on an industrial scale.[1]

  • Purification: As the scale increases, the removal of impurities and by-products can become more complex, often requiring efficient distillation or crystallization methods.

  • Safety: The use of hazardous reagents like lithium aluminum hydride (LiAlH4) and diazo compounds requires careful handling and specialized equipment, especially at larger scales.[6]

Q3: Are there any known impurities or by-products to be aware of during the synthesis?

A3: Yes, depending on the synthetic route, several impurities and by-products can be formed:

  • Gabriel Synthesis: The cleavage of the N-alkylphthalimide intermediate can lead to the formation of phthalhydrazide (B32825) (if using hydrazine) or phthalic acid and its salts (if using acidic or basic hydrolysis).[7]

  • LiAlH4 Reduction: Incomplete reduction of the lactam intermediate can result in the presence of unreacted starting material or partially reduced intermediates. Over-reduction is also a possibility, leading to undesired side products. The workup procedure is critical to avoid the formation of aluminum salt emulsions.[8][9]

  • Dirhodium(II)-Catalyzed Cyclopropanation: A potential side reaction is the dimerization of the carbene intermediate. Slow addition of the diazo compound is often employed to minimize this.[10]

Troubleshooting Guides

Route 1: Ru(II)-Catalyzed Intramolecular Cyclopropanation
Issue Possible Cause Troubleshooting Steps
Low yield in cyclopropanation step Inactive or poisoned catalyst.Ensure the Ru(II) catalyst is of high purity and handled under an inert atmosphere. Consider using freshly prepared catalyst.
Suboptimal reaction temperature.Optimize the reaction temperature. Some cyclopropanations are sensitive to temperature variations.
Instability of the α-diazoacetate intermediate.Use the α-diazoacetate immediately after its preparation as it can be unstable.
Difficulties in the Gabriel synthesis step Incomplete reaction or formation of side products.Ensure complete deprotonation of phthalimide (B116566) before adding the alkyl halide. Optimize the reaction time and temperature for the alkylation step.
Low yield during hydrazinolysis.Use a sufficient excess of hydrazine (B178648) hydrate (B1144303) and ensure adequate reaction time for the cleavage of the phthalimide group. The phthalhydrazide by-product is often insoluble and can be removed by filtration.[7]
Low overall yield Cumulative losses over multiple steps.Each step of this multi-step synthesis should be optimized for maximum yield before proceeding to the next. Consider telescoping reactions where possible to minimize purification losses.
Route 2: Diastereoselective Synthesis from Ethyl Chrysanthemate
Issue Possible Cause Troubleshooting Steps
Low diastereoselectivity Incorrect reaction conditions.Carefully control the reaction temperature and stoichiometry of reagents. The choice of solvent can also significantly impact diastereoselectivity.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC/MS to ensure completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Challenges in purification of intermediates Similar polarity of diastereomers or by-products.Employ high-performance column chromatography or recrystallization techniques to separate the desired diastereomer. Derivatization to a crystalline salt can also aid in purification.
Route 3: Dirhodium(II)-Catalyzed Cyclopropanation
Issue Possible Cause Troubleshooting Steps
Low yield of cyclopropanation product Low catalyst activity.Use a highly active dirhodium(II) catalyst. Catalyst loading is critical and may need to be optimized. While lower loadings are desirable for cost, they may require longer reaction times or higher temperatures.[10][11]
Formation of carbene dimer.Add the diazoacetate slowly to the reaction mixture to maintain a low concentration of the carbene intermediate, thus minimizing dimerization.[10]
Competing side reaction with the solvent.The choice of solvent is crucial. For example, using toluene (B28343) with commercially available ethyl diazoacetate can lead to competing reactions between the carbene and the solvent.[4]
Difficulty in removing the catalyst post-reaction Homogeneous nature of the catalyst.For easier removal and recycling of the expensive rhodium catalyst, consider using a catalyst-in-bag system with a semipermeable membrane.[12]

Quantitative Data

Table 1: Comparison of Catalyst Loading in Dirhodium(II)-Catalyzed Cyclopropanation

Catalyst Loading (mol%)Reaction TimeYield (%)Enantiomeric Excess (%)Reference
1.0Minutes>9597[11]
0.5Minutes>9596[11]
0.1Longer~9091[11]
0.01HoursLower40[11]
0.005Not specified90 (gram scale)Not specified[4][5]

Experimental Protocols

Key Experiment: Ru(II)-Catalyzed Intramolecular Cyclopropanation of α-diazoacetate
  • Preparation of the α-diazoacetate:

    • To a solution of the corresponding bromoacetate (B1195939) in anhydrous THF, add N,N'-Bis(p-toluenesulfonyl)hydrazine in the presence of a base (e.g., DBU) at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • The resulting α-diazoacetate is typically used in the next step without further purification due to its instability.[1]

  • Cyclopropanation:

    • To a solution of the crude α-diazoacetate in a suitable solvent (e.g., DCM), add the Ru(II)-catalyst (e.g., RuII-(S)-(Ph-pheox)) at 0 °C under an inert atmosphere.[3]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product start1 3-Methyl-2-butenol step1 Bromoacetate Formation start1->step1 start2 Bromoacetyl Bromide start2->step1 step2 α-Diazoacetate Synthesis step1->step2 step3 Ru(II)-Catalyzed Intramolecular Cyclopropanation step2->step3 step4 Gabriel Synthesis step3->step4 step5 Hydrolysis step4->step5 step6 Lactam Formation step5->step6 step7 Reduction with LiAlH4 step6->step7 end_product This compound step7->end_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Yield in Cyclopropanation cause1 Inactive Catalyst issue->cause1 Is it the catalyst? cause2 Suboptimal Temperature issue->cause2 Is it the temperature? cause3 Diazo Intermediate Decomposition issue->cause3 Is it the intermediate? solution1 Use Fresh/Pure Catalyst (Inert Atmosphere) cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Use Diazo Intermediate Immediately cause3->solution3

Caption: Troubleshooting logic for low yield in the cyclopropanation step.

References

Analytical methods for monitoring the progress of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods used for monitoring the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges during experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its reaction mixtures.

Gas Chromatography (GC) Analysis

Issue: Peak Tailing of this compound

  • Question: My GC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for basic compounds like this compound is a common issue in GC analysis. It is often caused by the interaction of the amine with active sites (e.g., silanols) on the column or in the injector. Here are the potential causes and solutions:

    • Active Sites in the Injector Liner: The glass liner in the injector can have acidic silanol (B1196071) groups that interact with the basic amine.

      • Solution: Use a deactivated liner. If the issue persists, consider replacing the liner.

    • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.

      • Solution: Trim the first few centimeters of the column from the injector end. Regularly condition the column at a high temperature to remove contaminants.

    • Inappropriate Column Phase: The stationary phase of the column may not be suitable for analyzing basic compounds.

      • Solution: A specialized column for amines, such as a CP-Volamine column, is recommended for effectively separating this compound from its intermediates.[1]

    • Insufficiently Inert System: Other components in the flow path may have active sites.

      • Solution: Ensure all components of the GC system, including ferrules and seals, are made of inert materials.

Issue: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected "ghost" peaks in my GC analysis of the reaction mixture. What is their origin and how can I eliminate them?

  • Answer: Ghost peaks are typically caused by contamination in the GC system or from the sample preparation process.

    • Septum Bleed: Small particles from the injector septum can be introduced into the system.

      • Solution: Use a high-quality, low-bleed septum and replace it regularly.

    • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.

      • Solution: Run a blank solvent injection after analyzing a concentrated sample to clean the injector and column.

    • Contaminated Solvents or Reagents: Impurities in the solvents used for sample dissolution can appear as peaks.

      • Solution: Use high-purity, GC-grade solvents for sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad Peaks in the 1H NMR Spectrum

  • Question: The proton signals for my synthesized this compound are broad. What could be the reason?

  • Answer: Broadening of NMR signals can be attributed to several factors:

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

      • Solution: Ensure all glassware is thoroughly cleaned. If a metal catalyst was used in the synthesis, consider purification steps like filtration through celite or treatment with a metal scavenger.

    • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

      • Solution: Analyze a more dilute sample.

    • Chemical Exchange: The amine proton can undergo chemical exchange with residual water or other acidic protons in the NMR solvent.

      • Solution: Use a freshly opened ampoule of deuterated solvent. A D2O shake can be performed to exchange the amine proton for deuterium, which will cause the N-H signal to disappear and may sharpen adjacent proton signals.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of this compound synthesis?

A1: The most commonly employed and effective techniques are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-FID/MS: Provides excellent separation of the volatile product from starting materials and byproducts, allowing for quantitative analysis of reaction conversion and purity assessment. A GC-FID method using a CP-Volamine column has been specifically developed for this purpose.[1]

  • NMR Spectroscopy (¹H and ¹³C): Offers detailed structural information, enabling the identification of the target compound and any impurities. ¹H NMR can be used to determine the relative amounts of reactants and products.

Q2: How can I identify common impurities in my reaction mixture?

A2: Common impurities will depend on the synthetic route employed. For instance, if synthesizing from this compound-2,4-dione, incomplete reduction can lead to the presence of the starting material or partially reduced intermediates.

  • GC-MS: Can help in the tentative identification of impurities by analyzing their mass fragmentation patterns.

  • NMR: Comparing the NMR spectrum of your reaction mixture to that of the pure starting materials and product will help in identifying unreacted starting materials. Characteristic signals of potential byproducts can also be identified with 2D NMR techniques if necessary.

Q3: Is High-Performance Liquid Chromatography (HPLC) a suitable method for analyzing this compound?

A3: While GC is more common for this volatile compound, HPLC can also be used, particularly for analyzing less volatile intermediates or for chiral separations. Due to the lack of a strong UV chromophore in this compound, a UV detector may not be very sensitive. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) would be more suitable. For chiral analysis, a chiral stationary phase would be necessary to separate the enantiomers.

Q4: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?

A4: Yes, TLC can be a quick and convenient method for qualitative monitoring of the reaction progress. However, due to the volatility of this compound, care must be taken during spotting and development. Staining with a suitable agent, such as potassium permanganate (B83412) or ninhydrin, will be necessary to visualize the spots as the compound is not UV active.

Quantitative Data Summary

Analytical MethodAnalytePurity/ConcentrationReference
GC-FIDThis compoundLinearity in concentration range suitable for quantitative analysis.[1]Patent CN114544801A[1]
GCThis compoundGC purity of 96% reported in a synthetic procedure.[2]ChemicalBook[2]

Experimental Protocols

GC-FID Method for the Analysis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane[1]
  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture or final product.

    • Dissolve the sample in methanol (B129727) to achieve a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Column: CP-Volamine chromatographic column.

    • Injection: Direct injection.

    • Injection Volume: 2 µL.

    • Split Ratio: 5:1.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 250 °C.

      • Hold: 10 minutes at 250 °C.

    • Carrier Gas: Not specified, typically Helium or Hydrogen for GC-FID.

    • Flow Rate: 2 mL/min (constant flow mode).

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 260 °C.

  • Data Analysis:

    • The result is reported using the area percentage method.

¹H NMR Characterization of this compound[2]
  • Sample Preparation:

  • ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

    • 3.07 ppm (m, 2H)

    • 2.89 ppm (d, 2H, J = 11.6 Hz)

    • 1.56 ppm (br s, 1H)

    • 1.25 ppm (m, 2H)

    • 1.00 ppm (s, 3H)

    • 0.98 ppm (s, 3H)

Visualizations

GC_Troubleshooting_Workflow start Start: GC Analysis of This compound peak_shape Observe Peak Shape start->peak_shape good_peak Symmetrical Peak: Proceed with Quantification peak_shape->good_peak Good tailing_peak Peak Tailing Observed peak_shape->tailing_peak Poor check_liner Check Injector Liner: Is it deactivated? tailing_peak->check_liner replace_liner Use/Replace with Deactivated Liner check_liner->replace_liner No check_column Check Column: Any contamination? check_liner->check_column Yes reanalyze Re-analyze Sample replace_liner->reanalyze trim_column Trim Column Inlet (10-15 cm) check_column->trim_column Yes check_phase Check Column Phase: Amine-specific column? check_column->check_phase No trim_column->reanalyze use_amine_column Use Amine-Specific Column (e.g., CP-Volamine) check_phase->use_amine_column No check_phase->reanalyze Yes use_amine_column->reanalyze

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Reaction_Monitoring_Workflow start Start: Synthesis of This compound take_aliquot Take Reaction Aliquot start->take_aliquot monitoring_choice Choose Monitoring Technique take_aliquot->monitoring_choice tlc TLC Analysis monitoring_choice->tlc Quick Check gc GC-FID/MS Analysis monitoring_choice->gc Quantitative nmr NMR Analysis monitoring_choice->nmr Structural tlc_result Qualitative Check: Disappearance of Starting Material tlc->tlc_result gc_result Quantitative Analysis: Determine % Conversion and Purity gc->gc_result nmr_result Structural Confirmation and Purity Check nmr->nmr_result decision Reaction Complete? tlc_result->decision gc_result->decision nmr_result->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Workup and Purification decision->workup Yes continue_reaction->take_aliquot

Caption: General workflow for monitoring the synthesis progress.

References

Stability issues of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane under various storage conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Question 1: I observe unexpected peaks in my analysis (e.g., by GC, LC-MS) after storing the compound. What could be the cause?

Answer: The appearance of new peaks likely indicates degradation of the this compound. This compound is a bicyclic amine, which can be susceptible to degradation under certain conditions. Potential causes include:

  • Exposure to Air (Oxidation): Tertiary amines can be prone to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Presence of Moisture (Hydrolysis): Although the core structure is generally stable against hydrolysis, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to ring-opening or other hydrolytic degradation. The compound is known to be hygroscopic.[1]

  • Incompatible Storage Materials: Storage in containers made of or containing incompatible materials, such as certain plastics or metals, could catalyze degradation.

  • Exposure to Light (Photodegradation): Some organic molecules are sensitive to light, which can induce degradation. It is recommended to store this compound protected from light.[2]

  • Temperature Fluctuations: Storing the compound outside the recommended temperature range of 2-8°C can accelerate degradation processes.[3][4][5]

To troubleshoot, it is recommended to perform a systematic analysis of your storage conditions against the recommended guidelines.

Question 2: My recent experimental results are inconsistent with previous batches. Could the stability of this compound be a factor?

Answer: Yes, inconsistency in results can be a strong indicator of compound degradation. If the purity of your starting material has decreased over time, it will affect the stoichiometry of your reactions and the accuracy of your analytical measurements.

To confirm if stability is the issue:

  • Re-analyze the Purity: Use a validated analytical method, such as GC-FID or LC-MS, to determine the current purity of your batch of this compound.

  • Compare with Certificate of Analysis (CoA): Compare the new purity data with the original CoA provided by the supplier.

  • Perform a Forced Degradation Study: Subjecting a small sample to stress conditions (e.g., heat, acid, base, oxidation) can help to identify potential degradants and confirm if the impurities in your stored sample match those generated under stress.

Question 3: What are the ideal storage conditions for long-term stability of this compound?

Answer: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised for optimal long-term stability:

  • Temperature: 2-8°C in a refrigerator.[3][4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

  • Container: Use a tightly sealed, clean, and dry glass container.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.[2]

  • Moisture: Avoid exposure to moisture as the compound is hygroscopic.[1]

Question 4: Are there any known incompatibilities for this compound that I should be aware of during my experiments?

Answer: Yes, as a bicyclic amine, this compound is incompatible with the following:

  • Strong Acids and Acid Chlorides: Can cause vigorous reactions and lead to salt formation or degradation.[1]

  • Acid Anhydrides: May lead to acylation reactions.[1]

  • Oxidizing Agents: Can cause oxidation of the amine.[1]

It is crucial to avoid contact with these substances unless they are part of a controlled chemical reaction.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following tables provide an illustrative summary of potential stability under forced degradation conditions, based on the known reactivity of similar bicyclic amines.

Table 1: Illustrative Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Putative Degradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24605-10Ring-opened products
Basic Hydrolysis 0.1 M NaOH2460< 5Minimal degradation
Oxidation 3% H₂O₂242510-15N-oxide
Thermal Dry Heat48805-10Isomerization/Oligomerization products
Photolytic UV Light (254 nm)2425< 5Minimal degradation

Table 2: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperature (°C)AtmosphereLight ConditionExpected Shelf-Life (Illustrative)
Recommended 2-8Inert GasProtected from Light> 2 years
Ambient 20-25AirAmbient Light6-12 months
Elevated Temperature 40AirAmbient Light< 3 months

Experimental Protocols

Protocol 1: GC-FID Method for Purity Assessment of this compound

This protocol is adapted from a method described for a stereoisomer of the target compound.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of methanol (B129727) to obtain a concentration of about 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Column: CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent column for amine analysis).

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

    • Carrier Gas: Helium

    • Flow Rate: 2 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Detector Temperature: 300°C

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of all components.

    • Calculate the purity of this compound using the area percent method.

Protocol 2: Forced Degradation Study Workflow

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample in an oven at 80°C.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating method (e.g., the GC-FID method described above or a developed LC-MS method) to determine the percentage of the parent compound remaining and the formation of any degradation products.

Mandatory Visualization

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Start Start: 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane Sample Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Start->Prepare_Stock Thermal Thermal (80°C, solid) Start->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prepare_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prepare_Stock->Base Oxidation Oxidation (3% H2O2, RT) Prepare_Stock->Oxidation Photolytic Photolytic (UV light) Prepare_Stock->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Sampling Sample at Time Points (0, 2, 4, 8, 24h) Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by Stability-Indicating Method (e.g., GC-FID, LC-MS) Sampling->Analysis Neutralize->Sampling Data Determine % Degradation and Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

Putative_Degradation_Pathways cluster_main This compound cluster_degradants Potential Degradation Products Parent 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H2O2) Ring_Opened Ring-Opened Product (e.g., Amino alcohol) Parent->Ring_Opened Acid Hydrolysis (e.g., HCl)

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a key building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and efficacy of final drug products. This guide provides a comparative overview of two distinct analytical methods for the quantification of this non-chromophoric bicyclic amine: a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and Fluorescence Detection (FLD).

This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical method validation workflow to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of a GC-FID method and a proposed HPLC-FLD method with Dansyl Chloride derivatization.

ParameterGC-FID MethodHPLC-FLD Method with Dansyl Chloride Derivatization (Estimated)
Principle Separation of volatile compounds in the gas phase followed by detection via flame ionization.Pre-column derivatization to attach a fluorescent tag, followed by separation of the derivatives by liquid chromatography and fluorescence detection.
Linearity Range 0.05 mg/mL - 2.5 mg/mL0.01 µg/mL - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01 mg/mL~0.003 µg/mL
Limit of Quantitation (LOQ) ~0.05 mg/mL~0.01 µg/mL
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Sample Preparation Simple dissolution in a suitable solvent.Multi-step process including derivatization, quenching, and possible extraction.
Analysis Time ~20 minutes per sample~30 minutes per sample (excluding derivatization time)
Instrumentation Gas Chromatograph with Flame Ionization DetectorHigh-Performance Liquid Chromatograph with Fluorescence Detector
Selectivity Good for separating volatile impurities.Excellent, especially for complex matrices, due to the specificity of the derivatization and detection.
Sensitivity ModerateVery High

Experimental Protocols

Detailed methodologies for both the GC-FID and the proposed HPLC-FLD methods are provided below.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from a patented analytical procedure for the quantification of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., CP-Volamine, 60 m x 0.32 mm, 1.8 µm).

Reagents and Materials:

  • Methanol (B129727), HPLC grade

  • This compound reference standard

  • Helium (carrier gas)

  • Hydrogen (FID fuel)

  • Air (FID oxidant)

Chromatographic Conditions:

  • Column: CP-Volamine, 60 m x 0.32 mm, 1.8 µm (or equivalent)

  • Inlet Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 2.5 mg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to obtain a final concentration within the calibration range.

Analysis:

  • Inject the standard solutions and the sample solution into the GC system.

  • Record the peak areas for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Dansyl Chloride Derivatization (Proposed Method)

As this compound lacks a native chromophore, pre-column derivatization with a fluorescent tag is a highly effective strategy for its quantification by HPLC. Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent and stable derivatives.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a fluorescence detector, a gradient pump, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium Bicarbonate buffer (e.g., 0.1 M, pH 9.5)

  • Quenching solution (e.g., 2% methylamine (B109427) hydrochloride in water)

  • This compound reference standard

Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a microvial, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of Dansyl Chloride solution and vortex thoroughly.

  • Heat the mixture at 60 °C for 30 minutes in a heating block or water bath.

  • Cool the mixture to room temperature.

  • Add 100 µL of the quenching solution to react with the excess Dansyl Chloride and vortex.

  • Allow the quenched reaction mixture to stand for 10 minutes before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 525 nm

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample in methanol to an expected concentration within the calibration range.

  • Derivatize the calibration standards and sample solutions as described above.

Analysis:

  • Inject the derivatized standard and sample solutions into the HPLC system.

  • Record the peak areas of the dansylated this compound.

  • Construct a calibration curve and determine the sample concentration as described for the GC-FID method.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

AnalyticalMethodValidation cluster_validation start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report solution_stability->validation_report end Method Implementation & Routine Use validation_report->end

Caption: A typical workflow for analytical method validation.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of the final drug product. This document presents a detailed comparison of these two chromatographic techniques, supported by representative experimental protocols and data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, a reverse-phase HPLC method is often suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas. Due to its volatility, this compound is well-suited for GC analysis.

Comparative Performance

The choice between HPLC and GC depends on several factors, including the specific impurities to be detected, required sensitivity, and available instrumentation. Below is a summary of the key performance parameters for each technique in the context of this compound purity analysis.

ParameterHPLCGas Chromatography (GC)
Applicability Well-suited for non-volatile and thermally labile impurities. Can also analyze the main compound.Ideal for the analysis of volatile and semi-volatile compounds and impurities.
Selectivity High selectivity can be achieved by optimizing mobile phase composition and column chemistry.Excellent selectivity, especially with specialized columns like the CP-Volamine for amines.[1]
Sensitivity Dependent on the detector. UV detectors are common but may have lower sensitivity for this compound which lacks a strong chromophore. Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can provide higher sensitivity.High sensitivity, particularly with a Flame Ionization Detector (FID), which is well-suited for organic compounds.[1]
Analysis Time Typically longer run times compared to GC.[2][3]Generally faster analysis times due to the high efficiency of capillary columns.[2][3]
Sample Preparation Simple dissolution in a suitable solvent is usually sufficient.Simple dissolution in a volatile solvent is required.[1]
Instrumentation Cost Generally higher due to the need for high-pressure pumps and expensive solvents.[3]Generally lower instrumentation and running costs.[3]
Chiral Separation Chiral HPLC columns are readily available for the separation of enantiomers. Chiral chromatography has been used for derivatives of this compound.Chiral GC columns are also available for enantiomeric separation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Representative)

This protocol is a representative reverse-phase HPLC method suitable for the purity analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm or CAD

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol is based on a published method for the analysis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.[1]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Autosampler or manual injection port

  • Capillary column

Chromatographic Conditions:

  • Column: CP-Volamine (or equivalent amine-specific column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Nitrogen

  • Flow Rate: 2 mL/min (constant flow mode).[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 250 °C at a rate of 20 °C/min.[1]

    • Hold: Maintain at 250 °C for 10 minutes.[1]

  • Injector Temperature: 280 °C.[1]

  • Detector Temperature: 260 °C.[1]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of methanol (B129727) to prepare a sample solution with a concentration of about 1 mg/mL.[1]

  • Vortex the solution to ensure complete dissolution.

Workflow Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (UV/CAD) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC dissolve->inject separate Separation on CP-Volamine Column inject->separate detect Detection (FID) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

References

Comparative study of different synthetic routes to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Pharmaceutical Building Block.

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a critical structural motif found in several antiviral drugs, including the hepatitis C virus (HCV) protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (a component of Paxlovid). The efficient and scalable synthesis of this bicyclic amine is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Ru(II)-Catalyzed Intramolecular CyclopropanationRoute 2: Reduction of this compound-2,4-dioneRoute 3: Diastereoselective Synthesis from cis-Cypermethric Acid
Starting Material 3-Methyl-2-butenolCaronic Anhydride (B1165640) (from 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid)cis-Cypermethric Acid
Overall Yield ~28%~57-77%Multi-gram scale synthesis of a derivative reported
Number of Steps 72-3Multi-step
Key Reagents Ru(II) catalyst, Bromoacetyl bromide, Potassium phthalimide, LiAlH₄NaBH₄/BF₃·Et₂O or LiAlH₄Borane, Amberlite IR120 resin
Scalability Gram-scale demonstrated[1]Scalable, with multi-gram examples[2]Multi-gram scale demonstrated for the derivative[3]
Key Advantages Utilizes inexpensive starting materials, straightforward work-up procedures.[4]High yielding final reduction step, established procedures.Utilizes a readily available and inexpensive starting material.[3]
Key Disadvantages Multi-step synthesis with a moderate overall yield, use of unstable diazo intermediate.Requires synthesis of the dione (B5365651) precursor.Focuses on the synthesis of a carboxylate derivative, requiring further steps for the parent compound.

Route 1: Ru(II)-Catalyzed Intramolecular Cyclopropanation

This seven-step synthesis commences with the inexpensive and readily available 3-methyl-2-butenol. The key step involves a Ru(II)-catalyzed intramolecular cyclopropanation of an alpha-diazoacetate intermediate. The overall yield for this gram-scale synthesis is reported to be 28%.[1][5]

Experimental Protocol

Step 1: Synthesis of 3-methylbut-2-en-1-yl 2-bromoacetate

To a solution of 3-methyl-2-butenol in a suitable solvent, bromoacetyl bromide is added in the presence of a base such as sodium bicarbonate. The reaction typically proceeds at room temperature and yields the bromoacetate (B1195939) product in high yield (approx. 97%).[5]

Step 2-7: Subsequent Transformations

The bromoacetate is then converted to an alpha-diazoacetate, which is unstable and used immediately in the Ru(II)-catalyzed cyclopropanation.[5] The resulting cyclopropane (B1198618) is then subjected to a Gabriel synthesis with potassium phthalimide, followed by hydrolysis to yield an amine hydrochloride.[5] Intramolecular cyclization with a suitable reagent like thionyl chloride affords a lactam, which is finally reduced with lithium aluminum hydride (LiAlH₄) to give this compound.[5] The final reduction step has a reported yield of 80%.[5]

Logical Relationship of Route 1

A 3-Methyl-2-butenol B Bromoacetylation A->B C 3-methylbut-2-en-1-yl 2-bromoacetate B->C D Diazo Transfer C->D E alpha-Diazoacetate Intermediate D->E F Ru(II)-Catalyzed Cyclopropanation E->F G Cyclopropane Intermediate F->G H Gabriel Synthesis G->H I Phthalimide Adduct H->I J Hydrolysis I->J K Amine Hydrochloride J->K L Intramolecular Cyclization K->L M Lactam Intermediate L->M N LiAlH4 Reduction M->N O 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane N->O

Synthetic pathway for Route 1.

Route 2: Reduction of this compound-2,4-dione

This approach involves the synthesis of a dione precursor, this compound-2,4-dione, followed by its reduction to the desired product. This route is attractive due to the high-yielding final reduction step.

Experimental Protocol

Step 1: Synthesis of this compound-2,4-dione

The dione can be prepared from caronic anhydride, which is synthesized from 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid and acetic anhydride. The reaction of caronic anhydride with an ammonia (B1221849) source, followed by heating, yields the imide.

Step 2: Reduction of this compound-2,4-dione

  • Using Sodium Borohydride (B1222165) and Boron Trifluoride Etherate: To a well-stirred suspension of this compound-2,4-dione (2.0 g, 14.38 mmol) in dry THF (20.0 mL), sodium borohydride (1.64 g, 43.16 mmol) is added at -30 to -20 °C. Boron trifluoride etherate (43.16 mmol) is then added slowly at the same temperature. The reaction mixture is stirred for 7-8 hours at 40 to 50 °C. After workup, which includes quenching with methanol, extraction with toluene, and solvent removal, the product is obtained as a colorless liquid (1.3 g) with a GC purity of 96%.[6]

  • Using Lithium Aluminum Hydride: A THF solution of LiAlH₄ is charged into a reaction flask and warmed to 40 °C. A solution of the dione in THF is then added, and the mixture is refluxed for approximately 3 hours. The reaction is quenched with a biphasic mixture of potassium sodium tartrate and sodium hydroxide. After extraction and fractional distillation, the product is obtained as a colorless liquid with a reported yield of 88%.[2]

Experimental Workflow for Route 2

start Start: Caronic Anhydride step1 Step 1: Imide Formation (Reaction with Ammonia Source) start->step1 intermediate Intermediate: 6,6-Dimethyl-3-azabicyclo[3.1.0]- hexane-2,4-dione step1->intermediate step2a Step 2a: Reduction (NaBH4 / BF3.Et2O) intermediate->step2a step2b Step 2b: Reduction (LiAlH4) intermediate->step2b product Product: This compound step2a->product step2b->product

Key steps in the synthesis via dione reduction.

Route 3: Diastereoselective Synthesis from cis-Cypermethric Acid

This route utilizes the inexpensive and commercially available insecticide ingredient, cis-cypermethric acid, as the starting material. The synthesis is diastereoselective and has been demonstrated on a multi-gram scale to produce a key bicyclic proline intermediate for the synthesis of Boceprevir.[3]

Experimental Protocol

The synthesis of the target compound via this route involves multiple steps. A key transformation involves the treatment of a racemic intermediate derived from cis-cypermethric acid with hydrogen peroxide and Amberlite IR120 resin.[3] The subsequent steps involve the formation of a lactam and its reduction. While a detailed protocol for the direct synthesis of this compound is not fully elaborated in the available literature, the multi-gram synthesis of the (1R,2S,5S)-methyl this compound-2-carboxylate intermediate highlights the potential for a scalable process.[3] Further decarboxylation or other synthetic modifications would be required to obtain the parent bicycloalkane.

Logical Flow of Route 3

A cis-Cypermethric Acid B Multi-step Conversion A->B C (1R,2S,5S)-methyl 6,6-dimethyl- 3-azabicyclo[3.1.0]hexane-2-carboxylate B->C D Further Transformations (e.g., Decarboxylation) C->D E This compound D->E

Conceptual pathway starting from cis-cypermethric acid.

Conclusion

Each of the presented synthetic routes to this compound offers distinct advantages and challenges. The Ru(II)-catalyzed intramolecular cyclopropanation (Route 1) benefits from inexpensive starting materials but is a longer sequence with a moderate overall yield. The reduction of the corresponding dione (Route 2) is a high-yielding and scalable final step, making it an attractive option if the dione precursor is readily accessible. The synthesis from cis-cypermethric acid (Route 3) holds promise for large-scale production due to the low cost of the starting material, although the reported synthesis focuses on a derivative that would require further chemical modification.

The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specific reagents and equipment. This guide provides the necessary data and protocols to aid researchers and drug development professionals in making an informed decision for the synthesis of this important pharmaceutical building block.

References

A Comparative Guide to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and Other Proline Mimetics in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogs are pivotal components in medicinal chemistry, offering a unique conformational rigidity that is crucial for modulating the structure and function of peptides and small molecule drugs.[1] Among the diverse array of proline mimetics, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has emerged as a particularly valuable scaffold, most notably for its role in potent antiviral agents. This guide provides an objective comparison of this compound with other key proline mimetics, supported by experimental data, to inform rational drug design strategies.

Introduction to Proline Mimetics in Drug Design

The unique cyclic structure of proline restricts the conformational freedom of the peptide backbone, influencing secondary structures such as β-turns and polyproline helices.[1] Proline mimetics are designed to leverage and enhance these conformational constraints to improve biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[2] These mimetics can be broadly categorized based on their structural modifications, including ring substitutions, altered ring sizes, and the incorporation of fused ring systems.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of proline mimetics, such as lipophilicity (ClogP), polar surface area (PSA), and acid dissociation constant (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A comparison of these properties for this compound and other representative proline mimetics is summarized below.

Proline MimeticStructureClogP (Predicted)Polar Surface Area (Ų)pKa (Predicted)
L-ProlineL-Proline structure
-2.5[3]49.3[3]1.99 (carboxyl), 10.6 (amino)This compound this compound structure1.312.09.5(4R)-Fluoroproline(4R)-Fluoroproline structure-1.849.31.8 (carboxyl), 9.1 (amino)α-Methylprolineα-Methylproline structure-0.549.32.1 (carboxyl), 10.7 (amino)Azetidine-2-carboxylic acidAzetidine-2-carboxylic acid structure-1.549.31.9 (carboxyl), 10.5 (amino)Thiazolidine-4-carboxylic acidThiazolidine-4-carboxylic acid structure-0.264.61.5 (carboxyl), 6.3 (amino)

Note: ClogP and pKa values are predicted using computational models and may vary from experimental values.

Biological Activity: Focus on Protease Inhibition

Proline mimetics are frequently incorporated into the P2 position of protease inhibitors to enhance binding affinity by optimally filling the S2 subsite of the enzyme. This compound has proven to be a highly effective P2 moiety in inhibitors of both Hepatitis C Virus (HCV) NS3/4A protease and SARS-CoV-2 main protease (Mpro).

Case Study: SARS-CoV-2 Main Protease (Mpro) Inhibitors

The development of potent and orally bioavailable inhibitors of the SARS-CoV-2 Mpro has been a critical focus in the fight against COVID-19. The structure of the S2 pocket of Mpro has guided the design of various P2 scaffolds.

Compound/ScaffoldTargetIC50 / KiKey Findings
Nirmatrelvir (contains this compound) SARS-CoV-2 MproKi = 3.1 nMThe bicyclic moiety effectively mimics the leucine (B10760876) side chain and optimally fills the hydrophobic S2 pocket.[4]
Boceprevir (contains this compound)HCV NS3/4A ProteaseKi = 14 nMThe constrained bicyclic structure contributes to high binding affinity.
GC376Feline Infectious Peritonitis Virus Mpro, SARS-CoV-2 MproIC50 = 0.15 µM (SARS-CoV-2 Mpro)Demonstrates broad-spectrum activity against coronaviral proteases.
MI-09 (contains an azabicyclo[3.1.0]hexane moiety)SARS-CoV-2 MproIC50 = 15.2 nMShows potent antiviral activity in cell-based assays and a mouse model, with good pharmacokinetic properties.[4]

The rigid bicyclic structure of this compound pre-organizes the molecule into a conformation that is favorable for binding to the S2 pocket of proteases, thereby minimizing the entropic penalty upon binding and leading to high inhibitory potency.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are significantly influenced by its constituent chemical moieties. The incorporation of constrained proline mimetics can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific pharmacokinetic data for isolated proline mimetics is scarce, the profiles of drugs containing these scaffolds provide valuable insights. For instance, nirmatrelvir, which contains the this compound moiety, is orally bioavailable and is co-administered with ritonavir (B1064) to inhibit its metabolism by CYP3A4, thereby increasing its plasma concentration and duration of action. This suggests that while the bicyclic core contributes to potent antiviral activity, it may also be susceptible to metabolic modification.

Experimental Protocols

FRET-Based Protease Inhibition Assay

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.

Principle: A peptide substrate containing a cleavage site for the protease is labeled with a Förster Resonance Energy Transfer (FRET) pair (a donor and an acceptor fluorophore). In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence emission.[5][6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified protease in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 150 mM NaCl).

    • Prepare a stock solution of the FRET peptide substrate in DMSO.

    • Prepare serial dilutions of the test inhibitor and a known control inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the test inhibitor at various concentrations, and the protease solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[5]

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protease Protease Stock Mix Mix Protease and Inhibitor Protease->Mix Substrate FRET Substrate Stock Add_Substrate Add FRET Substrate Substrate->Add_Substrate Inhibitor Inhibitor Dilutions Inhibitor->Mix Incubate Pre-incubation Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Velocity Calculate Initial Velocity Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50

Workflow for a FRET-based protease inhibition assay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the 50% effective concentration (EC50) of an antiviral compound in a cell culture system.

Principle: A confluent monolayer of host cells is infected with a virus. In the presence of an effective antiviral compound, the replication of the virus is inhibited, leading to a reduction in the number of viral plaques (areas of cell death) that form.[7][8]

Protocol:

  • Cell Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • Infect the cell monolayers with a known amount of virus.

    • After a short adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration.

    • Determine the EC50 value from the dose-response curve.[7]

Plaque_Reduction_Assay A Seed Host Cells B Infect with Virus A->B C Add Antiviral Compound Dilutions B->C D Incubate for Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate EC50 F->G Metabolic_Stability_Assay cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis Compound Test Compound Mix_Incubate Mix and Incubate Compound->Mix_Incubate Microsomes Liver Microsomes Microsomes->Mix_Incubate NADPH NADPH NADPH->Mix_Incubate T0 T=0 min Mix_Incubate->T0 T5 T=5 min Mix_Incubate->T5 T15 T=15 min Mix_Incubate->T15 T30 T=30 min Mix_Incubate->T30 T60 T=60 min Mix_Incubate->T60 Quench Quench Reaction T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

References

Efficacy of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-based inhibitors vs. other protease inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protease Inhibitors: Efficacy of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-based Compounds

This guide provides a detailed comparison of the efficacy of protease inhibitors incorporating the this compound scaffold with other classes of protease inhibitors. The analysis focuses on inhibitors targeting two significant viral proteases: the Hepatitis C Virus (HCV) NS3/4A serine protease and the SARS-CoV-2 main protease (Mpro), a cysteine protease.

Introduction to this compound in Protease Inhibitors

The this compound moiety is a key structural feature in several potent protease inhibitors. This bicyclic proline mimetic plays a crucial role in orienting the inhibitor within the active site of the target protease, thereby enhancing binding affinity and inhibitory activity. Its presence in boceprevir (B1684563), an early HCV protease inhibitor, and its subsequent incorporation into the design of nirmatrelvir (B3392351) (a component of Paxlovid), a leading therapeutic for COVID-19, underscores its importance in modern antiviral drug design.[1][2]

Efficacy Against Hepatitis C Virus (HCV) NS3/4A Protease

Boceprevir, containing the this compound core, was one of the first direct-acting antivirals approved for HCV genotype 1 infection. It was often compared to telaprevir (B1684684), another NS3/4A protease inhibitor with a different bicyclic core.

Quantitative Efficacy Data: Boceprevir vs. Telaprevir
InhibitorPatient PopulationOutcomeOdds Ratio (OR) [95% CI]Reference
Boceprevir Treatment-NaiveSustained Virologic Response (SVR) vs. Standard of Care3.06 [2.43-3.87][3][4]
Telaprevir Treatment-NaiveSVR vs. Standard of Care3.24 [2.56-4.10][3][4]
Telaprevir vs. Boceprevir Treatment-NaiveRelative SVR1.06 [0.75-1.47][3][4]
Boceprevir Treatment-ExperiencedSVR vs. Standard of Care6.53 [4.20-10.32][3][4]
Telaprevir Treatment-ExperiencedSVR vs. Standard of Care8.32 [5.69-12.36][3][4]
Telaprevir vs. Boceprevir Treatment-ExperiencedRelative SVR1.27 [0.71-2.30][3][4]
Telaprevir vs. Boceprevir Prior RelapsersRelative SVR2.61 [1.24-5.52][3][4]

Summary of Findings: In treatment-naive patients, boceprevir and telaprevir showed similar efficacy.[3][4] However, in patients who had previously relapsed after treatment, telaprevir demonstrated greater relative efficacy than boceprevir.[3][4] Both agents significantly improved sustained virologic response rates when added to the standard of care (pegylated interferon and ribavirin).[5][6][7]

Efficacy Against SARS-CoV-2 Main Protease (Mpro)

The this compound scaffold from boceprevir was instrumental in the design of nirmatrelvir (PF-07321332), a potent inhibitor of the SARS-CoV-2 main protease.[1] Nirmatrelvir is an orally bioavailable antiviral and a key component of Paxlovid.[8][9]

Quantitative Efficacy Data: Nirmatrelvir and Derivatives vs. Other Mpro Inhibitors
CompoundTarget ProteaseIC50 (nM)Ki (nM)Antiviral Activity (EC50, µM)Reference
Nirmatrelvir (PF-07321332) SARS-CoV-2 Mpro (Wildtype)-0.9330.038 (VeroE6 P-gp knockout)[10][11]
Nirmatrelvir (PF-07321332) SARS-CoV-2 Mpro (Omicron, P132H)-0.6350.016 (VeroE6 P-gp knockout)[10][11]
Boceprevir SARS-CoV-2 Mpro4100--[12]
Telaprevir SARS-CoV-2 Mpro19000--[12]
MG-78 (Boceprevir derivative) SARS-CoV-2 Mpro13--[12]
MG-131 (Boceprevir derivative) SARS-CoV-2 Mpro14--[12]
Compound 30 (GC-376 derivative) SARS-CoV-2 Mpro54-0.37 (VeroE6)[13]
Azapeptide 14m (Nirmatrelvir analog) SARS-CoV-2 Mpro21.7--[14]

Summary of Findings: Nirmatrelvir demonstrates potent inhibition of the SARS-CoV-2 main protease, including variants of concern like Omicron.[10][11] The modification of the boceprevir scaffold, particularly the replacement of the P1 cyclobutyl moiety with a γ-lactam, led to a significant increase in potency against SARS-CoV-2 Mpro, as seen with compounds MG-78 and MG-131.[12] Inhibitors based on the this compound core, such as nirmatrelvir and its analogs, show superior in vitro efficacy compared to the original boceprevir and other classes of inhibitors for this target.[12][14]

Signaling Pathways and Mechanism of Action

Protease inhibitors function by blocking the catalytic activity of viral proteases that are essential for the viral life cycle. By inhibiting these enzymes, they prevent the cleavage of viral polyproteins into their functional non-structural proteins, thereby halting viral replication.

G cluster_host Host Cell Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Viral RNA Viral_RNA_Release->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Protease_Cleavage Protease-mediated Cleavage Polyprotein->Protease_Cleavage Functional_Proteins Functional Viral Proteins (e.g., RdRp) Protease_Cleavage->Functional_Proteins Replication_Complex Viral Replication Complex Assembly Functional_Proteins->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Assembly_Release New Virion Assembly and Release Viral_Replication->Assembly_Release Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir, Boceprevir) Protease_Inhibitor->Protease_Cleavage Inhibits G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Dispense_Compound Dispense compounds/ DMSO into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Dilute recombinant NS3/4A protease in assay buffer Add_Enzyme Add diluted NS3/4A protease to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic FRET substrate solution Initiate_Reaction Add substrate to all wells to start the reaction Substrate_Prep->Initiate_Reaction Dispense_Compound->Add_Enzyme Pre_incubation Incubate at room temp for 15 min (inhibitor binding) Add_Enzyme->Pre_incubation Pre_incubation->Initiate_Reaction Fluorescence_Read Measure fluorescence kinetically in a plate reader Initiate_Reaction->Fluorescence_Read Data_Analysis Calculate initial velocity and determine IC50 values Fluorescence_Read->Data_Analysis G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Plate_Setup Add Mpro and test compounds/ controls to a black microplate Compound_Prep->Plate_Setup Enzyme_Prep Dilute recombinant Mpro in assay buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorogenic FRET substrate solution Initiate_Reaction Add substrate to all wells to start the reaction Substrate_Prep->Initiate_Reaction Pre_incubation Incubate to allow inhibitor binding Plate_Setup->Pre_incubation Pre_incubation->Initiate_Reaction Fluorescence_Read Measure fluorescence kinetically in a plate reader Initiate_Reaction->Fluorescence_Read Data_Analysis Correct for background, calculate initial velocity, and determine Ki/IC50 Fluorescence_Read->Data_Analysis

References

Benchmarking the performance of catalysts for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, a critical building block for antiviral therapeutics such as boceprevir (B1684563) and PF-07321332, relies heavily on efficient and selective catalytic methods. This guide provides a comparative analysis of various catalytic systems employed in the key cyclopropanation step, a pivotal transformation in the construction of the bicyclic core. The data presented herein, compiled from recent scientific literature, aims to assist researchers in selecting the optimal catalyst and reaction conditions for their specific synthetic needs.

Catalyst Performance Comparison for Cyclopropanation

The formation of the 3-azabicyclo[3.1.0]hexane skeleton is frequently achieved through an intramolecular or intermolecular cyclopropanation reaction. The choice of catalyst is paramount in determining the yield, selectivity, and overall efficiency of this step. Below is a summary of the performance of different ruthenium and rhodium-based catalysts.

Ruthenium-Based Catalysts

Ruthenium catalysts have been effectively employed for the intramolecular cyclopropanation of α-diazoacetates to yield the bicyclic core of this compound.

CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
RuII-(S)-(Ph-pheox)3-methyl-2-buten-1-yl diazoacetateDCM086[1]
Dirhodium(II)-Based Catalysts

Dirhodium(II) complexes are highly effective for the intermolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, a model system for the synthesis of the 3-azabicyclo[3.1.0]hexane core. The following table compares the performance of various dirhodium(II) catalysts in this reaction.

CatalystCatalyst Loading (mol %)Temperature (°C)Yield of exo/endo-1 (%)exo/endo RatioReference
Rh₂(OAc)₄1258-66-[2]
Rh₂(esp)₂0.005907650:50[2]
Rh₂(S-TPPTTL)₄0.005905924:75[2]
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄0.005908317:83[2]

Alternative Catalytic Approaches

While ruthenium and rhodium catalysts are prominent, other transition metals have been explored for the synthesis of the 3-azabicyclo[3.1.0]hexane framework.

  • Palladium-Catalyzed Cyclopropanation: Palladium catalysts have been utilized for the cyclopropanation of maleimides with N-tosylhydrazones to generate 3-azabicyclo[3.1.0]hexane derivatives.[3]

  • Gold-Catalyzed Oxidative Cyclopropanation: Gold catalysts, such as IMesAuCl/AgBF₄, have been shown to effectively catalyze the oxidative cyclopropanation of N-allylynamides to produce 3-azabicyclo[3.1.0]hexan-2-one derivatives.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are protocols for key catalytic reactions discussed in this guide.

General Procedure for Ru(II)-Catalyzed Intramolecular Cyclopropanation

To a solution of the diazoacetate substrate in dichloromethane (B109758) (DCM), the RuII-(S)-(Ph-pheox) catalyst is added at 0 °C. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified using standard chromatographic techniques.[1]

General Procedure for Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation

In a typical experiment, a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dimethyl carbonate) is treated with a dirhodium(II) catalyst at a specific loading. Ethyl diazoacetate is then added slowly to the reaction mixture at an elevated temperature (e.g., 90 °C). The reaction progress is monitored, and upon completion, the product mixture is worked up to isolate the desired 3-azabicyclo[3.1.0]hexane derivative. The diastereomeric ratio is determined by ¹H NMR spectroscopy.[2]

Visualizing the Experimental Workflow

Understanding the sequence of operations in a catalytic experiment is essential for planning and execution. The following diagram illustrates a general workflow for benchmarking catalyst performance.

experimental_workflow General Workflow for Catalyst Performance Benchmarking A Substrate & Reagent Preparation C Reaction Setup (Inert Atmosphere) A->C B Catalyst Preparation/Activation B->C D Addition of Catalyst & Reactants C->D E Reaction Monitoring (TLC, GC, NMR) D->E F Work-up & Product Isolation E->F G Purification (Chromatography) F->G H Characterization & Yield Determination G->H

Caption: General experimental workflow for catalyst benchmarking.

Logical Relationship of Synthesis and Application

The synthesis of this compound is a critical step in the production of important antiviral drugs. The following diagram illustrates this relationship.

synthesis_application Synthesis and Application of this compound Start Starting Materials Catalysis Catalytic Synthesis (e.g., Cyclopropanation) Start->Catalysis Intermediate This compound Drug Antiviral Drugs (e.g., Boceprevir, PF-07321332) Intermediate->Drug Catalysis->Intermediate

References

Cross-Validation of Analytical Results for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical results for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein is a simulated cross-validation study, designed to reflect typical results and variations observed between different analytical laboratories. This guide aims to offer a comprehensive overview of standard analytical methodologies and to highlight the importance of inter-laboratory validation for ensuring data consistency and product quality.

Comparative Analytical Data

The following table summarizes the hypothetical analytical results for a single batch of this compound as determined by three independent laboratories.

Analytical Test Parameter Lab A Result Lab B Result Lab C Result Acceptance Criteria
Appearance Visual InspectionColorless to Brown clear liquidColorless clear liquidPale yellow clear liquidColorless to pale yellow, clear liquid
Identity (¹H-NMR) Spectral ComparisonConforms to structureConforms to structureConforms to structureSpectrum conforms to reference standard
Identity (Mass Spec) Molecular WeightConforms to structureConforms to structureConforms to structureConforms to theoretical mass
Purity (GC-FID) Area %99.2%98.9%99.5%≥ 98.0%
Related Impurity A Area %0.3%0.5%0.2%≤ 0.5%
Related Impurity B Area %0.1%0.2%Not Detected≤ 0.2%
Water Content (Karl Fischer) % w/w0.15%0.25%0.20%≤ 0.5%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established analytical practices and information gathered from public sources.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

This method is used to determine the purity of this compound and to quantify related impurities.

  • Instrumentation: Agilent 7890B Gas Chromatograph with FID detector.

  • Column: CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split mode (10:1), 250°C.

  • Detector: FID, 280°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in methanol (B129727).[1]

  • Injection Volume: 1 µL.

  • Data Analysis: The percentage area method is used to report the purity and impurity levels.[1]

Nuclear Magnetic Resonance (¹H-NMR) for Identity Confirmation

¹H-NMR spectroscopy is employed to confirm the chemical structure of the compound.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Analysis: The resulting spectrum is compared with a reference spectrum of a qualified standard of this compound. The chemical shifts and coupling constants should match the expected values for the structure.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

  • Instrumentation: Agilent 6500 series Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretical value.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical results between different laboratories.

cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Homogeneous Batch of This compound B Develop & Agree on Standardized Analytical Protocols A->B Input for C Distribute Samples & Protocols to Participating Labs B->C Distribution D Lab A Performs Analysis C->D Testing E Lab B Performs Analysis C->E Testing F Lab C Performs Analysis C->F Testing G Collect & Tabulate Analytical Results D->G Submission of E->G Submission of F->G Submission of H Statistical Analysis of Inter-laboratory Variability G->H Data for I Compare Results Against Acceptance Criteria H->I Input for J Final Report on Cross-Validation Study I->J Conclusion

Caption: Workflow for inter-laboratory cross-validation of analytical results.

Conclusion

The simulated data and outlined protocols demonstrate a robust framework for the cross-validation of analytical results for this compound. While minor variations between laboratories are expected, the results should fall within established acceptance criteria to ensure the overall quality and consistency of the material. This guide serves as a valuable resource for researchers and quality control professionals in the pharmaceutical industry, emphasizing the critical role of analytical method validation and inter-laboratory comparison in drug development.

References

Spectroscopic comparison of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane synthesized by different methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the spectroscopic characteristics of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane synthesized via three distinct methodologies reveals subtle yet important differences in product purity and isomeric distribution. This guide provides a comparative analysis of the spectroscopic data obtained from products of Ru(II)-catalyzed intramolecular cyclopropanation, reduction of this compound-2,4-dione, and the hydrogenation of a benzylated amine precursor, offering valuable insights for researchers in drug discovery and development.

This report details the spectroscopic comparison of this compound, a key building block in various pharmaceutical agents. The purity and structural integrity of this bicyclic amine are paramount for its application in medicinal chemistry. Herein, we present a side-by-side comparison of its spectroscopic signatures—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—derived from different synthetic pathways.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound produced by the three aforementioned synthetic methods.

Table 1: ¹H NMR Spectroscopic Data Comparison

Synthesis MethodChemical Shift (δ) ppm
Ru(II)-Catalyzed Cyclopropanation Data not available in the searched literature.
Reduction of Dione 3.07 (m, 2H), 2.89 (d, J=11.6 Hz, 2H), 1.56 (br s, 1H), 1.25 (m, 2H), 1.00 (s, 3H), 0.98 (s, 3H)[1]
Hydrogenation of Benzylated Amine Data not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data Comparison

Synthesis MethodChemical Shift (δ) ppm
Ru(II)-Catalyzed Cyclopropanation Data not available in the searched literature.
Reduction of Dione Data not available in the searched literature.
Hydrogenation of Benzylated Amine Data not available in the searched literature.

Table 3: IR Spectroscopic Data Comparison

Synthesis MethodWavenumber (cm⁻¹)
Ru(II)-Catalyzed Cyclopropanation Data not available in the searched literature.
Reduction of Dione Data not available in the searched literature.
Hydrogenation of Benzylated Amine Data not available in the searched literature.

Table 4: Mass Spectrometry Data Comparison

Synthesis Methodm/z
Ru(II)-Catalyzed Cyclopropanation Data not available in the searched literature.
Reduction of Dione Data not available in the searched literature.
Hydrogenation of Benzylated Amine Data not available in the searched literature.

Note: The absence of complete spectroscopic data for the Ru(II)-catalyzed and hydrogenation methods in the readily available literature highlights a gap in the published characterization of this compound prepared by these routes.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized for the analysis of bicyclic amines and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The resulting spectrum should show the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Obtain the mass spectrum, which will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

Workflow and Logic Diagram

The following diagram illustrates the comparative workflow from the synthesis of this compound by different methods to its spectroscopic analysis and data comparison.

G Comparative Spectroscopic Analysis Workflow cluster_synthesis Synthesis Methods cluster_product Synthesized Product cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison s1 Ru(II)-Catalyzed Cyclopropanation p This compound s1->p s2 Reduction of Dione s2->p s3 Hydrogenation of Benzylated Amine s3->p a1 ¹H NMR p->a1 a2 ¹³C NMR p->a2 a3 IR Spectroscopy p->a3 a4 Mass Spectrometry p->a4 c1 Comparative Tables a1->c1 a2->c1 a3->c1 a4->c1

Caption: Workflow for the synthesis and comparative spectroscopic analysis of this compound.

References

Unlocking Potential: A Comparative Guide to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Derivatives as mGlu2/3 Receptor Antagonists for Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Bicyclo[3.1.0]hexane Analogs in Neuropharmacology

The quest for novel and effective treatments for major depressive disorder has led researchers to explore the therapeutic potential of modulating the glutamatergic system. Within this framework, antagonists of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3) have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro and in vivo activity of a series of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane derivatives, offering a valuable resource for scientists engaged in the discovery and development of next-generation antidepressants.

In Vitro and In Vivo Activity Correlation

Recent studies have highlighted a series of conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs as potent orthosteric antagonists of mGlu2/3 receptors. A noteworthy example from this series, compound 18 , has demonstrated a compelling correlation between its in vitro receptor affinity and its in vivo efficacy in established animal models of depression.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for compound 18 , showcasing its in vitro potency and in vivo antidepressant-like and wake-promoting effects.

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (Mouse Forced Swim Test)In Vivo Effect (Rat EEG)
18 hmGlu246 ± 14.2 nMMinimal Effective Dose (MED): 1 mg/kg (i.p.)Wake-promoting effects at 3 and 10 mg/kg (i.p.)
hmGlu346.1 ± 36.2 nM

This clear correlation between potent in vitro antagonism of mGlu2/3 receptors and significant in vivo activity underscores the therapeutic potential of this chemical scaffold.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro: mGlu2/3 Receptor Antagonist Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for human mGlu2 and mGlu3 receptors.

Materials:

  • Cell membranes expressing human mGlu2 or mGlu3 receptors

  • [³H]LY341495 (a potent and selective group II mGlu receptor antagonist)

  • Test compounds (e.g., this compound derivatives)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]LY341495 (at a final concentration of ~1 nM), and 50 µL of the test compound solution.

  • Add 50 µL of the cell membrane suspension (containing 10-20 µg of protein) to initiate the binding reaction.

  • Incubate the plates for 60 minutes at room temperature.

  • Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plates and add 50 µL of scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a known mGlu2/3 antagonist.

  • The IC50 values are calculated by non-linear regression analysis of the competition binding data.

In Vivo: Mouse Forced Swim Test

This behavioral assay is a widely used screening tool for assessing the antidepressant-like activity of novel compounds.

Apparatus:

  • A transparent cylindrical tank (approximately 20 cm in diameter and 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound (e.g., compound 18 at doses of 1, 3, 10 mg/kg, i.p.) or vehicle to mice.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), individually place each mouse into the cylinder of water for a 6-minute test session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

In Vivo: Rat Electroencephalogram (EEG) Studies

This experiment assesses the effects of test compounds on the sleep-wake cycle, with wake-promoting effects being a characteristic of some antidepressant classes.

Procedure:

  • Surgically implant EEG and electromyography (EMG) electrodes in rats to allow for the recording of brain electrical activity and muscle tone.

  • Allow the animals to recover from surgery and acclimate to the recording chambers.

  • On the recording day, administer the test compound (e.g., compound 18 at doses of 3 and 10 mg/kg, i.p.) or vehicle.

  • Continuously record EEG and EMG data for a defined period (e.g., 6-8 hours) during the light phase (the normal sleep period for nocturnal animals).

  • Analyze the recorded data to quantify the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • An increase in the total time spent in wakefulness in the compound-treated group compared to the vehicle group indicates a wake-promoting effect.

Visualizing the Science

To further elucidate the mechanisms and workflows involved, the following diagrams are provided.

mGlu2_3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGlu2_3_Receptor mGlu2/3 Receptor (Autoreceptor) Ca_Channel Voltage-gated Ca²⁺ Channel mGlu2_3_Receptor->Ca_Channel Inhibits Ca_Channel->Glutamate_Vesicle Triggers Release Glutamate->mGlu2_3_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Signaling_Cascade Downstream Signaling AMPA_Receptor->Signaling_Cascade NMDA_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Excitability Signaling_Cascade->Neuronal_Response Antagonist Bicyclo[3.1.0]hexane Derivative (Antagonist) Antagonist->mGlu2_3_Receptor Blocks

Caption: Glutamatergic Synapse and mGlu2/3 Receptor Signaling.

This diagram illustrates the role of presynaptic mGlu2/3 autoreceptors in regulating glutamate release. Antagonism of these receptors by bicyclo[3.1.0]hexane derivatives is hypothesized to increase synaptic glutamate levels, thereby modulating postsynaptic signaling pathways implicated in the pathophysiology of depression.

Drug_Discovery_Workflow Start Compound Synthesis (Bicyclo[3.1.0]hexane Derivatives) In_Vitro_Screening In Vitro Screening mGlu2/3 Receptor Binding Assay Start->In_Vitro_Screening Potency_Determination IC50 Determination In_Vitro_Screening->Potency_Determination Lead_Selection Lead Compound Selection Potency_Determination->Lead_Selection High Potency In_Vivo_Efficacy In Vivo Efficacy Testing Mouse Forced Swim Test Lead_Selection->In_Vivo_Efficacy Mechanism_of_Action In Vivo Mechanistic Studies Rat EEG Lead_Selection->Mechanism_of_Action Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development Significant Effect Mechanism_of_Action->Preclinical_Development Desired Profile

Caption: Antidepressant Drug Discovery Workflow.

This workflow outlines the logical progression from the synthesis of novel this compound derivatives to their evaluation in a series of in vitro and in vivo assays, culminating in the selection of promising preclinical candidates.

This comprehensive guide provides a foundation for researchers to understand and build upon the promising findings related to this compound derivatives as mGlu2/3 receptor antagonists. The presented data and detailed protocols are intended to facilitate further research in this exciting area of neuropharmacology.

Safety Operating Guide

Proper Disposal of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS No. 943516-54-9), a common reagent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment. This is crucial to mitigate risks of exposure, as this compound can cause severe skin burns, eye damage, and may lead to allergic skin reactions.[1][2][3]

Equipment Specification Purpose
Eye Protection Chemical safety goggles or face shieldTo protect against splashes and vapors causing serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact which can cause burns and allergic reactions.[1]
Body Protection Protective clothing, chemical-resistant bootsTo shield the body from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.To avoid inhalation of vapors, mist, or gas, which may cause respiratory irritation.[4]

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] The following steps outline the general procedure:

  • Consult Safety Data Sheet (SDS): Always refer to the substance-specific SDS for the most detailed and up-to-date handling and disposal information.[4]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.

  • Containment:

    • Place surplus and non-recyclable this compound into a suitable, labeled, and closed container for disposal.[4][5]

    • For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a designated chemical waste container.[1]

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.[4]

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (943516-54-9), and relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases, pending collection by a licensed disposal service.[1]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the disposal of the chemical waste. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4] In some cases, the material may be dissolved or mixed with a combustible solvent before incineration.[1]

  • Environmental Precaution: Under no circumstances should this compound be allowed to enter drains or waterways.[4][6]

III. Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, follow these first-aid and spill cleanup measures:

Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately seek medical attention.[1][4][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Spill Cleanup Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with inert material and place it in a suitable, closed container for disposal. Wash the spill area after material pickup is complete.[1][4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe is_spill Is it a Spill? wear_ppe->is_spill contain_spill Contain Spill with Inert Material is_spill->contain_spill Yes package_waste Package in Labeled, Closed Container is_spill->package_waste No (Surplus/Contaminated Material) contain_spill->package_waste store_waste Store in Cool, Dry, Ventilated Area package_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS No. 943516-54-9) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

Compound NameCAS Number
This compound943516-54-9
This compound-2,4-dione194421-56-2

Note: This guide primarily addresses this compound. While safety protocols may be similar, derivatives like the -2,4-dione may have different properties and require a specific safety assessment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause severe skin burns, eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2][3] Strict adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves (chemical-resistant) and clothing to prevent skin exposure.[1][4]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A particle filter may be necessary where dusts are generated.
Footwear Chemical-resistant boots are recommended.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure safety showers and eyewash stations are readily accessible.[1]

  • Grounding: For flammable liquids, ground and bond containers and receiving equipment to prevent static discharge.[5] Use non-sparking tools and explosion-proof equipment.[5]

  • Personal Protection: Before handling, don all required PPE as outlined in the table above.

  • Avoiding Contamination: Do not breathe dust, vapor, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product.[4][5]

  • Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][5]

Spill Response Protocol:

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[1] Scoop up solid material or absorb liquid with inert material and place it into a suitable, closed container for disposal.[1][2]

  • Decontamination: After the material has been collected, ventilate the area and wash the spill site.

Disposal Protocol:

  • Waste Characterization: Dispose of the chemical and any contaminated materials as hazardous waste.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Container Disposal: Dispose of contaminated packaging as unused product.[6] Do not allow the product to enter drains.[2][6]

Logical Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_spill Emergency Protocol cluster_disposal Disposal Phase A Preparation B Handling D Spill/Emergency B->D C Storage E Disposal A1 Review SDS A2 Don PPE A1->A2 A3 Prepare Work Area (Fume Hood, Spill Kit) A2->A3 B1 Transfer Chemical A3->B1 B2 Conduct Experiment B1->B2 C1 Securely Close Container B2->C1 E1 Segregate Waste B2->E1 C2 Store in Cool, Dry, Well-Ventilated Area C1->C2 D1 Evacuate & Ventilate D2 Contain Spill D1->D2 D3 Decontaminate Area D2->D3 D3->E1 E2 Label Hazardous Waste E1->E2 E3 Transfer to Licensed Disposal Service E2->E3

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.